molecular formula C8H7IO2 B175291 4-Iodo-2-methylbenzoic acid CAS No. 133232-58-3

4-Iodo-2-methylbenzoic acid

Cat. No.: B175291
CAS No.: 133232-58-3
M. Wt: 262.04 g/mol
InChI Key: KISJQMPHSCFGKR-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJQMPHSCFGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901722
Record name NoName_862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-methylbenzoic acid (CAS No. 133232-58-3), a key chemical intermediate with significant applications in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, and explores its primary mechanism of action as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Furthermore, this guide discusses the downstream effects of 15-PGDH inhibition on prostaglandin E2 (PGE2) signaling and its implications for tissue regeneration. Practical applications, particularly in the context of drug discovery, are also highlighted, supported by experimental protocols and data.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring an iodine atom at the 4-position and a methyl group at the 2-position of the benzoic acid scaffold, offers versatile handles for synthetic transformations. The presence of the iodo group, in particular, makes it an excellent substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures.

While its utility extends to various synthetic endeavors, the most prominent and compelling application of this compound lies in its role as a precursor and key structural motif for the development of potent enzyme inhibitors. Notably, it is a critical component in the synthesis of inhibitors for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the degradation of prostaglandins. By inhibiting this enzyme, compounds derived from this compound can modulate prostaglandin signaling, opening up therapeutic avenues for a range of conditions, especially those involving tissue repair and regeneration.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development.

General Properties
PropertyValueSource(s)
CAS Number 133232-58-3[1][2]
Molecular Formula C₈H₇IO₂[3][4]
Molecular Weight 262.04 g/mol [4]
Appearance White to off-white solid[3]
Melting Point 172 °C[5]
Boiling Point 326.5±30.0 °C (Predicted)[5]
Density 1.867±0.06 g/cm³ (Predicted)[5]
pKa 3.70±0.25 (Predicted)[5]
Solubility Slightly soluble in aqueous base, chloroform, and DMSO[5]
Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃, δ in ppm):

  • ~11-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often a broad singlet.

  • ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

  • ~7.5-7.7 ppm (dd, 1H): Aromatic proton meta to the carboxylic acid and ortho to the iodo group.

  • ~7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the methyl group and meta to the iodo group.

  • ~2.5-2.7 ppm (s, 3H): Methyl group protons (-CH₃).

Expected ¹³C NMR (in CDCl₃, δ in ppm):

  • ~170-175 ppm: Carboxylic acid carbon (-COOH).

  • ~140-145 ppm: Aromatic carbon attached to the methyl group.

  • ~135-140 ppm: Aromatic carbon attached to the carboxylic acid group.

  • ~130-135 ppm: Aromatic carbons (CH).

  • ~95-100 ppm: Aromatic carbon attached to the iodine atom (C-I).

  • ~20-25 ppm: Methyl carbon (-CH₃).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Sandmeyer reaction, a robust and widely used method for the conversion of an aromatic amino group into a variety of functionalities, including halides. The logical precursor for this synthesis is 4-amino-2-methylbenzoic acid.

Proposed Synthetic Workflow

The synthesis involves a two-step, one-pot procedure: the diazotization of the aromatic amine followed by the substitution of the diazonium group with iodide.

Synthesis_of_4-Iodo-2-methylbenzoic_acid start 4-Amino-2-methylbenzoic acid intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HCl, H₂O 2. 0-5 °C product This compound intermediate->product KI, H₂O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Sandmeyer Reaction Procedures)

Materials:

  • 4-Amino-2-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution of the Starting Material: In a 250 mL round-bottomed flask, suspend 4-amino-2-methylbenzoic acid (1.0 equivalent) in a mixture of deionized water and concentrated hydrochloric acid (3.0 equivalents). Stir the mixture and gently heat if necessary to achieve complete dissolution of the amine salt.

  • Diazotization: Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.

  • Iodination: In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of deionized water. Slowly add the potassium iodide solution to the cold diazonium salt solution with vigorous stirring. A dark precipitate may form.

  • Decomposition of the Diazonium Salt: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture in a water bath to 50-60 °C. Nitrogen gas will evolve, and a solid product will precipitate. Maintain this temperature for approximately 30 minutes, or until the gas evolution ceases, to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Add a small amount of sodium bisulfite to quench any excess iodine, as indicated by the disappearance of the brown iodine color. Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Mechanism of Action: Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The primary biological significance of this compound and its derivatives lies in their ability to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

The Role of 15-PGDH in Prostaglandin Metabolism

15-PGDH is the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly prostaglandin E2 (PGE2).[8] It catalyzes the oxidation of the 15-hydroxyl group of PGE2 to a ketone, rendering it biologically inactive.[7] This enzymatic degradation is a critical mechanism for regulating the local concentration and activity of PGE2 in various tissues.

Inhibition of 15-PGDH and its Downstream Consequences

Inhibitors of 15-PGDH, for which this compound is a key structural component, block the active site of the enzyme, preventing the degradation of PGE2. This leads to an increase in the local concentration of active PGE2.[2]

The elevated levels of PGE2 can then exert their biological effects by binding to and activating a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][9][10] These receptors are coupled to different downstream signaling pathways, leading to a variety of cellular responses.

15-PGDH_Inhibition_Pathway cluster_0 PGE2 Regulation cluster_1 Pharmacological Intervention cluster_2 Downstream Signaling PGE2 PGE2 15-PGDH 15-PGDH PGE2->15-PGDH Degradation EP_Receptors EP1, EP2, EP3, EP4 Receptors PGE2->EP_Receptors Activation Inactive Metabolites Inactive Metabolites 15-PGDH->Inactive Metabolites 4-Iodo-2-methylbenzoic_acid_Derivative This compound Derivative (Inhibitor) 4-Iodo-2-methylbenzoic_acid_Derivative->15-PGDH Inhibition Cellular_Responses Increased cAMP/Ca²⁺ Gene Expression Cell Proliferation Immune Modulation EP_Receptors->Cellular_Responses Tissue_Regeneration Tissue Regeneration Cellular_Responses->Tissue_Regeneration

Caption: Mechanism of action of this compound derivatives.

The activation of EP2 and EP4 receptors, in particular, is associated with an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[9][11] This signaling cascade is known to promote cell proliferation, survival, and modulate inflammatory responses, all of which are crucial for tissue repair.[4][12]

Applications in Drug Discovery and Development

The ability of this compound derivatives to potentiate PGE2 signaling has significant implications for drug discovery, particularly in the field of regenerative medicine.

Promoting Tissue Regeneration

Elevated PGE2 levels resulting from 15-PGDH inhibition have been shown to promote the regeneration of various tissues, including:

  • Hematopoietic System: Accelerating the recovery of blood cells after bone marrow transplantation.[2]

  • Gastrointestinal Tract: Aiding in the healing of the colon in models of colitis.[2]

  • Liver: Enhancing liver regeneration after injury.[2]

  • Skin: Promoting wound healing and reducing scar formation.[12]

Suzuki Coupling for Lead Optimization

The iodo-substituent on the this compound scaffold is a key feature for synthetic chemists. It serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide variety of aryl and heteroaryl groups. This is a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Suzuki_Coupling_Workflow start This compound product 4-Aryl-2-methylbenzoic acid Derivative start->product reagent Arylboronic Acid (R-B(OH)₂) reagent->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki coupling with this compound.

General Protocol for Suzuki Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography or recrystallization.

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its well-defined physicochemical properties and accessible synthesis make it a practical starting material for a variety of chemical transformations. The primary importance of this compound lies in its role as a key structural element in the design of potent 15-PGDH inhibitors. By modulating the PGE2 signaling pathway, these inhibitors hold considerable promise for the development of novel therapeutics aimed at promoting tissue regeneration and repair. The synthetic versatility afforded by the iodo-substituent further enhances its utility, enabling extensive lead optimization efforts in drug discovery programs. This technical guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their scientific endeavors.

References

  • This compound | 133232-58-3 - Sigma-Aldrich
  • Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regener
  • Effect of 15-hydroxyprostaglandin dehydrogenase inhibitor on wound healing - PubMed
  • This compound | CAS 133232-58-3 | SCBT
  • This compound | 133232-58-3 | IFA23258 - Biosynth
  • Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction) - Chemistry Online
  • PGE2 binds to different EPs to activate downstream signaling pathways....
  • The signaling pathway of PGE2. The schematic diagram shows the...
  • The complex role of prostaglandin E2-EP receptor signaling in wound healing
  • 2 Iodobenzoic Acid | PDF | Amine - Scribd
  • The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differenti
  • Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
  • The complex role of prostaglandin E 2 -EP receptor signaling in wound healing
  • This compound CAS#: 133232-58-3 - ChemicalBook
  • Role of prostaglandin E2 in tissue repair and regener
  • Role of prostaglandin E2 in tissue repair and regener
  • What are 15-PGDH inhibitors and how do they work?

Sources

An In-depth Technical Guide to 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those engaged in organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a carboxylic acid group, a methyl group, and an iodine atom on a benzene ring, provides a versatile scaffold for the development of complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for novel compounds.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth information on the compound's chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it details robust experimental protocols and discusses its role as a synthetic intermediate, offering field-proven insights into its practical application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound define its behavior in chemical systems. Its identity is unequivocally established by its molecular formula, structure, and unique identifiers.

  • Molecular Formula: C₈H₇IO₂

  • IUPAC Name: this compound

  • CAS Number: 133232-58-3

  • Canonical SMILES: CC1=C(C=CC(=C1)I)C(=O)O

  • InChI Key: KISJQMPHSCFGKR-UHFFFAOYSA-N

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents and reaction conditions. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 262.04 g/mol
Appearance White to Off-White Solid/Powder
Melting Point 172 °C
Boiling Point (Predicted) 326.5 ± 30.0 °C
Density (Predicted) 1.867 ± 0.06 g/cm³
pKa (Predicted) 3.70 ± 0.25
Solubility Slightly soluble in Chloroform, DMSO, and aqueous base.

Synthesis and Mechanistic Insights

The most established and logical route for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the readily available precursor, 4-amino-2-methylbenzoic acid. This transformation is a cornerstone of aromatic chemistry, enabling the precise replacement of an amino group with a halide.

The Sandmeyer Reaction Pathway

The synthesis involves two primary stages:

  • Diazotization: The conversion of the primary aromatic amine on 4-amino-2-methylbenzoic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Iodide Displacement: The subsequent replacement of the diazonium group with iodide, typically from potassium iodide. This step, unlike classic Sandmeyer reactions for chlorides or bromides, does not require a copper(I) catalyst.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step is performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures, primarily yielding phenol byproducts and releasing nitrogen gas.

  • Acidic Conditions: A strong acid, such as hydrochloric acid, is essential to protonate nitrous acid and to stabilize the resulting diazonium salt.

  • Nucleophilic Substitution: The diazonium group (N₂⁺) is an excellent leaving group, facilitating nucleophilic aromatic substitution. The introduction of potassium iodide provides the iodide nucleophile (I⁻) which displaces the nitrogen gas to form the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodide Displacement & Workup Start 4-Amino-2-methylbenzoic Acid Cooling Cool to 0-5 °C Start->Cooling Reagents1 NaNO₂, HCl (aq) Diazonium Aryl Diazonium Salt Intermediate Reagents1->Diazonium Formation of Diazonium Salt Cooling->Reagents1 Reagents2 Potassium Iodide (KI) Diazonium->Reagents2 Addition of Iodide Solution Reaction Displacement of N₂ Reagents2->Reaction Product_Crude Crude this compound Reaction->Product_Crude Warming & N₂ evolution Purify Filtration & Recrystallization Product_Crude->Purify Product_Final Pure Product Purify->Product_Final Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Iodine Iodine Cross-Coupling Core This compound Ester Esterification (e.g., Fischer) Core->Ester R-OH, H⁺ Amide Amide Coupling (e.g., EDC/HOBt) Core->Amide R-NH₂, Coupling Agent Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Boronic Acid, Pd catalyst Heck Heck Coupling (C-C bond) Core->Heck Alkene, Pd catalyst Sonogashira Sonogashira Coupling (C-C bond) Core->Sonogashira Alkyne, Pd/Cu catalyst

Caption: Potential reaction pathways for this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and a common derivatization reaction. These methodologies are designed as self-validating systems, incorporating steps for monitoring and purification.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-amino-2-methylbenzoic acid.

Materials:

  • 4-amino-2-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL flask, suspend 10.0 g of 4-amino-2-methylbenzoic acid in 50 mL of water and 20 mL of concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve 5.0 g of sodium nitrite in 25 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt should result in a clearer solution.

  • Iodide Displacement:

    • In a 500 mL beaker, dissolve 12.0 g of potassium iodide in 30 mL of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to stand at room temperature for 1 hour, then gently warm it to 50 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears.

    • Collect the precipitated crude solid by vacuum filtration and wash it thoroughly with cold water.

    • Self-Validation: Monitor the purity of the crude product and the filtrate by Thin Layer Chromatography (TLC).

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

    • Dry the product under vacuum, record the final mass, and calculate the yield.

Protocol: Fischer Esterification to Methyl 4-Iodo-2-methylbenzoate

Objective: To convert this compound to its methyl ester.

Materials:

  • This compound

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottomed flask, dissolve 5.0 g of this compound in 40 mL of methanol.

    • Carefully add 1 mL of concentrated sulfuric acid to the solution while swirling.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 3 hours.

  • Monitoring and Workup:

    • Self-Validation: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with 30 mL of water, followed by 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution). Wash again with 30 mL of brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

    • If necessary, purify the product by silica gel column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a synthetically valuable compound characterized by its unique substitution pattern. While its applications are not as widely published as its 5-iodo isomer, its chemical reactivity makes it an important building block for discovery chemistry. The protocols and data presented in this guide offer a robust framework for scientists to synthesize, characterize, and utilize this compound in their research endeavors, paving the way for the development of novel molecules and materials.

References

  • This compound | 133232-58-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9614feb2]
  • This compound | CAS 133232-58-3 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-iodo-2-methylbenzoic-acid-133232-58-3]
  • 5-Iodo-2-methylbenzoic Acid - High Purity at Attractive Prices. [URL: https://www.tradeindia.com/products/5-iodo-2-methylbenzoic-acid-c610968.html]
  • Sandmeyer Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • This compound (CAS 133232-58-3) - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-iodo-2-methylbenzoic-acid-133232-58-3]
  • 5-Iodo 2-Methyl Benzoic Acid (MIBA) - Eskay Iodine. [URL: https://eskayiodine.com/product/5-iodo-2-methyl-benzoic-acid-miba/]
  • This compound CAS#: 133232-58-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62546632.htm]
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube. [URL: https://www.youtube.
  • Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.

Introduction: The Structural and Synthetic Value of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methylbenzoic Acid

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 133232-58-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data with practical insights into its characterization, handling, and application as a pivotal intermediate in modern organic synthesis.

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a methyl group and an iodine atom, makes it a highly versatile building block. The carboxylic acid group serves as a handle for amide bond formation or other derivatizations, while the iodine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This unique combination of reactive sites has positioned this compound as a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] For instance, related iodotoluic acid derivatives are explored as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a target for diseases involving fibrosis, inflammation, and wound healing.[1]

Caption: Molecular Structure of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and formulation. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 133232-58-3[1][3]
Molecular Formula C₈H₇IO₂[1][3]
Molecular Weight 262.04 g/mol [1][3]
Appearance White to off-white solid/powder[1]
Melting Point 172 °C[1]
Boiling Point 326.5 ± 30.0 °C (Predicted)[1]
pKa 3.70 ± 0.25 (Predicted)[1]
Solubility Slightly soluble in Aqueous Base, Chloroform, DMSO[1]
Storage Temperature -20°C to 8°C, under inert atmosphere[1]

The melting point of 172 °C is a key indicator of purity; a broad melting range would suggest the presence of impurities.[1] Its limited solubility in many common organic solvents but slight solubility in DMSO and chloroform provides a basis for selecting appropriate solvent systems for both reaction and analysis (e.g., NMR spectroscopy).[1]

Part 2: Spectroscopic and Structural Characterization

Rigorous analytical characterization is non-negotiable in scientific research and drug development. It ensures the identity, purity, and stability of the material. A multi-technique approach is standard practice.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Verification start Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation ir Infrared Spectroscopy (FTIR) start->ir Functional Group Identification hplc Purity Check (HPLC/UPLC) nmr->hplc ms->hplc ir->hplc result Verified Structure & Purity >95% hplc->result Quantification

Caption: Standard analytical workflow for compound characterization.

Experimental Protocols for Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, specific patterns for the aromatic protons, the methyl group, and the carboxylic acid proton are expected, confirming the substitution pattern.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[4] DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of the acidic carboxylic proton.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

    • Data Acquisition: Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for ¹H NMR) or tetramethylsilane (TMS).[4] Acquire standard ¹H and ¹³C spectra.

    • Expected ¹H NMR Features:

      • A singlet for the methyl (-CH₃) protons.

      • Three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

      • A broad singlet far downfield for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.

    • Expected ¹³C NMR Features:

      • A signal for the methyl carbon.

      • Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom (C-I) showing a characteristic shift.

      • A signal for the carbonyl carbon (-COOH) in the 165-185 ppm range.

B. Mass Spectrometry (MS)

  • Causality: MS provides the exact molecular weight of the compound, confirming its elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

    • Data Interpretation: Look for a prominent peak at m/z ≈ 260.94, corresponding to the [C₈H₆IO₂]⁻ ion. The high monoisotopic mass of iodine (¹²⁷I) results in a clean and easily identifiable molecular ion peak.

C. Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Methodology:

    • Sample Preparation: The sample, being a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorption Bands:

      • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, which is typically very broad due to hydrogen bonding.[6]

      • ~1680-1710 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid.[6]

      • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.[6]

      • ~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

      • Below 600 cm⁻¹: C-I stretching vibration.

Part 3: Solubility, Stability, and Handling

A. Solubility Profile and Determination

The observed slight solubility in DMSO, chloroform, and aqueous base is consistent with the molecule's structure.[1] The polar carboxylic acid group allows for interaction with polar solvents and deprotonation in base to form a soluble carboxylate salt. The bulky, nonpolar iodophenyl portion limits solubility in highly polar solvents like water but allows for some solubility in moderately polar chlorinated solvents.

  • Protocol for Solubility Assessment:

    • Solvent Selection: Choose a range of solvents from nonpolar (e.g., hexanes) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water).

    • Measurement: Add a known mass (e.g., 1 mg) of the compound to a vial. Add the selected solvent dropwise (e.g., 100 µL increments) with vortexing at a controlled temperature (e.g., 25 °C).

    • Observation: Visually determine the point of complete dissolution.

    • Quantification: Calculate the solubility in mg/mL. Classify as "soluble," "sparingly soluble," or "insoluble" based on standard criteria (e.g., USP).

B. Stability, Storage, and Safety

  • Stability and Storage: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] Compounds containing iodo-aromatic moieties can be sensitive to light, potentially leading to de-iodination over time. Proper storage in amber vials, sealed tightly to prevent moisture ingress, is crucial for maintaining its integrity.

  • Safety and Handling:

    • Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

    • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

    • First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

This compound is a well-defined chemical entity with distinct physical properties that are crucial for its successful application in research and development. Its solid form, defined melting point, and characteristic spectroscopic profile provide clear benchmarks for identity and purity assessment. Understanding its solubility, stability, and handling requirements ensures not only the integrity of experimental outcomes but also the safety of the professionals who work with it. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this versatile building block into their synthetic and drug discovery programs.

References

  • Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0.
  • Muby Chemicals. (n.d.). 5-Iodo-2-Methylbenzoic Acid or 2-Methyl-5-Iodobenzoic acid or 5-Iodo-o-toluic Acid Manufacturers.
  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • PubChem. (n.d.). 4-Iodobenzoic acid.
  • Pharmaffiliates. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
  • Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID.
  • Supporting Information. (n.d.). General experimental procedures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications and Applications of 5-Iodo-2-methylbenzoic Acid.
  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Chemsrc. (n.d.). 4-Methylbenzoic acid | CAS#:99-94-5.
  • Samsonowicz, M., et al. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

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Introduction to 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 4-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting point of this compound, a crucial physical property for its identification, purity assessment, and application in research and development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and practices surrounding melting point determination.

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Accurate characterization of its physical properties is paramount, and the melting point serves as a primary indicator of its identity and purity.

  • Chemical Structure: C₈H₇IO₂

  • CAS Number: 133232-58-3

  • Molecular Weight: 262.05 g/mol

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, making it a highly characteristic property.[1]

Reported Melting Point Data

The melting point of this compound has been reported by various chemical suppliers. A summary of these values is presented below.

Reported Melting Point (°C)Source
176 - 179 °CSeema Finechem Industries[2]
175 - 179 °COmkar Speciality Chemicals Ltd.[3]

Note: The slight variation in reported ranges can be attributed to differences in the purity of the batches tested or the specific methodology used for determination.

The Science of Melting: Governing Principles

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[4][5] Energy, in the form of heat, is required to overcome these forces and allow the molecules to move freely as a liquid.[1][5]

Key Factors Influencing Melting Point:

  • Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to break, leading to higher melting points compared to weaker London dispersion forces.[4][6][7]

  • Molecular Size and Weight: Within a homologous series, melting points generally increase with molecular weight due to stronger van der Waals forces.[4]

  • Molecular Symmetry: Symmetrical molecules can pack more efficiently and tightly into a crystal lattice, resulting in a more stable structure that requires more energy to disrupt, thus leading to a higher melting point.[6][7]

  • Presence of Impurities: Impurities disrupt the uniform crystal lattice structure, weakening the intermolecular forces.[8] This leads to a phenomenon known as melting point depression , where less energy is needed to melt the solid. Consequently, impure substances melt at lower temperatures and over a broader range.[1][7][9]

The thermodynamics behind melting point depression involves entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. This results in a larger overall entropy change when an impure solid melts, which corresponds to a lower melting temperature.[9][10]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[11] Modern digital instruments, such as a Mel-Temp or DigiMelt apparatus, provide precise temperature control and observation.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Take a capillary tube (sealed at one end) and jab the open end into the powder pile.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the sample tightly into the sealed end.[12][13]

    • The packed sample height should be approximately 2-3 mm.[13]

  • Instrument Setup and Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

    • If the approximate melting point is known (around 175-179 °C), set the apparatus to heat rapidly to about 20 °C below the expected temperature (e.g., 155 °C).[13]

    • Once the set temperature is reached, adjust the heating rate to a slow ramp, approximately 1-2 °C per minute. A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer for an accurate reading.[13]

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.

    • Continue observing and record the temperature at which the last solid crystal liquefies completely. This is the upper limit of the melting range.

    • Record the result as a melting range (e.g., 176.5 - 178.0 °C).

Experimental Workflow Diagram```dot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Heat to (T_expected - 20°C) C->D E Slow Heat (1-2°C / min) D->E F Observe & Record Range E->F G T1: First Liquid Drop F->G H T2: All Liquid F->H I Report as Range (T1 - T2) G->I H->I

Caption: Relationship between sample purity and melting point characteristics.

Safety Precautions

When handling this compound, adherence to good laboratory practice is essential. Information from Safety Data Sheets (SDS) indicates the following:

Hazard Identification:

  • Signal Word: Warning * Hazard Statements:

    • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. [3] Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear safety glasses with side shields or goggles. [14]* Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure. [3][15]* Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator. [3][15]* General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. [15][16] First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Get medical attention. [15][16]* Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [3]* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. [3][15]* Ingestion: Clean mouth with water and drink plenty of water. Seek immediate medical attention. [15][16] Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place. [14]* Store sealed in a dry environment, recommended at 2-8°C.

Conclusion

The melting point of this compound, centered around 175-179 °C , is a fundamental physical constant that is indispensable for its characterization. A precise determination of this value not only confirms the identity of the compound but also provides a reliable, qualitative assessment of its purity. By understanding the underlying scientific principles and adhering to a rigorous experimental protocol, researchers can confidently use melting point analysis as a cornerstone of quality control in the synthesis and application of this important chemical intermediate.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
  • Wikipedia. (n.d.). Melting-point depression.
  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.
  • Grokipedia. (n.d.). Melting-point depression.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • IBChem. (n.d.). Melting point depression.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • JoVE. (2020, March 26). Melting Points [Video].
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • University of Alberta. (n.d.). Melting point determination.
  • Montclair State University. (n.d.). Experiment 1 - Melting Points.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • SlideShare. (2021, September 19). experiment (1) determination of melting points.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Seema Finechem Industries. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0.
  • Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID.

Sources

Introduction: The Role of ¹H NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methylbenzoic Acid

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the theoretical underpinnings of the spectrum, outlines a robust experimental protocol for its acquisition, and provides a detailed, field-tested interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignment are emphasized to ensure both scientific integrity and practical utility.

This compound is a substituted aromatic carboxylic acid, often utilized as a versatile building block in organic synthesis.[1][2] Its precise structure, including the substitution pattern on the benzene ring, is critical for its reactivity and subsequent use in complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for elucidating the structure of organic molecules in solution.[3] Specifically, ¹H NMR provides detailed information about the electronic environment, quantity, and connectivity of hydrogen atoms (protons) within a molecule, allowing for unambiguous structural confirmation.[4] This guide will systematically deconstruct the ¹H NMR spectrum of this compound to illustrate these principles.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before acquiring a spectrum, a robust theoretical prediction serves as a critical roadmap for interpretation. This involves identifying unique proton environments and estimating their chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicity).

The structure of this compound contains four distinct sets of chemically non-equivalent protons, as illustrated below.

Caption: Predicted spin-spin coupling relationships for aromatic protons.

Based on these relationships:

  • -COOH: Will be a singlet as it has no adjacent protons and its coupling is often suppressed by chemical exchange.

  • -CH₃: Will be a singlet as its protons have no non-equivalent neighbors.

  • H-6: Has one ortho neighbor (H-5). It will appear as a doublet .

  • H-5: Has one ortho neighbor (H-6) and one meta neighbor (H-3). It will appear as a doublet of doublets .

  • H-3: Has one meta neighbor (H-5). It will appear as a doublet .

Summary of Predictions
Proton AssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityExpected Coupling Constants (Hz)
-COOH10.0 - 13.01HBroad Singlet (s)N/A
H-38.0 - 8.31HDoublet (d)⁴J ≈ 2-3
H-57.6 - 7.81HDoublet of Doublets (dd)³J ≈ 7-10, ⁴J ≈ 2-3
H-67.2 - 7.41HDoublet (d)³J ≈ 7-10
-CH₃2.0 - 2.53HSinglet (s)N/A

Experimental Protocol for Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup. Every protocol must be a self-validating system to ensure reproducibility and accuracy.

Sample Preparation Workflow

G cluster_0 Sample Preparation A 1. Weigh Sample (5-25 mg of this compound) B 2. Select Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B Choose solvent based on sample solubility C 3. Dissolve Sample (In a clean vial, vortex if necessary) B->C D 4. Filter Solution (Pipette with glass wool plug) C->D Ensures removal of particulates for field homogeneity E 5. Transfer to NMR Tube (To standard depth, ~4-5 cm) D->E F 6. Add Internal Standard (Optional: TMS) E->F For chemical shift calibration G 7. Cap and Label Tube F->G

Caption: Standard workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology
  • Material Weighing: Accurately weigh between 5-25 mg of solid this compound. [5][6]Using too little material will result in a poor signal-to-noise ratio, while an overly concentrated sample can lead to line broadening and difficulty in shimming the magnetic field. [6]2. Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. [7]However, for carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it readily dissolves the acid and slows the exchange of the acidic proton, sometimes allowing it to be observed as a sharper signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean glass vial. [6]Gentle vortexing or warming can aid dissolution. A homogenous solution is critical.

  • Filtration: To prevent spectral artifacts from suspended solids, filter the solution into a clean, unscratched 5 mm NMR tube. [5]A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. Cotton should be avoided as it can introduce contaminants. [5]5. Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet defined as 0.00 ppm. [6][8]6. Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside clean before inserting it into the spectrometer.

Spectrum Interpretation: A Self-Validating Analysis

Here, we will analyze a representative ¹H NMR spectrum of this compound (in CDCl₃), correlating the observed data with our theoretical predictions.

Observed Data:

  • δ 11.2 (br s, 1H): A broad singlet, integrating to one proton, is observed far downfield.

  • δ 8.15 (d, J = 1.8 Hz, 1H): A doublet integrating to one proton.

  • δ 7.72 (dd, J = 8.0, 1.8 Hz, 1H): A doublet of doublets integrating to one proton.

  • δ 7.28 (d, J = 8.0 Hz, 1H): A doublet integrating to one proton.

  • δ 2.45 (s, 3H): A sharp singlet integrating to three protons.

Correlative Analysis
  • Signal at δ 2.45 (s, 3H): This singlet in the benzylic region with an integration of 3H is unambiguously assigned to the -CH₃ protons. Its singlet nature confirms the absence of adjacent non-equivalent protons.

  • Signal at δ 11.2 (br s, 1H): This very downfield, broad signal integrating to 1H is characteristic of a -COOH proton. Its position and shape are consistent with an acidic proton undergoing chemical exchange.

  • Aromatic Region (δ 7.0-8.5): We have three signals, each integrating to 1H, which must correspond to H-3, H-5, and H-6.

    • The most downfield signal at δ 8.15 is assigned to H-3 . Its position is consistent with being ortho to the deshielding -COOH group. Its multiplicity is a doublet with a small coupling constant (J = 1.8 Hz). This matches the expected meta-coupling to H-5.

    • The most upfield aromatic signal at δ 7.28 is assigned to H-6 . Its position reflects the shielding influence of the ortho -CH₃ group. Its multiplicity is a doublet with a large coupling constant (J = 8.0 Hz), consistent with ortho-coupling to H-5.

    • The signal at δ 7.72 is assigned to H-5 . Its multiplicity is a doublet of doublets, which perfectly validates its position between H-6 and H-3. The larger coupling constant (J = 8.0 Hz) corresponds to the ortho-coupling with H-6, and the smaller coupling constant (J = 1.8 Hz) corresponds to the meta-coupling with H-3.

This complete and consistent correlation between chemical shifts, integrations, and coupling constants provides a self-validating assignment of the entire spectrum.

Final Assignment Summary
Observed δ (ppm)IntegrationMultiplicityCoupling Constants (Hz)Final AssignmentJustification
11.21Hbr sN/A-COOHHighly deshielded, acidic proton.
8.151Hd1.8H-3Deshielded by ortho -COOH; meta-coupled to H-5.
7.721Hdd8.0, 1.8H-5Ortho-coupled to H-6, meta-coupled to H-3.
7.281Hd8.0H-6Shielded by ortho -CH₃; ortho-coupled to H-5.
2.453HsN/A-CH₃Benzylic protons, no adjacent H.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that, when systematically analyzed, leads to the unequivocal confirmation of its chemical structure. The distinct chemical shifts of the four proton environments, their 1:1:1:3 integration ratio, and the characteristic doublet, doublet, and doublet of doublets splitting pattern in the aromatic region all converge to a single, logical structural assignment. This guide has demonstrated that a combination of theoretical prediction, meticulous experimental protocol, and logical, self-validating interpretation is essential for leveraging the full power of NMR spectroscopy in chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Alberta Faculty of Science. How to Prepare Samples for NMR. [Link]
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. (General reference, no direct URL)
  • ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
  • The Journal of Chemical Physics.
  • PubMed.
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
  • University of Puget Sound.
  • TheElkchemist via YouTube.
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
  • Chemistry LibreTexts. 15.
  • OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]
  • Organomation.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
  • Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

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4-Iodo-2-methylbenzoic acid IR spectroscopy data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Iodo-2-methylbenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features. We will explore the causality behind experimental choices and provide a self-validating framework for spectral interpretation, grounded in authoritative sources.

Introduction: The Molecular Context

This compound is a substituted aromatic carboxylic acid. Its utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds, necessitates robust and reliable methods for its characterization. Infrared (IR) spectroscopy serves as a primary and indispensable tool for this purpose. The technique provides a rapid, non-destructive method to confirm the presence of key functional groups and offers insights into the molecule's structural integrity. An IR spectrum acts as a unique molecular "fingerprint," arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's chemical bonds.[1]

Decoding the Spectrum: A Functional Group Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carboxylic acid group, the substituted aromatic ring, the methyl group, and the carbon-iodine bond. In the solid state, the most dominant spectral features arise from the carboxylic acid, which exists as a hydrogen-bonded dimer. This intermolecular interaction profoundly influences the position and shape of key absorption bands.

The Carboxylic Acid Moiety (-COOH): A Signature of Dimerization

The carboxyl group provides the most characteristic and easily identifiable peaks in the spectrum.

  • O-H Stretching Vibration: The most telling feature of a carboxylic acid is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3][4] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding between two molecules, forming a stable eight-membered ring dimer. This extensive hydrogen-bonding network creates a continuum of O-H bond lengths and strengths, resulting in a wide range of absorbed frequencies rather than a sharp peak.[1] This broad band often overlaps with the sharper C-H stretching vibrations.[3][4]

  • C=O (Carbonyl) Stretching Vibration: A strong, sharp absorption peak is observed for the carbonyl group. For aromatic carboxylic acids like this compound, this peak typically appears in the 1710-1680 cm⁻¹ range.[5] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids (which absorb around 1710 cm⁻¹) because resonance delocalization weakens the C=O double bond.[1][6]

  • Coupled C-O Stretching and O-H Bending: The fingerprint region of the spectrum contains vibrations arising from the coupling of C-O stretching and in-plane O-H bending. These typically result in a medium-intensity band between 1320-1210 cm⁻¹.[3][5] A separate band for O-H in-plane bending can also be seen around 1440-1395 cm⁻¹.[3]

  • Out-of-Plane O-H Bend: The hydrogen-bonded dimer structure gives rise to a characteristic broad, medium-intensity band for the out-of-plane (oop) O-H bend, often centered around 950-910 cm⁻¹.[3]

The Aromatic Ring: Vibrational Complexity

The substituted benzene ring contributes several characteristic absorptions.

  • Aromatic C-H Stretching: Look for weak to medium intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8] These absorptions distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm⁻¹.[7][9]

  • C=C Ring Stretching: The stretching vibrations within the aromatic ring produce a series of medium-to-strong bands in the 1600-1450 cm⁻¹ range.[8][10][11] Often, two distinct bands are visible around 1600 cm⁻¹ and 1500 cm⁻¹.[8][10]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The precise position of these bands is highly diagnostic of the substitution pattern on the ring.[7][12][13]

Aliphatic and Halogen Substituents
  • Methyl Group C-H Stretching: The C-H bonds of the methyl group will produce absorption bands just below 3000 cm⁻¹.

  • Carbon-Iodine (C-I) Stretching: The C-I stretching vibration is expected to appear as a weak to medium intensity band in the low-frequency fingerprint region, typically below 600 cm⁻¹. Its detection can sometimes be challenging due to its low energy and potential overlap with other vibrations.

Summary of Key IR Absorptions

The expected vibrational frequencies for this compound are summarized below.

Peak Position (cm⁻¹)IntensityVibrational Assignment
~3300 - 2500Broad, StrongO-H stretch from hydrogen-bonded carboxylic acid dimer[1][2][3]
~3100 - 3000Weak to MediumAromatic C-H stretch[7][8]
Below 3000MediumAliphatic C-H stretch (from -CH₃)
~1710 - 1680Strong, SharpC=O (carbonyl) stretch, conjugated[5][6]
~1600 - 1450Medium to StrongC=C aromatic ring stretching vibrations[8][10][11]
~1440 - 1395MediumIn-plane O-H bend[3]
~1320 - 1210MediumC-O stretch coupled with O-H in-plane bend[3][5]
~950 - 910Broad, MediumOut-of-plane O-H bend of dimer[3]
~900 - 675StrongAromatic C-H out-of-plane bending[7][12]
Below 600Weak to MediumC-I stretch

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for obtaining the IR spectrum of a solid sample. The core principle is to disperse the solid analyte in a matrix that is transparent to infrared radiation, thereby minimizing scattering and maximizing signal quality.

Rationale: KBr is selected as the matrix material due to its ionic nature, which results in no vibrational absorptions in the mid-IR region (4000-400 cm⁻¹), providing a clear window for analyzing the sample.

Step-by-Step Methodology
  • Materials Preparation:

    • Action: Use a mortar and pestle to finely grind approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Causality: Grinding ensures the sample particles are smaller than the wavelength of the IR radiation, which is critical to prevent significant light scattering (Christiansen effect) that would distort the spectral baseline. The sample must be homogeneously dispersed within the KBr matrix for a representative spectrum. KBr must be perfectly dry, as absorbed water will show broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring sample features.

  • Pellet Formation:

    • Action: Transfer the ground powder mixture to a pellet press die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.

    • Causality: The high pressure causes the KBr to flow and fuse into a transparent or translucent disc, trapping the analyte molecules within its crystal lattice. A transparent pellet indicates good particle size reduction and minimizes scattering losses, leading to a higher quality spectrum.

  • Instrumental Setup and Background Collection:

    • Action: Place the empty sample holder in the FT-IR spectrometer. Run a background scan.

    • Causality: The background scan records the spectrum of the atmospheric components (primarily water vapor and CO₂) and the instrument's own optical and electronic environment. This background spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the analyte. This is a critical self-validating step for data integrity.

  • Sample Analysis:

    • Action: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum.

    • Causality: As the infrared beam passes through the pellet, the this compound molecules absorb energy at their characteristic vibrational frequencies. The detector measures the transmitted light, and the instrument's software performs a Fourier transform on the resulting interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber.

Visualization of Workflow and Molecular Vibrations

To better illustrate the process, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FT-IR Analysis cluster_interp Interpretation Grind Grind Sample + KBr Mix Homogenize Mixture Grind->Mix Press Hydraulic Pressing Mix->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process & Subtract Sample->Process Interpret Correlate Bands to Functional Groups Process->Interpret

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Key molecular vibrations for this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The presence of a very broad O-H stretch, a conjugated carbonyl peak, and characteristic aromatic ring absorptions allows for unambiguous identification. By understanding the principles behind the spectral features and adhering to a rigorous experimental protocol, researchers can confidently use IR spectroscopy as a cornerstone for the characterization of this and related compounds in a research and development setting.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry & Biochemistry.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry & Biochemistry.
  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

The Unresolved Solid-State Architecture: A Technical Guide to the Prospective Crystal Structure of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's solid-state structure is a cornerstone of rational design and formulation. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability. 4-Iodo-2-methylbenzoic acid is a valuable substituted aromatic building block, yet its three-dimensional crystalline architecture remains, to our knowledge, unreported in peer-reviewed literature and absent from the Cambridge Crystallographic Data Centre (CCDC). This guide provides a comprehensive technical overview of the anticipated crystal structure of this compound. It synthesizes data from analogous molecular structures to predict the governing intermolecular forces and proposes a detailed experimental workflow for its definitive determination via single-crystal X-ray diffraction.

Introduction: The Significance of an Undetermined Structure

This compound (C₈H₇IO₂) is a halogenated aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the reactive handles it possesses: the carboxylic acid for amide coupling and salt formation, and the iodo group for participation in powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While its solution-phase chemistry is well-exploited, its solid-state properties remain undefined. The determination of its crystal structure is a critical, unaddressed aspect of its fundamental characterization. Such knowledge is invaluable for:

  • Polymorph Screening: Identifying different crystalline forms with unique properties.

  • Solubility Modulation: Understanding how intermolecular forces impact dissolution.

  • Rational Co-crystal Design: Engineering new solid forms with tailored properties.

  • Computational Modeling: Providing an experimental basis for theoretical solid-state calculations.

This document serves as both a predictive analysis and a methodological blueprint for elucidating this unknown structure.

Predicted Supramolecular Assembly: The Interplay of Hydrogen and Halogen Bonds

Based on extensive studies of benzoic acids and iodo-substituted aromatics, the crystal packing of this compound will be dominated by two key non-covalent interactions: the robust carboxylic acid hydrogen bond and the directional halogen bond.

The Centrosymmetric Carboxylic Acid Dimer

Carboxylic acids almost universally form strong, planar, hydrogen-bonded dimers in the solid state. It is highly probable that this compound will crystallize as a centrosymmetric dimer via O—H···O hydrogen bonds between the carboxyl groups of two molecules. This interaction is one of the most predictable and stable supramolecular synthons in crystal engineering. The formation of this R²₂(8) graph set motif creates a non-polar core that dictates the initial assembly of the molecules.

The Role of Halogen Bonding

The iodine atom on the aromatic ring is a potent halogen bond donor.[1] The electron density on a halogen atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) opposite the C–I covalent bond. This electrophilic region can engage in a favorable, directional interaction with a nucleophile, such as an oxygen atom or another halogen atom from an adjacent molecule.

In the crystal lattice of this compound, several halogen bonding motifs are plausible:

  • Type II I···I Interactions: Where the positive σ-hole of one iodine atom interacts with the negative equatorial region of another.

  • I···O Interactions: The iodine atom could interact with the carbonyl oxygen of a neighboring carboxylic acid dimer. This interaction would serve to link the primary hydrogen-bonded dimers into extended chains or sheets.[2]

The interplay between the primary hydrogen-bonded dimer and these secondary halogen bonds will ultimately define the complete three-dimensional packing arrangement. The steric influence of the ortho-methyl group will also play a crucial role, potentially twisting the carboxyl group out of the plane of the aromatic ring and influencing which halogen bond motifs can be accommodated.

Proposed Experimental Workflow for Structure Determination

The definitive elucidation of this crystal structure requires a systematic experimental approach. The following protocols are designed to be a self-validating system for producing and analyzing single crystals of this compound.

Synthesis and Purification

While this compound is commercially available, synthesis may be required for larger quantities or specific purity grades. A common route involves the diazotization of 4-amino-2-methylbenzoic acid followed by a Sandmeyer-type iodination reaction.

Protocol 1: Synthesis of this compound

  • Diazotization: Dissolve 4-amino-2-methylbenzoic acid in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. Confirm purity by NMR spectroscopy and melting point determination.

Single Crystal Growth

Growing crystals of sufficient size and quality for X-ray diffraction is the most critical and often challenging step.[3] A screening of various solvents and crystallization techniques is essential.

Protocol 2: Crystallization Screening

  • Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at an elevated temperature.

  • Slow Evaporation: Place the filtered solutions in separate vials, cover loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Slow Cooling: Prepare saturated solutions at a high temperature and allow them to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, their structure can be determined using SCXRD.[4]

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a well-formed single crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom, and subsequently find the remaining non-hydrogen atoms.

  • Refinement: Refine the atomic positions and displacement parameters anisotropically. Locate hydrogen atoms from the difference Fourier map and refine their positions.

  • Validation and Deposition: Validate the final structure using software like PLATON and deposit the crystallographic information file (CIF) with the Cambridge Crystallographic Data Centre (CCDC) to make it publicly available.

Data Presentation: A Template for Discovery

Upon successful structure determination, the crystallographic data should be summarized for clarity and comparison.

Table 1: Anticipated Crystallographic Data Summary for this compound

ParameterExpected Value / Information to be Determined
Chemical FormulaC₈H₇IO₂
Formula Weight262.04 g/mol
Crystal SystemTo be determined (likely Monoclinic or Orthorhombic)
Space GroupTo be determined (likely centrosymmetric, e.g., P2₁/c)
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined (likely 90°)
β (°)To be determined
γ (°)To be determined (likely 90°)
Volume (ų)To be determined
ZTo be determined (molecules per unit cell)
Calculated Density (g/cm³)To be determined
R-factor (R1)To be determined (target < 5%)
CCDC Deposition NumberTo be obtained upon deposition

Visualizing the Path Forward and Predicted Interactions

Diagrams are essential for conceptualizing both the experimental process and the anticipated molecular interactions.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd Structure Determination S1 Starting Materials (4-Amino-2-methylbenzoic acid) S2 Diazotization & Iodination S1->S2 S3 Crude Product S2->S3 S4 Recrystallization S3->S4 S5 Pure C8H7IO2 S4->S5 C1 Solvent Screening S5->C1 C2 Slow Evaporation / Cooling C1->C2 C3 Vapor Diffusion C1->C3 C4 Single Crystals C2->C4 C3->C4 X1 SCXRD Data Collection C4->X1 X2 Structure Solution X1->X2 X3 Refinement & Validation X2->X3 X4 Final Crystal Structure (CIF) X3->X4

Caption: Workflow for the determination of the this compound crystal structure.

G cluster_dimer Primary Interaction cluster_packing Secondary Interaction D1 Molecule A D2 Molecule B D1->D2 O-H···O Hydrogen Bond Dimer_Unit Centrosymmetric Dimer D1->Dimer_Unit D2->D1 O-H···O Hydrogen Bond D2->Dimer_Unit P1 Dimer 1 (Molecule A+B) P2 Dimer 2 (Molecule C+D) P1->P2 C-I···O or C-I···I Halogen Bond Extended_Lattice Extended Lattice (Chain/Sheet) P1->Extended_Lattice P2->Extended_Lattice

Sources

chemical reactivity of 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 4-Iodo-2-methylbenzoic Acid

Introduction

This compound is a bifunctional aromatic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a highly reactive iodine substituent on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the methyl group ortho to the carboxylic acid introduces steric hindrance that can influence the reactivity of the adjacent functional group, while the iodo group, being an excellent leaving group in cross-coupling reactions, provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth exploration of the chemical reactivity of this compound, offering insights into its synthetic utility. We will delve into the reactivity of both the carbon-iodine bond and the carboxylic acid moiety, presenting detailed mechanistic discussions, proven experimental protocols, and the underlying causality for experimental choices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 133232-58-3[1]
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
Appearance White to off-white solid[2]
Predicted pKa 3.70 ± 0.25[2][3]
Solubility Slightly soluble in aqueous base, chloroform, and DMSO[2][3]

Synthesis of this compound

While various synthetic routes to substituted benzoic acids exist, a common strategy for preparing this compound involves the iodination of 2-methylbenzoic acid (o-toluic acid) or the functionalization of a pre-iodinated precursor. A classical approach involves the diazotization of 4-amino-2-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[4] Alternatively, direct iodination of o-toluic acid can be achieved. For laboratory-scale synthesis, the esterification of the carboxylic acid followed by a halogen exchange or a directed iodination and subsequent hydrolysis is also a viable strategy.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the carbon-iodine (C-I) bond and the carboxylic acid (-COOH) group. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Part 1: Reactivity at the Carbon-Iodine Bond: A Gateway to Complexity via Palladium-Catalyzed Cross-Coupling

The C-I bond in this compound is highly susceptible to oxidative addition by low-valent palladium species, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[5] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[5][6] The general catalytic cycle for these transformations is depicted below.

Palladium Cross-Coupling Cycle cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-I(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (+ Ar-I) Ar-Pd(II)-R(L_n) Transmetalation/ Insertion Intermediate Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (+ R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L_n)->Ar-R Regeneration Reductive Elimination Ar Aryl (e.g., 2-methyl-4-carboxyphenyl) R Coupling Partner (Boronic acid, Alkyne, Amine, etc.) L Ligand (e.g., Phosphine) M Metal (e.g., B, Sn, Zn)

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate.[6][7] This is followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings).[8] The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[6][7]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester.[9][10] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[10]

Suzuki-Miyaura Coupling reactant1 This compound C₈H₇IO₂ product 4-Aryl-2-methylbenzoic acid C₁₄H₁₂O₂ reactant1->product reactant2 Arylboronic Acid R-B(OH)₂ reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).[11][12]

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a palladium source like palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.[12][13]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, leading to higher yields and turnover numbers.

  • Solvent: The aqueous component of the solvent system is often necessary to dissolve the inorganic base.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction typically employs a dual catalytic system of palladium and copper(I).[14]

Sonogashira Coupling reactant1 This compound C₈H₇IO₂ product 4-(Alkynyl)-2-methylbenzoic acid reactant1->product reactant2 Terminal Alkyne R-C≡CH reactant2->product pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->product base Amine Base (e.g., Et₃N, DIPEA) base->product

Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent such as THF or DMF.[16][17]

  • Reagent Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.5 equiv).[15]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Causality Behind Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14]

  • Amine Base: The amine base is essential for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.[15]

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[18][19] This reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups.[20]

Heck Reaction reactant1 This compound C₈H₇IO₂ product 4-(Alkenyl)-2-methylbenzoic acid reactant1->product reactant2 Alkene R-CH=CH₂ reactant2->product catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂) catalyst->product base Base (e.g., Et₃N, K₂CO₃) base->product

Heck reaction of this compound.

Experimental Protocol: General Procedure for the Heck Reaction

  • Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and an appropriate base (e.g., triethylamine or potassium carbonate, 1.5-2.5 equiv) in a pressure-rated vessel.[20][21]

  • Ligand and Solvent: In many cases, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) is added to stabilize the catalyst. Add a high-boiling polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-140 °C with stirring. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.

Causality Behind Choices:

  • Base: The base is required to neutralize the HX formed during the catalytic cycle, regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[22]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are often more reactive in the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[23][24] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[25]

Buchwald-Hartwig Amination reactant1 This compound C₈H₇IO₂ product 4-(Amino)-2-methylbenzoic acid reactant1->product reactant2 Amine R¹R²NH reactant2->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Bulky Ligand (e.g., XPhos, RuPhos) ligand->product base Strong Base (e.g., NaOtBu, K₃PO₄) base->product Carboxylic Acid Transformations start 4-Iodo-2-methylbenzoic Acid ester Ester start->ester Esterification (ROH, H⁺ or SOCl₂/ROH) amide Amide start->amide Amidation (R₂NH, Coupling Agent) alcohol Benzyl Alcohol start->alcohol Reduction (e.g., LiAlH₄, BH₃)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methylbenzoic acid is a pivotal halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its strategic placement of iodo, methyl, and carboxyl functional groups makes it a valuable precursor for the construction of more complex molecular architectures. This is particularly evident in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including advanced anti-diabetic medications.[1][2] The presence of the iodine atom allows for a variety of cross-coupling reactions, while the carboxylic acid and methyl groups provide additional sites for chemical modification. This guide offers a comprehensive overview of the primary synthetic routes to this compound, detailed methodologies for its purification and characterization, and insights into its applications in drug development.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. The most prominent methods are the direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction starting from an amino precursor.

Route 1: Direct Iodination of 2-Methylbenzoic Acid

Direct electrophilic iodination of the aromatic ring of 2-methylbenzoic acid (o-toluic acid) is a common and efficient method. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively. This substitution pattern favors iodination at the 4- and 5-positions. Selectivity for the 4-iodo isomer can be achieved under specific reaction conditions.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. An oxidizing agent is required to generate a more potent electrophilic iodine species (such as I⁺) from molecular iodine.

Direct Iodination Mechanism 2-Methylbenzoic Acid 2-Methylbenzoic Acid Intermediate Carbocation Intermediate Carbocation 2-Methylbenzoic Acid->Intermediate Carbocation + I+ Iodine (I2) Iodine (I2) Electrophilic Iodine (I+) Electrophilic Iodine (I+) Iodine (I2)->Electrophilic Iodine (I+) Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Electrophilic Iodine (I+) This compound This compound Intermediate Carbocation->this compound - H+

Caption: Mechanism of Direct Iodination.

Detailed Protocol: A patented process describes the iodination of 2-methylbenzoic acid in the presence of an oxidizing agent and acetic anhydride.[3][4] Another variation involves using potassium persulfate and sulfuric acid in acetic acid.[5]

Step-by-Step Experimental Protocol (Illustrative):

  • In a reaction vessel, dissolve 2-methylbenzoic acid in a suitable solvent such as acetic acid.

  • Add molecular iodine (I₂) to the solution.

  • Introduce an oxidizing agent, such as periodic acid or potassium persulfate, to the mixture.[3][5] The presence of acetic anhydride can enhance the reaction.[3][4]

  • Heat the reaction mixture, for instance, to a temperature between 70-150°C, and stir for a sufficient period to ensure the completion of the reaction.[3]

  • Upon completion, the reaction is quenched, often by adding a reducing agent like sodium bisulfite to remove excess iodine.

  • The crude product is then isolated, typically by filtration after precipitation.

  • Purification is achieved through techniques such as recrystallization, sublimation, or distillation to yield high-purity this compound.[3][4]

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[6][7] This method is particularly useful when the corresponding amino-substituted precursor is readily available. For the synthesis of this compound, the starting material would be 4-Amino-2-methylbenzoic acid.

Mechanism: The synthesis involves two key steps:

  • Diazotization: The aromatic primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt.

Sandmeyer Reaction Workflow cluster_diazotization Diazotization (0-5°C) cluster_substitution Iodide Substitution 4-Amino-2-methylbenzoic Acid 4-Amino-2-methylbenzoic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Amino-2-methylbenzoic Acid->Diazonium Salt Intermediate Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Intermediate This compound This compound Diazonium Salt Intermediate->this compound Substitution Potassium Iodide (KI) Potassium Iodide (KI) Potassium Iodide (KI)->this compound

Caption: Workflow of the Sandmeyer Reaction.

Step-by-Step Experimental Protocol (Illustrative):

  • Dissolve 4-Amino-2-methylbenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

  • Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Isolate the crude product by filtration and purify by recrystallization.

Purification of this compound

Regardless of the synthetic route, the crude product typically requires purification to remove unreacted starting materials, byproducts, and residual reagents.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Sublimation: This technique is particularly useful for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase. It can yield very pure product.[3][4]

  • Distillation: If the product is a low-melting solid or a liquid, distillation under reduced pressure can be an effective purification method.[3][4]

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

¹H NMR Data (Predicted)
Proton Approximate Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.0
Methyl (-CH₃)~2.5
Carboxylic Acid (-COOH)>10 (often broad)
¹³C NMR Data (Predicted)
Carbon Approximate Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic C-I90 - 100
Other Aromatic C120 - 140
Methyl (-CH₃)~20

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): For this compound (C₈H₇IO₂), the molecular weight is approximately 262.04 g/mol .[9][10] The mass spectrum should show a prominent molecular ion peak at m/z = 262.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH).[11]

Mass Spectrometry Data
m/z Identity
262[M]⁺ (Molecular Ion)
245[M - OH]⁺
217[M - COOH]⁺
127[I]⁺
Physical Properties
  • Melting Point: A sharp and well-defined melting point is a good indicator of purity. The reported melting point for this compound is in the range of 172-183°C.[9][12]

  • Appearance: It is typically a white to off-white solid or crystalline powder.[2][12]

Synthesis and Characterization Workflow Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization Verified this compound Verified this compound Characterization->Verified this compound

Caption: General workflow for synthesis and characterization.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Canagliflozin, a medication used to treat type 2 diabetes.[2] Its specific structure allows for its incorporation into the final drug molecule through a series of chemical transformations. The reliability and purity of this intermediate are paramount to ensuring the quality and efficacy of the final API.[1][2] Its versatility also makes it a valuable tool for medicinal chemists in the discovery and development of other novel therapeutic agents.

References

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  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • LookChem. Cas 54811-38-0,5-Iodo-2-methylbenzoic acid.
  • Wikipedia. Sandmeyer reaction.
  • Supporting Information. 4 - Supporting Information.
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  • Organic Chemistry Portal. Sandmeyer Reaction.
  • ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • NIST WebBook. Benzoic acid, 4-iodo-, methyl ester.
  • Pharmaffiliates. 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
  • YouTube. Sandmeyer Reaction - experimental procedure and set up..
  • Study.com. Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid..
  • chemistryworkshopjr. Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications and Applications of 5-Iodo-2-methylbenzoic Acid.
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spectroscopic data for 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-Iodo-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 133232-58-3) is a substituted aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the orthogonal reactivity of its three functional components: the carboxylic acid, the methyl group, and the iodine atom, which can be selectively targeted in various coupling and derivatization reactions. Accurate and comprehensive characterization of this molecule is paramount for ensuring the identity, purity, and quality of downstream products. This guide provides a detailed analysis of the , grounded in fundamental principles and supported by data from analogous compounds. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both a predictive analysis and standardized protocols for empirical data acquisition.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a benzene ring substituted at positions 1, 2, and 4.

Molecular Formula: C₈H₇IO₂[2] Molecular Weight: 262.05 g/mol [2] Physical Form: Solid

cluster_molecule This compound cluster_substituents C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 I I C4->I C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. While specific experimental spectra for this compound are not widely published, a highly accurate predicted spectrum can be derived from established substituent effects and data from related structures.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct proton environments and their neighboring relationships. For this compound, we expect to see signals for three aromatic protons, one methyl group, and one carboxylic acid proton.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Rationale
-COOH~10-13Singlet (broad)-The acidic proton is highly deshielded, exchanges rapidly, and typically does not couple.
H-5~7.85Doublet of doublets (dd)J(ortho) ≈ 8.0, J(meta) ≈ 2.0Ortho to the electron-withdrawing iodine and meta to the carboxyl group. Experiences ortho-coupling to H-6 and meta-coupling to H-3.
H-3~7.75Doublet (d)J(meta) ≈ 2.0Ortho to the electron-withdrawing iodine and meta to the methyl group. Experiences only meta-coupling to H-5.
H-6~7.30Doublet (d)J(ortho) ≈ 8.0Ortho to the carboxylic acid group. Experiences ortho-coupling to H-5.
-CH₃~2.50Singlet (s)-The methyl protons are adjacent to a quaternary carbon and thus appear as a singlet.

Causality Behind Predictions: The electron-withdrawing nature of the iodine and carboxyl groups deshields (shifts downfield) the adjacent aromatic protons (H-3 and H-5). The methyl group is weakly electron-donating, providing slight shielding. The splitting patterns are dictated by the number of adjacent protons: H-5 is split by both H-6 (ortho) and H-3 (meta), while H-3 and H-6 are split only by H-5.

cluster_molecule Proton Environments in this compound cluster_substituents C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 CH3 CH₃ C2->CH3 C4 C4 C3->C4 H3 H-3 C3->H3 C5 C5 C4->C5 I I C4->I C6 C6 C5->C6 H5 H-5 C5->H5 C6->C1 H6 H-6 C6->H6

Caption: Unique proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of the unique carbon atoms in a molecule. For this compound, all eight carbons are chemically distinct and should produce eight discrete signals.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale
C=O~170The carboxylic acid carbonyl carbon is highly deshielded, consistent with data for benzoic acid derivatives.[3]
C-2~142Aromatic quaternary carbon attached to the methyl group.
C-1~135Aromatic quaternary carbon attached to the electron-withdrawing carboxyl group.
C-5~133Aromatic carbon ortho to the iodine atom.
C-3~131Aromatic carbon ortho to the iodine atom.
C-6~129Aromatic carbon ortho to the carboxyl group.
C-4~95Aromatic quaternary carbon directly attached to iodine; the "heavy atom effect" causes a significant upfield (shielded) shift.[4]
-CH₃~22The methyl carbon is in the typical aliphatic region.

Causality Behind Predictions: The chemical shifts are predicted based on established data for substituted benzenes.[4][5][6] The carbonyl carbon (C=O) is the most downfield. The carbon bearing the iodine (C-4) is shifted significantly upfield due to the heavy atom effect. The other aromatic carbons are influenced by the combined electronic effects of the three substituents.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is suitable for moderately polar compounds, while DMSO-d₆ is used for less soluble samples.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical Parameters: 30° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time, 16 scans.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical Parameters: 45° pulse angle, 2-second relaxation delay, accumulate a sufficient number of scans (e.g., 1024) for a good signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O-H stretchBroadCarboxylic Acid
~1700C=O stretchStrongCarboxylic Acid
~1600, ~1475C=C stretchMediumAromatic Ring
~1300C-O stretchMediumCarboxylic Acid
2950-2850C-H stretchWeakMethyl Group
~800-600C-I stretchMedium-WeakAryl Iodide

Interpretation: The most characteristic feature will be a very broad O-H absorption in the 2500-3300 cm⁻¹ region, partially overlapping the C-H stretches, which is indicative of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The presence of the aromatic ring is confirmed by C=C stretching bands, and the C-I bond will show a weaker absorption in the fingerprint region.

start Start sample Prepare Sample (ATR or KBr Pellet) start->sample instrument Place in IR Spectrometer sample->instrument scan Acquire Spectrum (Scan 4000-400 cm⁻¹) instrument->scan process Process Data (Baseline Correction) scan->process analyze Identify Key Peaks (O-H, C=O, C=C) process->analyze end End analyze->end

Caption: Workflow for Infrared (IR) Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method.

Predicted Mass Spectrometry Data (EI)

m/z (mass-to-charge)Proposed FragmentRationale
262[M]⁺Molecular ion peak.
245[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
217[M - COOH]⁺Loss of the entire carboxyl group, forming an iodotoluene radical cation.
135[M - I]⁺Loss of an iodine radical, a common fragmentation for aryl iodides.
91[C₇H₇]⁺Tropylium ion, a common fragment from toluene derivatives.
127[I]⁺Iodine cation, though less common as a primary fragment.

Interpretation: The molecular ion peak at m/z 262 confirms the molecular weight.[2] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The loss of the hydroxyl group (m/z 245) and the entire carboxyl group (m/z 217) are characteristic of benzoic acids. The cleavage of the C-I bond to lose an iodine radical (resulting in a fragment at m/z 135) is also highly probable.

M [M]⁺ m/z = 262 M_OH [M - OH]⁺ m/z = 245 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z = 217 M->M_COOH - •COOH M_I [M - I]⁺ m/z = 135 M->M_I - •I Tropylium [C₇H₇]⁺ m/z = 91 M_I->Tropylium - C₂H₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Unified Spectroscopic Profile

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon skeleton, IR spectroscopy validates the presence of key functional groups (carboxylic acid, aryl iodide), and mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these methods provide a robust and self-validating analytical package essential for any researcher or developer utilizing this important chemical intermediate.

References

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • NIST. (n.d.). Benzoic acid, 4-iodo-.
  • SpectraBase. (n.d.). 4-Iodobenzoic acid [13C NMR].
  • SpectraBase. (n.d.). 2-iodo-4-methylbenzoic acid [FTIR].
  • NIST. (n.d.). Benzoic acid, 4-iodo-, methyl ester.
  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • SpectraBase. (n.d.). Methyl 4-iodobenzoate [MS (GC)].
  • NIST. (n.d.). Methyl-2-iodobenzoate.
  • NIST. (n.d.). Benzoic acid, 4-methyl-.

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Methodological & Application

Application Notes & Protocols: 4-Iodo-2-methylbenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

4-Iodo-2-methylbenzoic acid is a highly functionalized aromatic building block that serves as a powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is distinguished by three key features: a reactive carbon-iodine bond, a sterically influential ortho-methyl group, and a versatile carboxylic acid handle. The high reactivity of the aryl iodide moiety makes it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1] Concurrently, the carboxylic acid group can act as a directing group or be converted into a range of other functionalities, while the methyl group provides steric and electronic influence on the molecule's reactivity and final conformation. This guide provides in-depth technical insights and detailed protocols for leveraging this compound in key synthetic transformations, with a focus on the causal relationships behind experimental choices.

Physicochemical Properties and Handling

A comprehensive understanding of the substrate's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 133232-58-3[2]
Molecular Formula C₈H₇IO₂[2]
Molecular Weight 262.04 g/mol [2]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Keep in a dark place, sealed in dry, 2-8°C[3]
Safety Warning. Causes skin and eye irritation. May cause respiratory irritation.[3]

Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information.[4]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to a palladium(0) center, often enabling reactions to proceed under milder conditions than their bromo- or chloro-analogues.[5] This makes this compound an ideal electrophile for constructing C-C bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples an organohalide with an organoboron compound, typically a boronic acid, under palladium catalysis.[8][9]

The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl iodide to the active Pd(0) catalyst, (2) Transmetalation of the organic group from the base-activated boronic acid to the Pd(II) center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_intermediate Ar-Pd(II)L₂(I) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)₂ Base pd_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

When using this compound, standard protocols must be adapted to account for its unique structure:

  • Steric Hindrance: The ortho-methyl group can impede the oxidative addition step.[10] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended as they can accelerate this rate-determining step.[10][11]

  • Catalyst Inhibition: Under basic conditions, the carboxylic acid deprotonates to a carboxylate, which can coordinate to the palladium center and form inactive complexes, effectively poisoning the catalyst.[10]

  • Choice of Base: A careful choice of base is critical. Strong bases can exacerbate catalyst poisoning. Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective at activating the boronic acid for transmetalation without causing significant catalyst deactivation or hydrolysis of other functional groups.[11][12]

This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[11]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7][8] Oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[12]

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).[11] Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The presence of water can be crucial for facilitating the formation of the reactive boronate species.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.[9]

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalyst system.[5][13] The high reactivity of aryl iodides makes them ideal substrates, often allowing the reaction to proceed at room temperature.[5]

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide forms a Pd(II) complex. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[4][5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(I) pd0->pd_intermediate Ar-I pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_catalyst Cu(I) cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide R-C≡CH, Base cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst Transmetalation to Pd(II)

Caption: The dual catalytic cycle of the Sonogashira reaction.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[4]

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv.). The base is crucial for both neutralizing the HI produced and forming the copper acetylide.[4][14]

  • Alkyne Addition: Stir the mixture for 5-10 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.[4]

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor for completion by TLC.[4]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine base and copper salts, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Core Application II: A Gateway to Bioactive Heterocycles

The true power of a building block is demonstrated by its utility in multi-step syntheses of high-value targets. This compound is an excellent starting point for constructing complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs).[15]

Focus Application: Synthesis of Benzimidazole Carboxamide Scaffolds for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer drugs, particularly for cancers with BRCA1/2 mutations.[16][17] Many potent PARP inhibitors are based on a benzimidazole carboxamide core structure.[18][19] this compound provides a strategic entry point to this scaffold.

A plausible synthetic route involves leveraging both the iodo and carboxylic acid functionalities in a logical sequence. The workflow below outlines a conceptual pathway from the starting material to a key benzimidazole intermediate.

PARP_Inhibitor_Workflow start This compound step1 Step A: Suzuki or Sonogashira Coupling start->step1 intermediate1 4-Substituted-2-methylbenzoic acid step1->intermediate1 step2 Step B: Nitration (e.g., HNO₃/H₂SO₄) intermediate1->step2 intermediate2 4-Substituted-2-methyl- 5-nitrobenzoic acid step2->intermediate2 step3 Step C: Amide Formation (e.g., SOCl₂, R₂NH) intermediate2->step3 intermediate3 4-Substituted-2-methyl- 5-nitrobenzamide step3->intermediate3 step4 Step D: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate3->step4 intermediate4 5-Amino-4-substituted- 2-methylbenzamide step4->intermediate4 step5 Step E: Ring Cyclization (with Aldehyde/Carboxylic Acid) intermediate4->step5 final_product Benzimidazole Carboxamide Core (PARP Inhibitor Scaffold) step5->final_product

Caption: Conceptual workflow for synthesizing a PARP inhibitor scaffold.

This step demonstrates the utility of the carboxylic acid group.

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 2.0-3.0 equiv.) and a catalytic amount of DMF. Heat the mixture at reflux for 2-4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂. Azeotroping with toluene can help ensure complete removal.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath. Under an inert atmosphere, add the desired amine (1.1 equiv.) followed by a non-nucleophilic base like triethylamine or DIPEA (2.5 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography or recrystallization to yield the pure amide.

Summary and Outlook

This compound is a premier building block whose value lies in the orthogonal reactivity of its functional groups. The C-I bond provides a reliable and highly reactive site for palladium-catalyzed cross-coupling, enabling the facile introduction of diverse aryl and alkynyl substituents. The carboxylic acid offers a handle for amide coupling, esterification, or participation in cyclization reactions to form valuable heterocyclic systems. As demonstrated, this substrate is not merely a simple starting material but a strategic tool for accessing complex and high-value molecular targets, particularly in the realm of medicinal chemistry and drug discovery. Its continued application is expected to drive innovation in the synthesis of novel therapeutics and functional materials.

References

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  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • Chinese Journal of Chemistry. (2020).
  • Seema FineChem Ind. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Biosynth. (n.d.). This compound | 133232-58-3.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Journal of Chemical Education. (2014).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 133232-58-3.
  • Sigma-Aldrich. (n.d.). This compound | 133232-58-3.
  • Bioorganic Chemistry. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. (n.d.).
  • International Journal of Molecular Sciences. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.

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Application Notes & Protocols: Suzuki Coupling Reaction with 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 4-iodo-2-methylbenzoic acid as the aryl halide substrate. The content herein is structured to offer not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, potential challenges, and optimization strategies inherent to this specific transformation.

Foundational Principles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[1][2][3] This palladium-catalyzed reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions and high functional group tolerance.[3][4]

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.[3][5] This is often the rate-determining step, with the reactivity of the halide decreasing in the order I > Br > Cl.[5][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, making it more nucleophilic.[2][7][8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-R' Ar-R' Ar-Pd(II)(R')L2->Ar-R' Ar-X Ar-X Ar-X->Pd(0)L2 R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Ar-Pd(II)(X)L2 caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Considerations for this compound

The use of this compound as a substrate in Suzuki coupling presents specific considerations that must be addressed for a successful reaction.

  • Steric Hindrance: The methyl group at the ortho position to the carboxylic acid introduces steric hindrance. This can potentially slow down the oxidative addition step and influence the choice of catalyst and ligand. Bulky phosphine ligands are often employed to promote the reaction of sterically hindered substrates.[9][10][11][12][13]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. This necessitates the use of additional equivalents of base to ensure that the catalytic cycle can proceed efficiently.[14] The resulting carboxylate can also influence the solubility of the starting material and intermediates, which may require careful solvent selection.[14]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundAryl halide substrate
Arylboronic acidCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates the boronic acid
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)Reaction medium
Schlenk flask or reaction vialReaction vessel
Magnetic stirrer and stir barAgitation
Inert gas supply (Argon or Nitrogen)To prevent catalyst oxidation
Heating mantle or oil bathTemperature control
Thin Layer Chromatography (TLC) platesReaction monitoring
Rotary evaporatorSolvent removal
Column chromatography setupProduct purification
Step-by-Step Procedure

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Arylboronic acid - Base - Solvent setup->reagents degas Degas Solvent reagents->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End (Characterize Product) purification->end caption Figure 2: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a clean and dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Reagents: Add the arylboronic acid (1.1-1.5 equiv) and the base (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using the freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Key Parameters and Optimization

The success of the Suzuki coupling with this compound is highly dependent on the careful selection of several key parameters.

ParameterRecommended Starting ConditionsRationale and Optimization
Catalyst Pd(PPh₃)₄ (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. For more challenging or sterically hindered couplings, consider using catalysts with bulky electron-rich phosphine ligands like SPhos or XPhos.[15]
Base K₂CO₃ (2.5 equiv)Carbonates are generally effective and economical. For less reactive substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may improve yields. The choice of base can significantly impact the reaction rate and outcome.[8]
Solvent 1,4-Dioxane/H₂O (4:1)A mixture of an organic solvent and water is common for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.[2] Other solvent systems like toluene/water or THF/water can also be effective.[6]
Temperature 90 °CThe reaction temperature will influence the reaction rate. A temperature range of 80-110 °C is typical. The optimal temperature should be determined empirically for each specific substrate combination.
Reaction Time 12-24 hoursReaction times can vary significantly. Monitoring the reaction by TLC is crucial to determine the point of completion and avoid potential side reactions from prolonged heating.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient base, low temperature.Ensure proper degassing to prevent catalyst deactivation. Increase the amount of base or switch to a stronger base. Increase the reaction temperature.
Homocoupling of boronic acid Presence of oxygen, catalyst decomposition.Thoroughly degas the reaction mixture. Use a fresh, high-quality catalyst.
Protodeboronation Presence of protic sources, prolonged reaction time.Ensure anhydrous solvents are used where appropriate (though water is often part of the solvent system). Minimize reaction time once the starting material is consumed.
Poor solubility of reagents Inappropriate solvent system.If the carboxylate salt of the starting material is poorly soluble, consider using a different co-solvent or a phase-transfer catalyst.[6][14]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Cid, J., García-Álvarez, J., & Casares, J. A. (2014). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(49), 17298-17308. [Link]
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3042-3049. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Carboxylic acid and Cross Coupling reactions. Reddit. [Link]
  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and...
  • Why can't I achieve good yields for this Suzuki reaction?
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
  • Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid...

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Introduction: The Strategic Importance of the Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Sonogashira Coupling of 4-Iodo-2-methylbenzoic Acid: Protocols and Mechanistic Insights

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction provides a powerful and direct route to construct C(sp²)–C(sp) bonds, the foundational linkages in a vast array of complex molecules.[3][4] The reaction's utility is underscored by its operational simplicity and mild conditions, often proceeding at room temperature, which allows for broad functional group tolerance.[1] These advantages have cemented its role in the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1][5][6][7]

This application note provides a detailed protocol and expert insights for the Sonogashira coupling of this compound. This particular substrate is a valuable building block, and its successful coupling opens pathways to highly functionalized, sterically hindered benzoic acid derivatives, which are key intermediates in drug discovery and materials science. We will explore the reaction's mechanistic underpinnings, provide a robust experimental workflow, and discuss critical parameters that ensure a successful and reproducible outcome.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalytic cycle.[2][3][4] While the mechanism is complex and not fully elucidated, a widely accepted model provides a clear framework for understanding the reaction's progression.[2][3]

The Palladium Cycle: The central player is a palladium(0) complex, which orchestrates the key bond-forming events.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1][4] This step activates the aryl halide for subsequent coupling.

  • Transmetalation: The newly formed Pd(II) complex undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne group from copper to palladium, displacing the halide.[4] This is often the rate-determining step of the reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the arylalkyne) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][4]

The Copper Cycle: The copper(I) salt acts as a co-catalyst, primarily to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.[4]

  • Deprotonation: The amine base in the reaction medium deprotonates the terminal alkyne, a process facilitated by the increased acidity upon coordination to copper. This generates the highly nucleophilic copper(I) acetylide intermediate.[4][8] This species is now primed to engage in the transmetalation step of the palladium cycle.

The copper-free variant of the Sonogashira reaction is also well-established and is particularly useful for preventing the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the presence of copper and oxygen.[2][9][10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR'(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product Ar-C≡CR' Pd_Alkyne->Product Reductive Elimination Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Pd_Aryl Alkyne H-C≡CR' Cu_Pi [Cu(I)]-π-Alkyne Alkyne->Cu_Pi + Cu(I) Cu_Pi->Cu_Acetylide + Base - H-Base⁺ ArI 4-Iodo-2-methyl- benzoic acid Base Amine Base

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Application Note & Protocol

This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard SupplierSubstrate (1.0 equiv)
Phenylacetylene≥98%Standard SupplierCoupling Partner (1.2 equiv)
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst GradeStandard SupplierPd(PPh₃)₂Cl₂ (0.03 equiv)
Copper(I) Iodide (CuI)≥98%Standard SupplierCo-catalyst (0.05 equiv)
Triethylamine (TEA)Anhydrous, ≥99.5%Standard SupplierBase and Solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierCo-solvent (optional)
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction
1 M Hydrochloric Acid (HCl)AqueousStandard SupplierFor work-up
Brine (Saturated NaCl)AqueousPrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierDrying agent
Silica Gel230-400 meshStandard SupplierFor column chromatography
Nitrogen or Argon GasHigh PurityGas SupplierFor inert atmosphere
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a dry, oven-baked 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 262 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 0.03 equiv), and copper(I) iodide (9.5 mg, 0.05 mmol, 0.05 equiv).

    • Seal the flask with a rubber septum, and insert a needle connected to a nitrogen or argon gas line and an outlet needle.

    • Purge the flask with the inert gas for 15-20 minutes to ensure an oxygen-free atmosphere.[1][11]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous triethylamine (10 mL) via syringe. If the starting material has poor solubility in TEA alone, a co-solvent like anhydrous THF (5 mL) can be added.[12] Stir the mixture until all solids are dissolved, which may result in a pale yellow suspension.

    • Add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture via syringe over 1-2 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC sample by withdrawing a small aliquot, quenching it with 1 M HCl, and extracting with ethyl acetate.

    • Elute the TLC plate with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the this compound spot indicates reaction completion, which typically occurs within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing 1 M HCl (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel.[13]

    • The column is typically eluted with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 Hexane:EtOAc and gradually increasing polarity), often with 1% acetic acid added to the mobile phase to ensure the carboxylic acid product elutes properly without streaking.

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield the final product, 2-methyl-4-(phenylethynyl)benzoic acid, as a solid.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Add Ar-I, Pd catalyst, CuI to dry flask inert 2. Inert Atmosphere - Purge flask with N₂ or Ar for 20 min setup->inert add_solvents 3. Add Solvents & Base - Add anhydrous TEA/THF via syringe inert->add_solvents add_alkyne 4. Add Alkyne - Add terminal alkyne dropwise add_solvents->add_alkyne react 5. Reaction - Stir at room temperature add_alkyne->react monitor 6. Monitor Progress - Use TLC until SM is consumed react->monitor workup 7. Work-up - Quench with 1M HCl - Extract with EtOAc monitor->workup Reaction Complete purify 8. Purification - Column chromatography on silica gel workup->purify product 9. Final Product - Characterize (NMR, MS) purify->product

Caption: Step-by-step workflow for the Sonogashira coupling of this compound.

Field-Proven Insights for Robust Results

  • Substrate Reactivity: The choice of an aryl iodide is strategic. The reactivity order for the aryl halide in Sonogashira coupling is I > Br > Cl.[1][5] Aryl iodides undergo oxidative addition most readily, allowing for milder reaction conditions and higher efficiency, which is particularly beneficial for substrates with sensitive functional groups.

  • Catalyst System: While Pd(PPh₃)₂Cl₂ is a robust and common choice, other palladium sources like Pd(PPh₃)₄ can also be used.[1][4] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[1] It is critical to use high-quality catalysts, as impurities can inhibit the reaction.

  • The Double Role of the Amine: The amine base, typically triethylamine or diisopropylamine, is not merely a proton scavenger for the liberated HI. It is essential for the deprotonation of the alkyne in the copper cycle and can also serve as a ligand for the palladium center.[1][8] Using an anhydrous grade is paramount, as water can interfere with the catalytic cycle.

  • Managing Homocoupling: The most common side product is the homocoupled diyne (Glaser product), formed by the oxidative dimerization of the terminal alkyne.[10][14] This is promoted by oxygen. Rigorously deoxygenating the reaction vessel and solvents is the most effective way to minimize this side reaction. If homocoupling remains problematic, a switch to a copper-free protocol may be necessary.[15]

  • Solvent Choice: While triethylamine can often serve as both the base and solvent, for less soluble substrates like this compound, using a co-solvent like THF or DMF is advisable to ensure a homogeneous reaction mixture, leading to more consistent and faster reaction rates.[1][12]

Conclusion

The Sonogashira coupling of this compound is a highly effective transformation for synthesizing complex, functionalized aromatic structures. By understanding the core mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can reliably achieve high yields of the desired products. The key to success lies in the meticulous exclusion of oxygen to prevent side reactions, the use of high-purity anhydrous reagents, and careful monitoring of the reaction's progress. This powerful coupling reaction remains an indispensable tool for chemists in both academic and industrial settings, enabling the efficient construction of molecules that drive innovation in medicine and materials.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
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  • BYJU'S. Sonogashira Coupling. [Link]
  • Chem Help ASAP. Sonogashira cross-coupling reaction. [Link]
  • MDPI.
  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
  • ResearchGate.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
  • MDPI.
  • ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • Beilstein Journal of Organic Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
  • Journal of Chemical Education.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-2-methylbenzoic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a dominant tool for this purpose, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2][3] this compound is a particularly valuable building block in this context. Its derivatives are key intermediates in the synthesis of a range of functional molecules, including anti-diabetic drugs.[4] The molecule's structure, featuring a sterically hindered ortho-methyl group and a potentially coordinating carboxylic acid, presents both unique opportunities and challenges for synthetic chemists.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, with a primary focus on the widely-utilized Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide expert insights into overcoming the specific challenges posed by this substrate.

Mechanistic Framework: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their variations, operate through a common catalytic cycle.[1][5] Understanding this cycle is crucial for rational troubleshooting and optimization. The process, illustrated below for the Suzuki-Miyaura reaction, involves a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(Ln) (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArylIodide This compound (Ar-I) BoronicAcid Arylboronic Acid (Ar'-B(OR)2) Biaryl Substituted Biaryl Product (Ar-Ar')

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of this compound.[1][6] This step, often rate-limiting, forms a Pd(II) intermediate. The steric hindrance from the ortho-methyl group on our substrate can make this step more challenging, often necessitating the use of bulky, electron-rich ligands to facilitate the reaction.[7][8]

  • Transmetalation : In this phase, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the iodide.[2][5] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Conditions
ComponentRoleRecommended Reagent/ConditionMolar Equiv.Mol%Notes
Aryl Halide SubstrateThis compound1.0-Ensure high purity.
Boronic Acid Coupling PartnerArylboronic acid or ester1.2 - 1.5-Purity is critical; boronic acids can dehydrate to form boroxines.
Palladium Catalyst Pre-catalystPd(PPh₃)₄ or Pd(dppf)Cl₂-1-5Pd(PPh₃)₄ is a Pd(0) source; Pd(dppf)Cl₂ is a Pd(II) pre-catalyst that is reduced in situ.[9][10]
Ligand Catalyst Modifier(If using Pd(OAc)₂ or Pd₂dba₃)-2-10Bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended for hindered substrates.[7][10]
Base ActivatorK₃PO₄ or Cs₂CO₃2.0 - 3.0-A strong, non-coordinating base is often necessary.[7][10]
Solvent Medium1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)--Degassing is crucial to prevent catalyst oxidation.[10]
Temperature Energy Input80 - 110 °C--Higher temperatures may be needed to overcome the activation barrier for this sterically hindered substrate.[7][10]
Atmosphere Inert EnvironmentArgon or Nitrogen--Essential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum or cap and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Heating and Stirring : Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Expert Insights and Troubleshooting

The unique structure of this compound requires careful consideration of several experimental parameters to achieve high yields and avoid common pitfalls.

  • The Challenge of the Free Carboxylic Acid : The acidic proton of the carboxylic acid can react with the base. Therefore, at least two equivalents of base are required: one to neutralize the carboxylic acid and at least one to facilitate the transmetalation step. Some researchers opt to protect the carboxylic acid as an ester prior to coupling, which can then be hydrolyzed in a subsequent step. This can prevent potential catalyst deactivation through coordination of the carboxylate to the palladium center.[10]

  • Overcoming Steric Hindrance : The ortho-methyl group sterically encumbers the site of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[7] Ligands such as SPhos, RuPhos, and XPhos (Buchwald ligands) are known to promote the formation of a more reactive, monoligated palladium(0) species, which can accelerate both the oxidative addition and the subsequent reductive elimination steps.[7][11] Increasing the reaction temperature can also provide the necessary energy to overcome the higher activation barrier.[7]

  • Minimizing Side Reactions :

    • Homocoupling of the Boronic Acid : This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[10] Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical for its prevention.

    • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Using a less nucleophilic solvent and ensuring the base is not excessively strong can help mitigate this issue.

Alternative Coupling Strategies: A Glimpse at Heck and Sonogashira Reactions

While the Suzuki-Miyaura coupling is often the method of choice, the Heck and Sonogashira reactions offer alternative pathways for the functionalization of this compound.

The Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.[12][13] This reaction is valuable for introducing vinyl groups.

Heck Reaction Reactants This compound + Alkene Catalyst Pd(0) Catalyst Base (e.g., NEt3) Reactants->Catalyst Product Substituted Alkene Product Catalyst->Product

Figure 2: Conceptual workflow of the Heck reaction.

A typical Heck reaction with this compound would involve a palladium source like Pd(OAc)₂, a phosphine ligand, and an amine base such as triethylamine.[14]

The Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylalkyne.[15][16][17] This reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst.

Sonogashira Coupling Reactants This compound + Terminal Alkyne Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Reactants->Catalyst Product Arylalkyne Product Catalyst->Product

Figure 3: Conceptual workflow of the Sonogashira coupling.

The amine base plays a dual role in the Sonogashira coupling: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it can also serve as the solvent.[18]

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are a versatile and powerful tool in the arsenal of the modern synthetic chemist. While the substrate's inherent steric hindrance and the presence of a carboxylic acid group demand careful consideration of reaction parameters, a rational approach to catalyst and ligand selection, base choice, and reaction conditions can lead to highly successful outcomes. By understanding the underlying catalytic cycle and being aware of potential side reactions, researchers can effectively leverage this valuable building block to construct complex molecular architectures for a wide range of applications, from drug discovery to materials science.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
  • Cross-coupling reaction - Wikipedia. [Link]
  • Developing Ligands for Palladium(II)
  • Ligand electronic influence in Pd-c
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]
  • Sonogashira coupling - Wikipedia. [Link]
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Heck reaction - Wikipedia. [Link]
  • Palladium‐catalyzed cross‐coupling of 4‐iodo‐phenylalanine with...
  • Sonogashira coupling of arenediazonium salts: discovery and developments | City College. [Link]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Sonogashira coupling - YouTube. [Link]
  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC - NIH. [Link]
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
  • Screening catalytic conditions in Heck coupling between...
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

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The Strategic Application of 4-Iodo-2-methylbenzoic Acid in the Synthesis of Advanced PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. 4-Iodo-2-methylbenzoic acid has emerged as a key building block, particularly in the synthesis of complex heterocyclic scaffolds that are central to the development of targeted therapies. Its unique substitution pattern—an ortho-methyl group and a para-iodo substituent—provides a valuable handle for regioselective functionalization, making it an ideal precursor for the construction of potent enzyme inhibitors.

This application note details the pivotal role of this compound in the synthesis of a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer therapy. We will provide a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an exploration of the underlying chemical principles that make this molecule a cornerstone in the development of these life-saving therapeutics.

Core Application: Synthesis of a Tricyclic Lactam PARP Inhibitor Core

The primary application of this compound in this context is its use as a precursor for the synthesis of a key intermediate: a tricyclic lactam featuring an embedded pyridine ring. This core structure is a common motif in a number of potent PARP inhibitors. The para-iodo group is strategically retained throughout the initial synthetic sequence to serve as a handle for a late-stage Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl moieties to explore the inhibitor's structure-activity relationship (SAR).

The synthetic journey, outlined below, showcases the versatility of this compound and the chemical transformations it readily undergoes.

Synthetic Workflow Overview

G A This compound B Acid Chloride Formation A->B SOCl₂ or (COCl)₂ C (2-Amino-pyridin-5-yl)- (4-iodo-2-methyl-phenyl)-methanone B->C 2,5-Diaminopyridine, Friedel-Crafts Acylation D Tricyclic Lactam Formation C->D Chloroacetyl chloride, Cyclization F Suzuki Coupling D->F Arylboronic acid, Pd catalyst, Base E Final PARP Inhibitor Analog F->E

Caption: Synthetic workflow from this compound to a final PARP inhibitor analog.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations and have been adapted for the specific use of this compound.

Part 1: Synthesis of (2-Amino-pyridin-5-yl)-(4-iodo-2-methyl-phenyl)-methanone

This initial step involves the acylation of 2,5-diaminopyridine with the activated form of this compound. The ortho-methyl group on the benzoic acid sterically directs the acylation to the less hindered amino group of the diaminopyridine.

Protocol:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-iodo-2-methylbenzoyl chloride, which is used immediately in the next step.

  • Friedel-Crafts Acylation:

    • Dissolve 2,5-diaminopyridine (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) and cool to 0 °C.

    • To this solution, add a solution of the crude 4-iodo-2-methylbenzoyl chloride (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2-amino-pyridin-5-yl)-(4-iodo-2-methyl-phenyl)-methanone.

Part 2: Formation of the Tricyclic Lactam Core

The synthesized aminopyridine derivative is then cyclized to form the key tricyclic lactam structure.

Protocol:

  • To a solution of (2-amino-pyridin-5-yl)-(4-iodo-2-methyl-phenyl)-methanone (1.0 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.

  • After the addition, add a solution of sodium bicarbonate (3.0 eq) in water and stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction for the formation of the cyclized product.

  • Upon completion, extract the mixture with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the tricyclic lactam.

Part 3: Suzuki Coupling for SAR Exploration

The iodo-substituted tricyclic lactam is a versatile intermediate for late-stage functionalization via Suzuki coupling. This allows for the rapid generation of a library of analogs for SAR studies.

Protocol:

  • In a microwave vial, combine the iodo-substituted tricyclic lactam (1.0 eq), the desired arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the final PARP inhibitor analog.

Data Summary: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85
24-Fluorophenylboronic acid82
33-Pyridinylboronic acid75
42-Thiopheneboronic acid78

Mechanism and Rationale

The choice of this compound is deliberate. The ortho-methyl group provides steric hindrance that can influence the conformation of the final molecule, potentially enhancing its binding affinity to the target enzyme. The para-iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the optimal reactivity of the C-I bond in oxidative addition, the first step in the Suzuki coupling catalytic cycle.

Suzuki Coupling Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-I G->B H Ar'-B(OH)₂ H->D I Base I->D

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Conclusion

This compound serves as a highly effective and versatile starting material in the synthesis of complex, medicinally relevant molecules. Its application in the construction of a tricyclic lactam core for PARP inhibitors highlights its strategic importance. The protocols detailed herein provide a robust framework for researchers in drug discovery and development to leverage the unique chemical properties of this valuable building block. The ability to perform late-stage functionalization via Suzuki coupling makes it particularly attractive for the rapid generation of compound libraries for lead optimization.

References

Please note: The protocols and schemes presented are illustrative and based on common organic synthesis transformations. For specific patent examples, refer to the original patent literature.

The Untapped Potential of 4-Iodo-2-methylbenzoic Acid in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Poised for Discovery

In the vast landscape of materials science, the selection of organic linkers is a critical determinant of the final properties and functionality of synthesized materials such as metal-organic frameworks (MOFs) and coordination polymers. 4-Iodo-2-methylbenzoic acid is an intriguing yet underexplored building block that offers a unique combination of functional groups: a carboxylic acid for coordination to metal centers, a sterically influencing methyl group, and a highly versatile iodido group. The true potential of this molecule lies in its capacity for post-synthetic modification (PSM), where the carbon-iodine bond can serve as a reactive handle for a variety of cross-coupling reactions.[1] This allows for the precise installation of functional groups within a pre-assembled material, opening avenues for the development of materials with tailored properties for applications in catalysis, sensing, and gas storage.

This guide provides detailed protocols for the prospective use of this compound in the synthesis of a hypothetical metal-organic framework, herein designated as GEM-MOF-1 (Gemini Materials-Metal-Organic Framework-1), and its subsequent post-synthetic modification. The methodologies are grounded in established principles of coordination chemistry and materials synthesis, offering a practical starting point for researchers venturing into this promising area.

Part 1: De Novo Synthesis of a Hypothetical MOF: GEM-MOF-1

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker.[2] The choice of metal and solvent is crucial for directing the formation of the desired crystal structure. For our hypothetical GEM-MOF-1, we will utilize a zinc-based secondary building unit (SBU), which is known to form robust and porous frameworks with carboxylate linkers.[3]

Causality Behind Experimental Choices:
  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is selected due to its propensity to form well-defined SBUs, such as the paddlewheel-type clusters, with carboxylate ligands.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and ethanol is chosen. DMF is a high-boiling point solvent that facilitates the dissolution of the reactants and promotes the formation of crystalline products at elevated temperatures. Ethanol can act as a modulator, influencing the kinetics of crystal growth and potentially leading to higher quality crystals.

  • Temperature and Time: A reaction temperature of 120 °C is selected to provide sufficient thermal energy for the formation of the crystalline framework. A 24-hour reaction time is a standard duration to ensure the reaction reaches completion.

Experimental Protocol: Synthesis of GEM-MOF-1
  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 65.5 mg (0.25 mmol) of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Addition of Metal Salt: To the solution from step 1, add 74.4 mg (0.25 mmol) of zinc nitrate hexahydrate.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization of the reactants.

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • Isolation of Product: After cooling the vial to room temperature, decant the mother liquor.

  • Washing: Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.

  • Activation: To activate the material and remove solvent molecules from the pores, immerse the crystals in fresh ethanol for 24 hours, then decant the ethanol and dry the solid under vacuum at 100 °C for 12 hours.

G cluster_synthesis GEM-MOF-1 Synthesis Workflow reactant_prep 1. Dissolve this compound in DMF/Ethanol add_metal 2. Add Zn(NO₃)₂·6H₂O reactant_prep->add_metal sonicate 3. Sonicate for 10 min add_metal->sonicate solvothermal 4. Heat at 120°C for 24h sonicate->solvothermal isolate 5. Isolate Crystals solvothermal->isolate wash 6. Wash with DMF and Ethanol isolate->wash activate 7. Activate under Vacuum wash->activate

Caption: Workflow for the synthesis of the hypothetical GEM-MOF-1.

Part 2: Characterization of GEM-MOF-1

A thorough characterization of the synthesized material is essential to confirm its structure, purity, and properties. The following table summarizes the key characterization techniques and hypothetical data for GEM-MOF-1, based on typical values for similar zinc-based MOFs.

Technique Parameter Hypothetical Result for GEM-MOF-1 Interpretation
Powder X-Ray Diffraction (PXRD) 2θ values of major peaks8.5°, 12.0°, 15.5°, 18.2°Confirms the crystalline structure and phase purity of the material.
Thermogravimetric Analysis (TGA) Onset of decomposition~350 °CIndicates the thermal stability of the framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy Wavenumber (cm⁻¹)~1610-1550 (asymmetric COO⁻), ~1440-1335 (symmetric COO⁻)Confirms the coordination of the carboxylate group to the metal center.
Brunauer-Emmett-Teller (BET) Analysis Surface Area (m²/g)800 - 1200Quantifies the porosity of the material.

Part 3: Post-Synthetic Modification of GEM-MOF-1

The presence of the iodo group on the organic linker of GEM-MOF-1 provides a unique opportunity for post-synthetic modification. Here, we outline a protocol for a Suzuki cross-coupling reaction to introduce a phenyl group, transforming GEM-MOF-1 into GEM-MOF-1-Ph.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective catalyst for Suzuki cross-coupling reactions.

  • Ligand: Triphenylphosphine is used as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a mild base required to activate the phenylboronic acid.

  • Solvent: A mixture of DMF and water is used to dissolve all reactants and facilitate the reaction.

Experimental Protocol: Suzuki Coupling on GEM-MOF-1
  • Reactant Preparation: In a round-bottom flask, suspend 100 mg of activated GEM-MOF-1 in 10 mL of DMF.

  • Addition of Reagents: To the suspension, add 10 mg of palladium(II) acetate, 20 mg of triphenylphosphine, 50 mg of phenylboronic acid, and 70 mg of potassium carbonate dissolved in 1 mL of water.

  • Reaction: Heat the mixture at 80 °C under a nitrogen atmosphere for 24 hours with constant stirring.

  • Isolation and Washing: After cooling to room temperature, isolate the solid by centrifugation. Wash the product thoroughly with DMF (3 x 10 mL), water (3 x 10 mL), and finally with ethanol (3 x 10 mL) to remove the catalyst and any unreacted reagents.

  • Drying: Dry the final product, GEM-MOF-1-Ph, under vacuum at 80 °C for 12 hours.

G cluster_psm Post-Synthetic Modification Workflow start_mof GEM-MOF-1 (Iodo-functionalized) reagents Pd(OAc)₂, PPh₃, Phenylboronic acid, K₂CO₃ in DMF/H₂O start_mof->reagents reaction Heat at 80°C for 24h reagents->reaction final_mof GEM-MOF-1-Ph (Phenyl-functionalized) reaction->final_mof

Caption: Post-synthetic modification of GEM-MOF-1 via Suzuki coupling.

Conclusion and Future Outlook

While this compound remains a largely unexplored building block in materials science, its unique structural and chemical features present a compelling case for its investigation. The protocols outlined in this guide for the synthesis of the hypothetical GEM-MOF-1 and its subsequent post-synthetic modification provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. The ability to introduce a wide array of functional groups via post-synthetic modification opens up a vast design space for the creation of novel materials with tailored properties for a range of applications. Further research into the synthesis of coordination polymers and other materials using this compound is highly encouraged and is expected to yield exciting new discoveries in the field of materials science.

References

  • MySkinRecipes. This compound. [Link]
  • The preparation of metal–organic frameworks and their biomedical applic
  • The preparation of metal–organic frameworks and their biomedical applic
  • Seema Finechem. 5-Iodo-2-Methylbenzoic Acid. [Link]

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Synthesis of 4-Iodo-2-methylbenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-2-methylbenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional groups: a carboxylic acid, a methyl group, and an iodine atom. The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. The iodine atom is particularly useful as it can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology focuses on the Sandmeyer reaction, a reliable and well-established method for the introduction of an iodo group onto an aromatic ring.

Strategic Approach to Synthesis

Direct iodination of 2-methylbenzoic acid typically leads to a mixture of isomers, with the major product often being 5-iodo-2-methylbenzoic acid. To achieve the desired regioselectivity and synthesize the 4-iodo isomer, a more strategic approach is required. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, offers a robust and highly regioselective route. This method starts with the corresponding amino-substituted precursor, 4-amino-2-methylbenzoic acid. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion to yield the target molecule. This multi-step synthesis ensures the precise placement of the iodine atom at the 4-position of the 2-methylbenzoic acid scaffold.

Experimental Workflow Overview

The synthesis of this compound via the Sandmeyer reaction can be visualized as a two-stage process: diazotization followed by iodination.

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Workup 4-amino-2-methylbenzoic_acid 4-Amino-2-methylbenzoic Acid NaNO2_HCl NaNO2, aq. HCl (0-5 °C) 4-amino-2-methylbenzoic_acid->NaNO2_HCl Reacts with Diazonium_Salt 4-Carboxy-3-methylbenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Forms KI_solution Aqueous KI Diazonium_Salt->KI_solution Reacts with Crude_Product Crude this compound KI_solution->Crude_Product Yields Purification Recrystallization Crude_Product->Purification Purified by Final_Product Pure this compound Purification->Final_Product Results in

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established Sandmeyer reaction procedures and has been optimized for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-2-methylbenzoic acid≥98%Sigma-Aldrich
Sodium nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric acid (HCl), concentrated37%Sigma-Aldrich
Potassium iodide (KI)≥99%Sigma-Aldrich
Sodium thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Sigma-Aldrich
EthanolReagent AlcoholFisher Scientific
WaterDeionizedIn-house
Dichloromethane (DCM)ACS GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Equipment
  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks (various sizes)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Dropping funnel

  • Büchner funnel and filter flask

  • pH paper

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

Part 1: Diazotization of 4-Amino-2-methylbenzoic Acid

  • Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol). To this, add a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Stir the mixture at room temperature until the amine is completely dissolved, forming the hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.0 g, 72.5 mmol) in 20 mL of cold water.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution over a period of 20-30 minutes. The addition rate should be controlled to ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Confirmation of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15 minutes. To check for the presence of excess nitrous acid, a drop of the reaction mixture is applied to starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Part 2: Iodination and Product Isolation

  • Preparation of Potassium Iodide Solution: In a 500 mL beaker, dissolve potassium iodide (16.5 g, 99.4 mmol) in 50 mL of water.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. This addition should be done in small portions to control the effervescence (release of nitrogen gas). A dark precipitate will form.

  • Decomposition of the Diazonium Salt: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it in a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Quenching Excess Iodine: Cool the reaction mixture to room temperature. To remove any excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears, and a light-colored precipitate remains.

  • Isolation of the Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL).

Part 3: Purification and Characterization

  • Recrystallization: The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry in a vacuum oven at 60 °C.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of nucleophiles via a diazonium salt intermediate. The reaction proceeds through a well-understood radical mechanism.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination (Radical Mechanism) ArNH2 Ar-NH2 (4-Amino-2-methylbenzoic acid) HNO2_H HNO2 / H+ ArNH2->HNO2_H Reacts with ArN2 Ar-N≡N+ (Diazonium Salt) HNO2_H->ArN2 Forms I_minus I- ArN2->I_minus Single Electron Transfer N2_gas N2 (gas) ArN2->N2_gas Decomposes to Ar_radical Ar• (Aryl Radical) I_minus->Ar_radical Forms I_radical I• (Iodine Radical) Ar_radical->I_radical Combines with ArI Ar-I (this compound) I_radical->ArI Forms

Caption: Mechanism of the Sandmeyer reaction for iodination.

The first step is the diazotization of the primary aromatic amine, 4-amino-2-methylbenzoic acid, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryl diazonium salt. In the subsequent iodination step, the iodide ion acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using the following spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit a specific splitting pattern due to their coupling.
¹³C NMR Resonances for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the iodine), and the methyl carbon.
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=C stretches of the aromatic ring, and the C-I stretch.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety Precautions

  • Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when dry. It is imperative to keep the diazonium salt in solution and at low temperatures (0-5 °C) at all times.

  • Nitrogen Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood.

  • General Laboratory Safety: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Sandmeyer reaction. By following the detailed step-by-step procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research and development activities. The provided information on the reaction mechanism and characterization techniques will aid in understanding the chemical transformation and verifying the identity and purity of the final product.

References

  • General procedures for Sandmeyer reactions can be found in standard organic chemistry textbooks and literature.
  • Spectroscopic data for related iodinated benzoic acid derivatives can be found in various chemical databases.

Application Note: Synthesis of Substituted Fluorenones via Palladium-Catalyzed Intramolecular C-H Functionalization of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of substituted fluorenones, valuable scaffolds in medicinal chemistry and materials science, utilizing a palladium-catalyzed intramolecular C-H functionalization strategy. The protocol details the synthesis of 1-methylfluoren-9-one from the readily available starting material, 4-iodo-2-methylbenzoic acid, and an aromatic coupling partner. The causality behind experimental choices, a detailed step-by-step protocol, and a mechanistic overview are presented to ensure scientific integrity and reproducibility.

Introduction

Fluorenone and its derivatives are a significant class of polycyclic aromatic compounds due to their unique electronic properties and diverse biological activities. They are key structural motifs in various applications, including organic light-emitting diodes (OLEDs), solar cells, and as frameworks for pharmaceuticals exhibiting antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The development of efficient and versatile synthetic methodologies to access structurally diverse fluorenones is therefore of paramount importance.

Traditional methods for fluorenone synthesis often involve multi-step procedures with harsh reaction conditions.[4] In contrast, modern synthetic strategies increasingly rely on transition-metal-catalyzed C-H bond activation, offering a more atom- and step-economical approach to complex molecular architectures.[5][6] This application note focuses on a palladium-catalyzed intramolecular C-H arylation approach, a powerful tool for the construction of fused ring systems. Specifically, we will detail the synthesis of a substituted fluorenone starting from an ortho-iodinated benzoic acid derivative.

Synthetic Strategy and Mechanistic Insights

The core of this synthetic approach is a palladium-catalyzed intramolecular cyclization. The process is initiated by the formation of a biaryl intermediate through a Suzuki or similar cross-coupling reaction, followed by an intramolecular C-H activation/acylation cascade to form the fluorenone core. However, a more direct and elegant approach involves the direct coupling of the iodo-benzoic acid with an arene, followed by in-situ cyclization. For the purpose of this guide, we will focus on a two-step, one-pot variation that ensures clarity and control over the reaction sequence.

The proposed reaction proceeds in two key stages:

  • Intermolecular C-H Arylation: The first step involves the palladium-catalyzed coupling of this compound with an aromatic partner, in this case, benzene. This reaction is directed by the carboxylic acid group, which facilitates the ortho-C-H activation of the benzoic acid.

  • Intramolecular Acylation: The resulting 2-aryl-benzoic acid intermediate then undergoes an intramolecular Friedel-Crafts-type acylation to yield the tricyclic fluorenone structure.

The catalytic cycle for the C-H arylation is believed to proceed through the following key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.

  • C-H Activation/Palladation: The Pd(II) species coordinates to the aromatic coupling partner (benzene) and facilitates the cleavage of a C-H bond, forming a palladacycle. This step is often the rate-determining step and can be promoted by the presence of an appropriate ligand and base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the C-C bond of the biaryl intermediate and regenerating the Pd(0) catalyst.

The subsequent intramolecular acylation is an acid-catalyzed cyclization of the carboxylic acid onto the newly introduced aryl ring.

Experimental Protocol: Synthesis of 1-Methylfluoren-9-one

This protocol describes the synthesis of 1-methylfluoren-9-one from this compound and benzene.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Benzene (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 262 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), tricyclohexylphosphine (0.1 mmol, 28 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL) and anhydrous benzene (2.0 mmol, 178 µL). Finally, add pivalic acid (0.5 mmol, 51 mg).

  • Reaction: Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 1 M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methylfluoren-9-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

EntryStarting MaterialCoupling PartnerProductYield (%)
1This compoundBenzene1-Methylfluoren-9-one~65-75% (expected)

Note: The yield is an estimation based on similar reactions reported in the literature. Actual yields may vary depending on the precise reaction conditions and purification efficiency.

Expected Spectroscopic Data for 1-Methylfluoren-9-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.20 (m, 7H, Ar-H), 2.55 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 194.5 (C=O), 144.0, 138.5, 135.0, 134.5, 134.0, 130.0, 129.0, 124.5, 124.0, 121.0, 120.0, 119.5 (Ar-C), 19.0 (CH₃).

  • Mass Spectrometry (EI): m/z 194 (M⁺).

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_catalyst Catalytic System start1 This compound process Palladium-Catalyzed Intramolecular C-H Arylation start1->process start2 Benzene start2->process cat Pd(OAc)₂ cat->process ligand PCy₃ ligand->process base K₂CO₃ base->process additive PivOH additive->process workup Aqueous Work-up & Extraction process->workup purification Column Chromatography workup->purification product 1-Methylfluoren-9-one purification->product

Caption: Overall workflow for the synthesis of 1-methylfluoren-9-one.

Proposed Catalytic Cycle

G pd0 Pd(0)L₂ pd2_i Ar-Pd(II)-I(L₂) pd0->pd2_i Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_i->pd2_biaryl C-H Activation pd2_biaryl->pd0 Regenerates Catalyst biaryl Biaryl Intermediate pd2_biaryl->biaryl Reductive Elimination start_iodide This compound start_iodide->pd2_i start_arene Benzene start_arene->pd2_biaryl

Caption: Simplified catalytic cycle for the C-H arylation step.

Conclusion

The palladium-catalyzed intramolecular C-H functionalization of this compound provides an efficient and modular route for the synthesis of substituted fluorenones. This application note outlines a detailed protocol for the synthesis of 1-methylfluoren-9-one, highlighting the key experimental parameters and mechanistic considerations. This methodology is amenable to the synthesis of a diverse library of fluorenone derivatives by varying the aromatic coupling partner, offering significant potential for applications in drug discovery and materials science.

References

  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679. [Link]
  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. PubMed, 34804239. [Link]
  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668-2679. [Link]
  • López-Saladino, O. F., et al. (2025). Gold‐Catalyzed Synthesis of Fluorenones via Intramolecular C–H Arylation.
  • Organic Chemistry Portal. Fluorenone synthesis. [Link]
  • NIST. 9H-Fluorene, 1-methyl-. NIST WebBook. [Link]
  • Zhou, L., et al. (2024). Norbornene Derivatives-Controlled Palladium-Catalyzed Divergent Synthesis of Dibenzo[a,c]cycloheptenones and Fluorenones from Aryl Iodides and α-Oxocarboxylic Acids. Organic Letters, 26(3), 676-680. [Link]
  • Li, Y., et al. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Chinese Journal of Organic Chemistry, 44(5), 1494. [Link]
  • NIST. 9H-Fluorene, 1-methyl- Mass Spectrum. NIST WebBook. [Link]
  • Ghosh, H. N. (2014). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. Physical Chemistry Chemical Physics, 16(24), 12257-12266. [Link]
  • Liu, T. P., Liao, Y. X., Xing, C. H., & Hu, Q. S. (2011). Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids. Organic letters, 13(9), 2452–2455. [Link]
  • Kougblenou, B. S., et al. (2021). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 6(4), 43-48. [Link]
  • Banga, S., & Babu, S. A. (2025). Modification of fluorene and fluorenone core via C–H functionalization. Organic & Biomolecular Chemistry. [Link]
  • Banga, S., & Babu, S. A. (2025). Modification of Fluorene and Fluorenone Core via C-H Functionalization.
  • Chen, X. Y., Ozturk, S., & Sorensen, E. J. (2017). Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C-H Functionalizations Using a Transient Directing Group. Organic Letters, 19(5), 1140-1143. [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Iodo-2-methylbenzoic Acid for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-2-methylbenzoic acid is a pivotal building block in the synthesis of complex organic molecules, serving as a key intermediate for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both iodo and carboxylic acid functional groups, allows for diverse chemical modifications, particularly in cross-coupling reactions like Suzuki and Heck couplings.[1] This document provides a comprehensive guide to a robust and scalable synthesis of this compound via the direct iodination of 2-methylbenzoic acid (o-toluic acid). The protocol detailed herein is optimized for high yield and purity, addressing the stringent requirements of the drug development industry.

Introduction and Rationale

The synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of intricate molecular architectures. This compound (CAS 133232-58-3) is of particular interest due to its utility as a versatile intermediate.[3] While several synthetic routes exist, including the Sandmeyer reaction, direct electrophilic iodination of the readily available and cost-effective starting material, 2-methylbenzoic acid, presents a more streamlined and industrially viable approach.[4][5]

The Sandmeyer reaction, while effective, involves the generation of diazonium salts from an amino precursor.[6][7] These intermediates are notoriously unstable and can be explosive in a dry state, posing significant safety risks during scale-up.[6] The direct iodination method circumvents this hazard, offering a safer and more direct pathway to the target molecule.

This application note details a process adapted from established industrial methods, utilizing an oxidizing agent to generate an electrophilic iodine species in situ. This approach ensures high regioselectivity, favoring iodination at the C4 position, which is para to the activating methyl group and meta to the deactivating carboxylic acid group.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Molecular iodine (I₂) is not sufficiently electrophilic to react directly with the aromatic ring. An oxidizing agent, such as potassium persulfate (K₂S₂O₈), is used in the presence of a strong acid like sulfuric acid (H₂SO₄) to generate a more potent electrophilic iodine species, conceptually I⁺.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methylbenzoic acid attacks the electrophilic iodine. The directing effects of the substituents on the ring are crucial for regioselectivity. The methyl group (-CH₃) is an ortho-, para-director and an activating group, while the carboxylic acid group (-COOH) is a meta-director and a deactivating group. The C4 position is para to the strongly activating methyl group and meta to the deactivating carboxyl group, making it the most favorable site for substitution.

  • Rearomatization: The resulting carbocation intermediate, or Wheland intermediate, loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product, this compound.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution I2 I₂ (Iodine) Oxidant K₂S₂O₈ / H₂SO₄ (Oxidizing Agent) I_plus I⁺ (Electrophilic Iodine Species) Oxidant->I_plus Oxidation StartMat 2-Methylbenzoic Acid I_plus->StartMat Intermediate Wheland Intermediate (Carbocation) StartMat->Intermediate + I⁺ Product This compound Intermediate->Product - H⁺ (Rearomatization) Start Start: 2-Methylbenzoic Acid, Acetic Acid, Water Add_K2S2O8 Add K₂S₂O₈ Start->Add_K2S2O8 Add_I2 Add I₂ (in portions) Add_K2S2O8->Add_I2 Add_H2SO4 Add H₂SO₄ (slowly) Add_I2->Add_H2SO4 Reflux Heat & Reflux (118-120°C, 8h) Add_H2SO4->Reflux Cool Cool to 50-55°C Reflux->Cool Precipitate Add Water Precipitate Product Cool->Precipitate Filter_Crude Filter Crude Product Precipitate->Filter_Crude Recrystallize Recrystallize from Toluene Filter_Crude->Recrystallize Filter_Pure Filter Purified Product Recrystallize->Filter_Pure Dry Vacuum Dry Filter_Pure->Dry End Final Product: This compound Dry->End

Caption: Large-Scale Synthesis Workflow.

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to mitigate risks.

  • General Precautions: All operations should be conducted in a well-ventilated area or a fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats. [8][9]* Corrosive Hazards: Concentrated sulfuric acid and acetic acid are highly corrosive and can cause severe skin burns and eye damage. [8]Handle with extreme care, and have an emergency eyewash and shower station readily accessible.

  • Inhalation Hazard: Avoid inhaling dust from the solid reagents (iodine, potassium persulfate, 2-methylbenzoic acid) and vapors from the solvents. [8][9]Respiratory protection may be required when handling large quantities of powders. [8]* Oxidizing Agent: Potassium persulfate is a strong oxidizing agent. Keep it away from combustible materials.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Neutralize acidic waste streams before disposal.

Expected Results and Characterization

ParameterExpected Value
Product Name This compound
CAS Number 133232-58-3
Appearance White to off-white crystalline solid
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol [10]
Melting Point 176-183 °C [5][10]
Purity (HPLC) ≥ 99%
Expected Yield 60-70%

References

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents.
  • CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents.
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company.
  • Cas 54811-38-0,5-Iodo-2-methylbenzoic acid - LookChem.
  • Sandmeyer reaction - Wikipedia.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • This compound - MySkinRecipes.
  • m-IODOBENZOIC ACID - Organic Syntheses Procedure.
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - ResearchGate.
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube.
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.
  • Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
  • 2-Iodobenzoic acid - Wikipedia.
  • Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from - chemistryworkshopjr.
  • Synthesis of 2-iodo-5-methyl-benzoic acid - PrepChem.com.
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - NIH.
  • 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0 | 2-methyl-5-Iodobenzoic Acid - Seema Finechem.
  • In Situ Generation of o -Iodoxybenzoic Acid (IBX) and the Catalytic Use of It in Oxidation Reactions in the Presence of Oxone as a Co-oxidant | Request PDF - ResearchGate.

Sources

Application Notes and Protocols: Strategic Protection of 4-Iodo-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: The Synthetic Imperative for Protecting 4-Iodo-2-methylbenzoic Acid

In the landscape of complex molecule synthesis, this compound emerges as a versatile building block. The presence of an aryl iodide offers a reactive handle for a myriad of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The carboxylic acid moiety, on the other hand, provides a key site for amide bond formation, esterification, or reduction to an alcohol. However, the acidic proton of the carboxylic acid is incompatible with many organometallic reagents (e.g., Grignard and organolithium reagents) and can interfere with a range of reaction conditions.[1][2] This necessitates a robust protecting group strategy to temporarily mask the carboxylic acid, thereby enabling selective transformations at the aryl iodide position.

This document provides a detailed guide to the strategic protection of this compound, focusing on the rationale behind protecting group selection, detailed experimental protocols for protection and deprotection, and a discussion of orthogonality in the context of multi-step synthetic campaigns.

Choosing the Right Shield: A Comparative Analysis of Protecting Groups

The ideal protecting group should be easily introduced in high yield, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[3][4] For this compound, the most common and effective protecting groups are esters.[1][5] We will explore two primary esterification strategies: the formation of a methyl ester and a benzyl ester.

Methyl Ester: The Workhorse of Carboxylic Acid Protection

The methyl ester is a straightforward and widely used protecting group for carboxylic acids.[6][7] Its formation is typically achieved through Fischer esterification, an acid-catalyzed reaction with methanol.[8][9][10]

Rationale for Use:

  • High Yield and Simplicity: The esterification reaction is generally high-yielding and procedurally simple.

  • Stability: The methyl ester is stable to a wide range of non-nucleophilic and non-basic reaction conditions, making it suitable for many cross-coupling reactions.

Deprotection:

Deprotection is typically achieved through saponification, which involves hydrolysis of the ester with a base, such as sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.[11][12][13]

Benzyl Ester: The Advantage of Orthogonal Deprotection

The benzyl ester offers a significant advantage in terms of "orthogonal protection."[5][14][15] This strategy allows for the selective removal of one protecting group in the presence of others by employing distinct deprotection conditions.[3][14]

Rationale for Use:

  • Mild Deprotection: The benzyl group can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[16][17][18] This is particularly advantageous when the molecule contains other base-sensitive functional groups that would not tolerate saponification.

  • Orthogonality: In a molecule with multiple ester groups, a benzyl ester can be selectively removed while methyl or ethyl esters remain intact, and vice-versa.[5]

Deprotection:

The primary method for benzyl ester deprotection is catalytic hydrogenolysis, which is a mild and efficient process.[16][17][18][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Iodo-2-methylbenzoate

This protocol details the protection of this compound as its methyl ester via Fischer esterification.

Workflow Diagram:

Protection_MethylEster cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound D Reflux A->D B Methanol (excess) B->D C Sulfuric Acid (catalyst) C->D E Neutralization (aq. NaHCO₃) D->E F Extraction E->F G Purification (Recrystallization/Chromatography) F->G H Methyl 4-Iodo-2-methylbenzoate G->H

Caption: Workflow for the synthesis of Methyl 4-Iodo-2-methylbenzoate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until CO₂ evolution ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-iodo-2-methylbenzoate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of Methyl 4-Iodo-2-methylbenzoate (Saponification)

This protocol describes the cleavage of the methyl ester to regenerate the carboxylic acid.

Workflow Diagram:

Deprotection_Saponification cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product A Methyl 4-Iodo-2-methylbenzoate D Stir at RT or gentle heat A->D B Sodium Hydroxide (aq) B->D C Methanol/THF C->D E Acidification (aq. HCl) D->E F Extraction E->F G Drying and Concentration F->G H This compound G->H

Caption: Workflow for the saponification of Methyl 4-Iodo-2-methylbenzoate.

Materials:

  • Methyl 4-iodo-2-methylbenzoate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 4-iodo-2-methylbenzoate (1.0 eq) in a mixture of methanol or THF and water in a round-bottom flask.

  • Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound.

Protocol 3: Synthesis of Benzyl 4-Iodo-2-methylbenzoate

This protocol details the protection of this compound as its benzyl ester.

Materials:

  • This compound

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).

  • To the stirring suspension, add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield benzyl 4-iodo-2-methylbenzoate.

Protocol 4: Deprotection of Benzyl 4-Iodo-2-methylbenzoate (Hydrogenolysis)

This protocol describes the mild, neutral deprotection of the benzyl ester.

Workflow Diagram:

Deprotection_Hydrogenolysis cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product A Benzyl 4-Iodo-2-methylbenzoate E Stir under H₂ atmosphere A->E B H₂ (gas) or H-donor B->E C Pd/C (catalyst) C->E D Solvent (MeOH, EtOAc) D->E F Filtration (Celite®) E->F G Solvent Removal F->G H This compound G->H

Caption: Workflow for hydrogenolysis of Benzyl 4-Iodo-2-methylbenzoate.

Materials:

  • Benzyl 4-iodo-2-methylbenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or a hydrogenator

  • Celite® or another filtration aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve benzyl 4-iodo-2-methylbenzoate (1.0 eq) in a suitable solvent (methanol, ethanol, or ethyl acetate) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected this compound.

Data Summary

Protecting GroupProtection MethodDeprotection MethodKey AdvantagesPotential Issues
Methyl Ester Fischer EsterificationSaponification (base hydrolysis)Simple, high-yielding protection.Deprotection requires basic conditions which may not be compatible with other functional groups.
Benzyl Ester Williamson Ether-like SynthesisCatalytic HydrogenolysisMild, neutral deprotection conditions; enables orthogonal strategies.The C-I bond may be susceptible to reduction under harsh hydrogenolysis conditions.

Conclusion

The choice of a protecting group for this compound is a critical decision in the design of a synthetic route. The methyl ester provides a robust and straightforward protection strategy suitable for many applications. However, for syntheses requiring orthogonal deprotection or involving base-sensitive functionalities, the benzyl ester is a superior choice due to its mild cleavage via hydrogenolysis. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can effectively navigate the synthetic challenges posed by this versatile building block.

References

  • Vertex AI Search. (n.d.). Benzyl Protection - Common Organic Chemistry.
  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Letters. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Medium. (2018). Saponification in Biodiesel Production.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ECHEMI. (n.d.). Process and operation steps of preparing fatty acid from methyl ester.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • OperaChem. (2024). Saponification-Typical procedures.
  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
  • Chemistry LibreTexts. (2019). 20.12 Protecting Groups.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • brainly.com. (2023). Write the mechanism of the Fischer esterification reaction between benzoic acid and methanol.
  • Wikipedia. (n.d.). Methyl 4-iodobenzoate.
  • Course Hero. (n.d.). esterification of benzoic acid to methyl benzoate.

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Application Notes and Protocols for the Functionalization of 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 4-Iodo-2-methylbenzoic acid, a versatile trifunctional building block. We present detailed application notes and validated protocols for selective transformations at its three reactive sites: the carboxylic acid, the aromatic iodine, and the methyl group. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into reaction mechanisms, optimization strategies, and practical experimental procedures. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success.

Introduction

This compound is a valuable scaffold in organic synthesis due to its three distinct functional groups, each offering a unique handle for molecular elaboration. The carboxylic acid allows for the formation of esters and amides, the aryl-iodide bond is a prime substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, and the benzylic methyl group can be functionalized through oxidation or halogenation. This trifecta of reactivity makes it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide will explore the selective functionalization at each of these sites, providing both theoretical grounding and practical, step-by-step protocols.

I. Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is often the first site of modification, as its reactivity can be readily controlled. Esterification and amidation are the most common transformations.

A. Esterification: Synthesis of Methyl 4-iodo-2-methylbenzoate

Esterification is a fundamental reaction that can be achieved under acidic conditions, a classic example being the Fischer esterification.[3][4] This reaction is reversible, and typically, an excess of the alcohol is used to drive the equilibrium towards the product. Alternatively, the use of a dehydrating agent or a more reactive acylating agent can improve yields.

Protocol 1: Fischer Esterification using Thionyl Chloride

This protocol describes the synthesis of methyl 4-iodo-2-methylbenzoate using methanol and thionyl chloride, which acts as a dehydrating agent and promotes the formation of an acyl chloride intermediate.[5]

Materials:

  • This compound (1.0 eq)

  • Methanol (10-20 mL per gram of carboxylic acid)

  • Thionyl chloride (1.5 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride to the stirred solution. An exothermic reaction will occur.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield methyl 4-iodo-2-methylbenzoate as an oil.[5]

Reactant Equivalents Reagents Conditions Yield Reference
This compound1.0Methanol, Thionyl chlorideReflux, 6h85.7%[5]

Causality Behind Experimental Choices:

  • Thionyl Chloride: Reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by methanol. It also reacts with any water present, driving the equilibrium forward.

  • Reflux: The increased temperature accelerates the reaction rate.

  • Aqueous Workup: The water wash removes excess methanol and thionyl chloride byproducts. The sodium bicarbonate wash neutralizes any remaining acid.

B. Amidation

Amide bond formation is a cornerstone of medicinal chemistry.[6] Direct amidation of carboxylic acids with amines is often challenging and requires high temperatures. More commonly, the carboxylic acid is first activated.

Protocol 2: Amidation via an Acyl Chloride Intermediate

This protocol involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Amine (e.g., N-methylamine) (1.5 eq)

  • Triethylamine (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add thionyl chloride (or oxalyl chloride) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction at room temperature for 2-4 hours or until the solid has dissolved and gas evolution has ceased.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

II. Functionalization of the C-I Bond: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most versatile handle on the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1] The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8][9]

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of methyl 4-iodo-2-methylbenzoate with phenylboronic acid. The ester is often used to avoid potential complications with the free carboxylic acid under the basic reaction conditions.

Materials:

  • Methyl 4-iodo-2-methylbenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add methyl 4-iodo-2-methylbenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture and Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: - Aryl Iodide - Boronic Acid - Base (K2CO3) Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Pd Catalyst (Pd(PPh3)4) Solvent->Catalyst Heat Heat & Stir (80-100 °C, 4-12h) Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool & Dilute (Ethyl Acetate) Monitor->Quench Wash Aqueous Wash (Water, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11][12]

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

  • Methyl 4-iodo-2-methylbenzoate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous THF or DMF

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine methyl 4-iodo-2-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF (or DMF) and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature or gentle heat (40-60 °C) for 2-8 hours. Monitor by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated ammonium chloride solution to remove the copper catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Coupling Reaction Coupling Partner Catalyst System Base Solvent Typical Conditions
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-100 °C
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMFRT - 60 °C
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / LigandNaOtBu or K₃PO₄Toluene or Dioxane80-110 °C
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for constructing C-N bonds by coupling an aryl halide with an amine.[13][14][15] This reaction is of immense importance in pharmaceutical synthesis.[15]

Protocol 5: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Methyl 4-iodo-2-methylbenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a Schlenk tube.

  • In a separate flask, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

  • To the Schlenk tube, add methyl 4-iodo-2-methylbenzoate and morpholine.

  • Add the solvent, followed by the catalyst/ligand solution.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.[15]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench carefully with water.

  • Dilute with ethyl acetate and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the resulting arylamine by column chromatography.

DOT Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R2NH, Base - HX RedElim Reductive Elimination Complex AmineCoord->RedElim RedElim->Pd0 Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Functionalization of the Methyl Group

The benzylic methyl group is less reactive than the other two functional groups but can be functionalized under more forcing conditions, typically via free-radical pathways or oxidation.

A. Benzylic Bromination

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This provides a handle for further nucleophilic substitution.

Protocol 6: Benzylic Bromination with NBS

Materials:

  • Methyl 4-iodo-2-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve methyl 4-iodo-2-methylbenzoate in CCl₄ in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).

  • Add NBS and benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with the lamp for 2-6 hours. Monitor the reaction by observing the consumption of the dense NBS at the bottom of the flask and by TLC.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product, methyl 2-(bromomethyl)-4-iodobenzoate, can be used directly or purified by chromatography, though it may be unstable.

B. Oxidation to an Aldehyde or Carboxylic Acid

Stronger oxidizing agents can convert the methyl group to a carboxylic acid. Milder, more controlled oxidation can yield the aldehyde.

Protocol 7: Oxidation to Carboxylic Acid using KMnO₄

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) (3.0-4.0 eq)

  • Water/Pyridine solvent mixture

  • Sodium bisulfite

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Suspend this compound in a water/pyridine mixture.

  • Heat the mixture to reflux.

  • Add KMnO₄ portion-wise over several hours. The purple color should disappear as the reaction proceeds.

  • Continue refluxing until the starting material is consumed (monitor by TLC).

  • Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Add sodium bisulfite to the filtrate to destroy any excess KMnO₄.

  • Acidify the clear solution with concentrated HCl to precipitate the di-acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Conclusion

This compound is a highly adaptable building block for the synthesis of a diverse array of chemical structures. By carefully selecting reagents and reaction conditions, chemists can selectively functionalize the carboxylic acid, the carbon-iodine bond, or the methyl group. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.

References

  • MySkinRecipes. This compound.
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Epistemeo on YouTube. The Buchwald-Hartwig Amination Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ResearchGate. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid....
  • Seema Finechem. 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0 | 2-methyl-5-Iodobenzoic Acid.
  • University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • Wikipedia. Methyl 4-iodobenzoate.
  • ResearchGate. Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols.
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Royal Society of Chemistry. Supramolecular palladium(II)-N-heterocyclic carbene catalyst for Suzuki-Miyaura coupling in aqueous media.
  • National Institutes of Health. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
  • Vibzzlab on YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification.
  • Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters.

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Application Notes and Protocols for the Derivatization of 4-Iodo-2-methylbenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Iodo-2-methylbenzoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a versatile and strategically functionalized starting scaffold is paramount. This compound is such a scaffold, offering a unique combination of features that make it an attractive starting point for the synthesis of compound libraries destined for biological screening. The carboxylic acid group serves as a convenient handle for derivatization, allowing for the facile creation of amides and esters, two of the most common functional groups in marketed drugs. The iodine atom is not merely a placeholder; its presence allows for further downstream modifications via cross-coupling reactions (e.g., Suzuki or Heck couplings), opening avenues to a vast chemical space.[1] Furthermore, the methyl group provides a subtle steric and electronic influence that can be crucial for modulating biological activity and metabolic stability. The strategic placement of these functionalities makes this compound a privileged scaffold for generating diverse molecular architectures with the potential for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3]

Chemical Derivatization Strategies: Building a Focused Library

The primary site for derivatization on the this compound scaffold is the carboxylic acid moiety. The two most common and effective strategies for diversifying this functional group are amide bond formation and esterification. The choice of derivatization strategy and the corresponding building blocks should be guided by the therapeutic area of interest and the desire to explore specific structure-activity relationships (SAR).

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The amide bond is a ubiquitous feature in biologically active molecules, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[4] Two primary routes for the synthesis of amides from this compound are presented below.

Protocol 1: Amidation via Acyl Chloride Intermediate

This two-step protocol is a classic and robust method for amide synthesis, particularly suitable for a wide range of primary and secondary amines.

Step 1: Synthesis of 4-Iodo-2-methylbenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is recommended.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 4-iodo-2-methylbenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-iodo-2-methylbenzoyl chloride in anhydrous DCM or tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amidation using Coupling Reagents

This one-pot method avoids the need to isolate the highly reactive acyl chloride and is often preferred for more sensitive substrates. A variety of coupling reagents are available, each with its own advantages.[4][5]

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DCM, or THF) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq).

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in combination with an additive like Hydroxybenzotriazole (HOBt) (1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction by diluting with an organic solvent and washing with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography.

Table 1: Comparison of Amidation Methods

FeatureAcyl Chloride MethodCoupling Reagent Method
Reactivity High, suitable for less reactive aminesMilder, suitable for sensitive substrates
Number of Steps TwoOne-pot
Byproducts HCl, SO₂ (from SOCl₂)Urea derivatives (from carbodiimides)
Reagent Handling Acyl chlorides are moisture-sensitiveCoupling reagents are generally stable solids
Esterification: Modulating Physicochemical Properties

Ester derivatives can significantly alter the lipophilicity and pharmacokinetic properties of a molecule. Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids.

Protocol 3: Fischer Esterification

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (typically 2-5 mol%).

  • Heat the reaction mixture to reflux for 4-24 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary. A protocol for the synthesis of the methyl ester of this compound has been reported with a yield of 85.7%.[6]

Diagram 1: General Derivatization Workflow

Derivatization_Workflow Start This compound Acyl_Chloride Acyl Chloride Intermediate Start->Acyl_Chloride SOCl₂ or (COCl)₂ Amide_Library Amide Library Start->Amide_Library Coupling Reagents, R¹R²NH Ester_Library Ester Library Start->Ester_Library R'OH, H⁺ Acyl_Chloride->Amide_Library R¹R²NH Screening Biological Screening Amide_Library->Screening Ester_Library->Screening Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary_Screen Single-Dose HTS (e.g., 10 µM) Hits Hit Compounds Primary_Screen->Hits Active Compounds Dose_Response Dose-Response Curves (IC₅₀/EC₅₀ Determination) Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity MOA Mechanism of Action Studies (e.g., Enzyme Assays) Selectivity->MOA SAR Structure-Activity Relationship (SAR) Analysis MOA->SAR Leads Lead Compounds SAR->Leads Library Derivative Library Library->Primary_Screen Hits->Dose_Response

Caption: A tiered approach to biological screening.

Conclusion and Future Directions

The derivatization of this compound provides a powerful platform for the generation of diverse small molecule libraries with significant potential for biological activity. The protocols and screening strategies outlined in these application notes offer a robust framework for researchers in drug discovery and development. Future work could involve leveraging the iodine atom for palladium-catalyzed cross-coupling reactions to further expand the chemical diversity of the library. Additionally, exploring a wider range of biological assays, guided by the initial screening results, could uncover novel therapeutic applications for this versatile scaffold.

References

  • Mondal, S., et al. (2014). Design, docking, synthesis and anticancer activity of some novel 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. Bangladesh Journal of Pharmacology, 9(3), 353-360.
  • Yasir, M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.
  • ShenZhen Jianbamboo Biotechnology Co. Ltd. (n.d.). This compound.
  • Protheragen. (n.d.). This compound.
  • Ono, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • J&K Scientific. (n.d.). 2-Iodo-4-methylbenzoic acid.
  • Kos, J., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3298.
  • Wnorowska, U., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3694.
  • Galli, G., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(11), 1585.
  • Carter, T., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e]o[1][12]xazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 26(23), 7178.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565.
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Kumar, S., et al. (2018). Zinc and Copper Complexes of 4-Methylbenzoic Acid and 2-Methylimidazole: Synthesis, Characterization, Antimicrobial and Molecular Docking Studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1031-1044.
  • Tan, M. L. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.
  • Otava Chemicals. (n.d.). Compound Libraries for HTS.
  • The Ohio State University. (n.d.). Libraries for screening.
  • Ali, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • ResearchGate. (n.d.). Structure–activity relationship of compounds 4a–i.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, focusing on improving yield, ensuring purity, and troubleshooting common experimental hurdles. Our approach is grounded in chemical principles and validated by practical, field-proven insights.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through two distinct pathways, each with its own set of advantages and challenges:

  • Electrophilic Aromatic Substitution (EAS): Direct Iodination. This method involves the direct iodination of 2-methylbenzoic acid. While conceptually straightforward, achieving high regioselectivity and yield requires careful control of reagents and conditions to favor iodination at the C4 position.

  • The Sandmeyer Reaction. This classic transformation offers a reliable, albeit multi-step, route starting from an aromatic amine. The process involves the diazotization of an appropriate aminobenzoic acid derivative, followed by the displacement of the diazonium group with iodide.

This guide provides detailed troubleshooting for both methodologies, helping you navigate the common pitfalls associated with each.

Troubleshooting Guide: A Question & Answer Approach

Section 1: Low Reaction Yield

Question: My overall yield for the synthesis of this compound is consistently low. What are the most probable causes?

Answer: Low yield is a multifaceted issue that depends heavily on your chosen synthetic route. Let's diagnose the problem by examining each pathway.

For Direct Iodination Routes:

If you are performing a direct iodination of 2-methylbenzoic acid, low conversion is often traced back to three key areas:

  • Suboptimal Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile. The reaction requires an oxidizing agent to generate a more potent iodinating species (like I⁺). Insufficient or inappropriate oxidizing agents (e.g., nitric acid, hydrogen peroxide, potassium persulfate) will result in poor conversion.[1][2]

  • Catalyst Inefficiency: Many modern procedures utilize a catalyst to enhance reactivity and selectivity. Microporous compounds like β-form zeolites can significantly improve yields by providing a structured environment for the reaction.[1][3] If you are not using a catalyst or if your catalyst has been deactivated, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

  • Reaction Temperature and Time: Iodination is an endothermic process that requires heat. Reaction temperatures are typically in the range of 70-150°C.[1] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition. Ensure your reaction is heated appropriately and allowed to proceed for a sufficient duration (often several hours).[2]

For Sandmeyer Reaction Routes:

The Sandmeyer reaction is a two-part process; a failure in either the diazotization or the iodide displacement step will critically impact the overall yield.

  • Diazotization Step Failure: The formation of the aryl diazonium salt is the most critical and sensitive step.

    • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially above 5°C.[4][5] The positive charge of the diazonium group makes the aromatic ring highly susceptible to nucleophilic attack, and the N₂ group is an excellent leaving group. If the temperature of your reaction mixture rises above the 0-5°C range, the salt will rapidly decompose, often observed as vigorous bubbling (N₂ gas evolution) and the formation of dark, tarry byproducts.[5]

    • Incomplete Diazotization: This can occur if there is an incorrect stoichiometric ratio of amine to nitrous acid (generated in situ from NaNO₂ and a mineral acid).[6] Always ensure the slow, dropwise addition of the sodium nitrite solution to a cooled, acidic solution of the amine to maintain the correct stoichiometry and prevent localized heating.[7]

  • Iodide Displacement Step Failure:

    • Side Reactions: The highly reactive diazonium intermediate can react with other nucleophiles besides iodide. If water is present in high concentrations, the formation of the corresponding phenol (4-hydroxy-2-methylbenzoic acid) can become a significant competing side reaction.[8][9]

    • Azo Coupling: If any unreacted starting amine is present when the diazonium salt is formed, it can lead to intermolecular azo coupling, creating highly colored, dimeric impurities that are difficult to remove.[8] This underscores the importance of ensuring complete diazotization before proceeding.

Section 2: Product Purity and Byproducts

Question: I've successfully synthesized the product, but it's contaminated with significant impurities. How can I identify and minimize them?

Answer: The nature of the impurities is the best clue to diagnosing the problem.

  • Impurity Profile in Direct Iodination:

    • Key Impurities: The primary contaminants are typically unreacted 2-methylbenzoic acid and regioisomers (e.g., 5-iodo-2-methylbenzoic acid, 6-iodo-2-methylbenzoic acid). The methyl group is an ortho-, para-director, but the carboxylic acid is a meta-director, leading to a complex directive effect.

    • Minimization Strategy: Employing a shape-selective catalyst like a zeolite can significantly improve regioselectivity towards the desired 4-iodo isomer.[1][3] Purification is also key; the desired product can often be isolated effectively through recrystallization or, for very high purity, sublimation.[1][10]

  • Impurity Profile in the Sandmeyer Reaction:

    • Key Impurities: The most common byproducts are phenols (from reaction with H₂O), aryl halides from the acid used in diazotization (e.g., aryl chlorides if HCl is used), and colored azo compounds.[8][9]

    • Minimization Strategy: To reduce phenol formation, ensure the iodide solution is added promptly after diazotization is complete, providing the desired nucleophile in excess. To avoid azo coupling, ensure the slow and steady addition of sodium nitrite to a well-stirred, cold amine solution.

Section 3: Purification Challenges

Question: What is the most effective method for purifying the crude this compound?

Answer: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale.

  • Recommended Solvent Systems:

    • Aqueous Acetic Acid: Dissolving the crude product in hot acetic acid and then slowly adding water until turbidity is observed, followed by cooling, is a highly effective method.

    • Aqueous Ethanol: Similar to the acetic acid method, dissolving in hot ethanol and adding hot water before cooling can yield high-purity crystals.

  • Advanced Purification: For pharmaceutical-grade material, patents describe the use of sublimation as a final purification step, which is excellent for removing non-volatile impurities.[1][3] Another effective, though less common, technique involves converting the crude acid to its ammonium salt, recrystallizing the salt from water, and then re-acidifying to precipitate the pure acid.[11]

Experimental Protocols & Data

Protocol 1: High-Yield Direct Iodination

This protocol is adapted from patented industrial methods and is designed for high yield and purity.[1][2]

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-methylbenzoic acid (1.0 eq), acetic acid (as solvent), and β-form zeolite catalyst (0.1 parts by weight relative to the starting acid).

  • Reagent Addition: Add iodine (I₂) (approx. 0.5 eq) and an oxidizing agent such as potassium persulfate (K₂S₂O₈) (approx. 1.2 eq).

  • Reaction: Heat the stirred mixture to 115-120°C and maintain reflux for 8-10 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup and Isolation: Cool the reaction mixture to 50-55°C. Add water (approx. 10 volumes) to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize the crude solid from an acetic acid/water mixture to yield pure 5-iodo-2-methylbenzoic acid.

Protocol 2: Sandmeyer Synthesis via Diazotization

This protocol outlines the synthesis starting from 4-amino-2-methylbenzoic acid. The principles are directly applicable to other isomers.[7][11]

  • Amine Suspension: In a beaker, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature never exceeds 5°C. Test for excess nitrous acid using starch-iodide paper (should turn blue-black).

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI) (1.2 eq) in a small amount of water. Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark precipitate will form.

  • Decomposition: Allow the mixture to warm to room temperature and then heat gently in a water bath (approx. 50-60°C) until the effervescence of nitrogen gas ceases.

  • Workup and Isolation: Cool the mixture and collect the crude product by filtration. Wash the solid with a cold, dilute solution of sodium thiosulfate to remove any residual iodine, then with cold water.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Table 1: Troubleshooting Reaction Parameters
ParameterRouteOptimal ConditionConsequence of Deviation
Temperature Sandmeyer0-5 °C (Diazotization)> 5°C: Rapid decomposition of diazonium salt, low yield, tar formation.
Temperature Direct Iodination70-150 °C< 70°C: Slow/incomplete reaction. >150°C: Increased byproduct formation.
NaNO₂ Addition SandmeyerSlow, dropwiseRapid addition: Localized heating, decomposition, potential runaway reaction.
Oxidizing Agent Direct IodinationStoichiometric excessInsufficient: Incomplete reaction. Gross excess: Potential for over-oxidation/side reactions.
Catalyst Direct IodinationZeolite, Acetic AnhydrideAbsence: Low yield and poor regioselectivity.
pH / Acidity SandmeyerStrongly acidic (2.5-3 eq)Insufficient acid: Incomplete diazotization, risk of azo coupling.

Visualizing the Process

Workflow Diagram

Synthesis_Workflow cluster_0 Direct Iodination Route cluster_1 Sandmeyer Route start_A 2-Methylbenzoic Acid process_A Direct Iodination (I₂, Oxidant, Catalyst) start_A->process_A product Crude this compound process_A->product start_B 4-Amino-2-methylbenzoic acid process_B1 Diazotization (NaNO₂, HCl, 0-5°C) start_B->process_B1 process_B2 Iodide Displacement (KI) process_B1->process_B2 process_B2->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Low Yield route_q Which Synthetic Route? start->route_q direct_path Direct Iodination route_q->direct_path Direct sandmeyer_path Sandmeyer Reaction route_q->sandmeyer_path Sandmeyer direct_q1 Is reaction temp > 70°C? direct_path->direct_q1 direct_a1_no Cause: Insufficient Heat Solution: Increase temp. direct_q1->direct_a1_no No direct_q2 Using Oxidant & Catalyst? direct_q1->direct_q2 Yes direct_a2_no Cause: Poor I₂ Activation Solution: Add oxidant/catalyst. direct_q2->direct_a2_no No direct_a2_yes Check reagent purity and reaction time. direct_q2->direct_a2_yes Yes sandmeyer_q1 Was Diazotization Temp < 5°C? sandmeyer_path->sandmeyer_q1 sandmeyer_a1_no Cause: Diazonium Decomposition Solution: Maintain 0-5°C. sandmeyer_q1->sandmeyer_a1_no No sandmeyer_q2 Slow NaNO₂ Addition? sandmeyer_q1->sandmeyer_q2 Yes sandmeyer_a2_no Cause: Localized Heating Solution: Add dropwise. sandmeyer_q2->sandmeyer_a2_no No sandmeyer_a2_yes Check for side reactions (phenol, azo coupling). sandmeyer_q2->sandmeyer_a2_yes Yes

Caption: A logic tree for troubleshooting low yield issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is "better": direct iodination or the Sandmeyer reaction? A: Neither route is universally "better"; the choice depends on your specific needs. Direct iodination is more atom-economical and involves fewer steps, making it attractive for large-scale industrial production if high regioselectivity can be achieved.[2] The Sandmeyer reaction, while longer, is often more reliable and predictable on a lab scale, especially when the required amino precursor is readily available. It provides unambiguous regiochemical control.

Q2: What is the absolute critical parameter for the diazotization step? A: Unquestionably, temperature control. The aryl diazonium salt is an energetic and unstable intermediate.[12] Maintaining a temperature between 0 and 5°C is essential to prevent its decomposition into nitrogen gas and a host of unwanted byproducts, which is the most common failure mode of this reaction.[4][5]

Q3: Can I use N-Iodosuccinimide (NIS) for the direct iodination of 2-methylbenzoic acid? A: Yes, NIS is a viable electrophilic iodinating agent. It is often used with a strong acid catalyst like trifluoroacetic acid (TFA).[13] This method can be effective, particularly for activated aromatic rings, and offers milder conditions than some oxidation-based protocols. However, optimization may be required to achieve good regioselectivity for 2-methylbenzoic acid.

Q4: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended. The melting point should be sharp and consistent with literature values (approx. 179-183°C).[13] Proton NMR (¹H NMR) is invaluable for confirming the substitution pattern; you should be able to identify the methyl singlet, the carboxylic acid proton, and the distinct splitting pattern of the three aromatic protons. HPLC is the preferred method for determining quantitative purity.

References

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]
  • LookChem. (n.d.). Cas 54811-38-0,5-Iodo-2-methylbenzoic acid. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
  • Wikipedia. (n.d.). Diazonium compound. [Link]
  • Quora. (2018). Aliphatic diazonium salts are unstable. Why?. [Link]
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
  • Pianeta Chimica. (n.d.).
  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. [Link]
  • ChemSynthesis. (2025). 2-amino-5-iodobenzoic acid. [Link]
  • CORE. (n.d.). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. [Link]
  • ChemContent. (2023).
  • ResearchGate. (2025). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2018).
  • Texium. (2018).
  • Organic Chemistry Portal. (n.d.).
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to.... [Link]
  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1. [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-iodo-2-methylbenzoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. The focus is on resolving common challenges encountered during the isolation of the target 4-iodo isomer from other impurities, particularly structural isomers that may arise during synthesis.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My initial analysis (TLC/¹H NMR) of the crude product indicates a mixture of isomers. How can I confirm the identity of the major product and key impurities?

A1: Differentiating between iodo-methylbenzoic acid isomers is critical for devising a purification strategy.

  • Thin-Layer Chromatography (TLC): Isomers of iodo-methylbenzoic acid often have very similar polarities, resulting in close Rf values that can be difficult to resolve. Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate with 1% acetic acid) to maximize separation. If authentic standards of potential isomers (e.g., 3-iodo-2-methylbenzoic acid, 5-iodo-2-methylbenzoic acid) are available, co-spotting them on the same TLC plate is the most reliable way to identify components.

  • ¹H NMR Spectroscopy: This is a powerful tool for distinguishing isomers. The substitution pattern on the benzene ring creates unique splitting patterns and chemical shifts for the aromatic protons. For this compound, you should expect to see three distinct aromatic protons. The proton at C3 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. Compare the observed spectrum to reference spectra for the expected product and potential impurities.[1][2]

Q2: I attempted purification by recrystallization, but my product is still impure. What could be the issue?

A2: Recrystallization is a powerful technique, but its success hinges on several factors.[3] If purity has not improved, consider the following:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. For iodo-benzoic acids, polar protic solvents or mixtures are often effective. A common issue is that isomers have very similar solubility profiles, leading to co-crystallization.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process and promote the growth of purer, larger crystals.[4]

  • Insufficient Solvent: Using too little solvent may cause the desired product to crystallize prematurely at a high temperature, trapping soluble impurities.

  • Excessive Solvent: Using too much solvent will result in a low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4]

Q3: Instead of forming crystals, my product separated as an oil during recrystallization. How do I resolve this "oiling out"?

A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when high concentrations of impurities depress the melting point of the mixture.[4]

  • Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Cool the solution very slowly, as described above. Scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.

  • Add a Seed Crystal: If available, adding a tiny crystal of pure this compound can provide a nucleation site for crystal growth.

  • Change Solvents: The chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a binary solvent system where the compound is less soluble.

Q4: My final yield after recrystallization is unacceptably low. What are the common causes of product loss?

A4: Low yield is a frequent problem that can often be mitigated.

  • Using Excess Solvent: This is the most common cause. To avoid this, add the hot solvent in small portions to the crude material until it just dissolves.[3]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel. Use a pre-heated funnel and receiving flask to prevent this.

  • Washing with Room-Temperature Solvent: Always wash the collected crystals on the filter with a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[5]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize the precipitation of the solid.[4]

Frequently Asked Questions (FAQs)

What are the most common isomeric impurities in the synthesis of this compound?

The isomeric profile depends heavily on the synthetic route. If starting from 2-methylbenzoic acid via electrophilic iodination, the primary by-products are often 3-iodo-2-methylbenzoic acid and 5-iodo-2-methylbenzoic acid , as the methyl and carboxylic acid groups direct the incoming electrophile.[6][7] Separating these can be particularly challenging due to their similar structures and properties.[6] If the synthesis proceeds via an alternative route, such as from a pre-functionalized precursor like 4-bromo-2-methylbenzoic acid, the impurities might include the starting material or other reaction by-products rather than iodo-isomers.[8]

What are the key physical properties to differentiate this compound from its isomers?

The melting point is a primary indicator of identity and purity. A sharp melting point close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.

Table 1: Physical Properties of Iodo-2-methylbenzoic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 133232-58-3C₈H₇IO₂262.04Not widely reported, solid
3-Iodo-2-methylbenzoic acid133232-56-1C₈H₇IO₂262.04Not widely reported, solid[9]
5-Iodo-2-methylbenzoic acid54811-38-0C₈H₇IO₂262.04179.0 - 183.0[10]
2-Iodo-5-methylbenzoic acid52548-14-8C₈H₇IO₂262.04Not widely reported, solid[11][12]

Note: The melting point for the target 4-iodo isomer is not consistently reported in readily available public sources, emphasizing the need for spectroscopic confirmation of identity.

How can I definitively confirm the purity and structure of my final product?

A combination of methods provides the most reliable confirmation:

  • Melting Point Analysis: A sharp, un-depressed melting point is a good first indicator of purity.[13]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for unambiguous identification of the isomer and detection of impurities.[1][14]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main component from trace impurities. A single sharp peak indicates high purity.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Experimental Protocols & Methodologies
Workflow for Purification Strategy

The following diagram outlines the logical workflow for purifying crude this compound.

Purification_Workflow Crude Crude Product Analysis TLC & NMR Analysis Crude->Analysis Decision1 Sufficiently Pure? Analysis->Decision1 Recryst Attempt Recrystallization (e.g., Acetic Acid/Water) Decision1->Recryst No Pure Pure Product (Confirm with MP, NMR, HPLC) Decision1->Pure  Yes Analysis2 TLC & NMR Analysis Recryst->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Column Column Chromatography (Silica Gel) Decision2->Column No / Low Yield Decision2->Pure  Yes Column->Pure End END Pure->End

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization from Acetic Acid / Water

This method is often effective for purifying benzoic acid derivatives where isomers are the primary impurity. The principle relies on subtle differences in solubility in a mixed solvent system.[4]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flasks, heating mantle or hot plate, Büchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, add 3-4 mL of glacial acetic acid.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Titration with Water: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot glacial acetic acid to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold 50:50 acetic acid/water mixture, followed by a wash with ice-cold deionized water to remove residual acid.

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them for an extended period. For final drying, the product can be placed in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method should be used when recrystallization fails to provide adequate purity. It separates compounds based on their differential adsorption to a stationary phase.[15]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)

  • Chromatography column, flasks/test tubes for fraction collection

Procedure:

  • Select Eluent: Determine the optimal mobile phase (eluent) using TLC. A common starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) with the addition of 1% acetic acid. The acetic acid is crucial to prevent the carboxylic acid from streaking on the silica gel.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane) and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in small, sequential fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the desired product.

  • Combine and Evaporate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified solid.

References
  • PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid.
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  • Supporting Information. [No specific title, document contains NMR spectra].
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  • Google Patents. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
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Technical Support Center: Synthesis of 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Iodo-2-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to construct more complex molecular architectures.[1] However, its synthesis is not without significant challenges that can impact yield, purity, and scalability. The inherent electronic and steric properties of the starting material, 2-methylbenzoic acid, often lead to difficulties in achieving the desired regioselectivity and avoiding side reactions.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. It combines established protocols with mechanistic insights to empower users to diagnose problems and implement effective solutions.

Section 1: Frequently Asked Questions (FAQs) - Core Synthetic Concepts

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal strategies for this synthesis:

  • Direct Electrophilic Iodination: This approach involves the direct iodination of the aromatic ring of 2-methylbenzoic acid (o-toluic acid) using an iodine source and an activating system.

  • Sandmeyer Reaction: This is a multi-step but highly regioselective method that begins with 4-amino-2-methylbenzoic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion.[2]

Q2: Why is achieving high regioselectivity in the direct iodination of 2-methylbenzoic acid so challenging?

The challenge arises from the directing effects of the two substituents on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination can lead to a mixture of iodinated isomers, including the desired 4-iodo product, as well as 3-iodo, 5-iodo, and di-iodinated species, making purification difficult.[3][4]

Q3: What is the critical role of an oxidizing agent in direct iodination reactions?

Direct iodination with molecular iodine (I₂) is often a reversible reaction.[5] The hydrogen iodide (HI) byproduct is a strong reducing agent that can react with the iodinated product to regenerate the starting materials. Oxidizing agents, such as periodic acid (HIO₃), potassium persulfate (K₂S₂O₈), or nitric acid, are essential to consume the HI as it forms, shifting the equilibrium toward the product and preventing the reverse reaction.[4][5][6]

Q4: What are the main advantages and disadvantages of the Sandmeyer reaction for this synthesis?

  • Advantage: The primary advantage is exceptional regioselectivity. Since the starting material, 4-amino-2-methylbenzoic acid, already has the desired substitution pattern, the iodine is introduced specifically at the 4-position.[7]

  • Disadvantage: This is a multi-step process that involves handling potentially unstable diazonium salt intermediates.[8] These salts can decompose, especially if the temperature is not strictly controlled, leading to the formation of phenolic byproducts and reduced yields.[9][10]

Section 2: Troubleshooting Guide: Direct Electrophilic Iodination

This section addresses common problems encountered when attempting to directly iodinate 2-methylbenzoic acid.

Problem 1: Low or No Product Yield
  • Possible Cause A: Reaction Reversibility.

    • Explanation: As discussed in the FAQ, the HI byproduct is likely reducing your product back to the starting material.[5]

    • Troubleshooting & Solution: Ensure an adequate stoichiometry of a suitable oxidizing agent (e.g., iodic acid, potassium persulfate) is present throughout the reaction. The disappearance of the characteristic purple color of I₂ is an indicator of its consumption, but the reaction may require extended time to go to completion.[4]

  • Possible Cause B: Insufficient Electrophilicity.

    • Explanation: Molecular iodine (I₂) is a relatively weak electrophile. The aromatic ring, deactivated by the -COOH group, may not react efficiently without proper activation.[5]

    • Troubleshooting & Solution: The reaction typically requires an acid catalyst, such as sulfuric acid, in conjunction with an oxidizing agent to generate a more potent iodinating species (e.g., I⁺).[6] Ensure the catalyst is active and present in the correct amount.

Problem 2: Formation of Multiple Isomers
  • Possible Cause: Lack of Regiocontrol.

    • Explanation: The competing directing effects of the methyl and carboxyl groups inherently lead to isomer formation.[4]

    • Troubleshooting & Solution:

      • Temperature Control: Higher temperatures can decrease selectivity. Running the reaction at the lowest effective temperature may improve the isomer ratio.[7][8]

      • Catalyst Systems: Certain catalyst systems, such as zeolites, can provide shape selectivity that favors the formation of the para-substituted product due to steric constraints within the catalyst's microporous structure.[8][11]

      • Acceptance & Purification: For this specific route, achieving perfect selectivity is unlikely. Focus on developing a robust purification strategy (See Protocol 3) or consider the Sandmeyer reaction for higher purity.

Problem 3: Presence of Di-iodinated Byproducts
  • Possible Cause: Over-iodination.

    • Explanation: If the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high, the desired mono-iodinated product can undergo a second iodination.[7]

    • Troubleshooting & Solution:

      • Control Stoichiometry: Carefully use only a single equivalent or a slight excess of the iodine source relative to the 2-methylbenzoic acid.

      • Moderate Conditions: Lower the reaction temperature to decrease the overall reaction rate, which can improve selectivity for the mono-iodinated product.[7]

Section 3: Troubleshooting Guide: Sandmeyer Reaction

This route starts with 4-amino-2-methylbenzoic acid.

Problem 1: Low Yield During Diazotization Step
  • Possible Cause: Improper Temperature Control.

    • Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 5-10 °C, the salt will rapidly decompose, primarily through reaction with water.[12]

    • Troubleshooting & Solution: Maintain a strict reaction temperature between 0 and 5 °C using an ice-salt bath. Ensure the sodium nitrite solution is pre-chilled and added very slowly (dropwise) to the acidic solution of the amine to manage the exothermic nature of the reaction.[3]

Problem 2: Significant Formation of 4-Hydroxy-2-methylbenzoic acid
  • Possible Cause: Premature Decomposition of Diazonium Salt.

    • Explanation: This phenolic byproduct is a classic sign that the diazonium salt has reacted with water instead of the iodide nucleophile.[9][10] This occurs if the salt is allowed to warm up or sit for too long before the addition of the iodide source.

    • Troubleshooting & Solution:

      • Immediate Use: Prepare the diazonium salt solution and use it immediately. Do not store it.

      • Addition Strategy: Add the cold diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures the iodide is present in excess when the diazonium salt is introduced.[12]

Problem 3: Reaction Stalls / Incomplete Conversion to Iodide
  • Possible Cause: Insufficient Decomposition of the Diazonium-Iodide Intermediate.

    • Explanation: After the diazonium salt is added to the iodide solution, the displacement of nitrogen gas (N₂) is what drives the reaction to completion. This step sometimes requires thermal energy.[3]

    • Troubleshooting & Solution: After the initial addition at low temperature, allow the reaction mixture to warm slowly to room temperature. Gentle heating (e.g., to 50-60 °C) may be required to initiate or complete the evolution of N₂ gas, signaling the formation of the C-I bond.[12]

Section 4: Protocols & Workflows

Data Presentation: Comparison of Synthetic Routes
ParameterDirect IodinationSandmeyer Reaction
Starting Material 2-Methylbenzoic acid4-Amino-2-methylbenzoic acid
Number of Steps 13 (Amine -> Diazonium Salt -> Iodide)
Regioselectivity Moderate to PoorExcellent
Typical Yields 50-70% (often as mixed isomers)[8]70-85% (of pure isomer)[3]
Key Reagents I₂, Oxidizing Agent (HIO₃, K₂S₂O₈), H₂SO₄[4][6]NaNO₂, HCl, KI[3]
Primary Challenge Achieving pure 4-iodo isomerHandling unstable diazonium intermediate
Experimental Workflow Visualizations

G Diagram 1: Direct Iodination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Methylbenzoic Acid, Iodine, Oxidant, and Acid Solvent B Heat Mixture (e.g., 90-120°C) A->B C Stir and Monitor (e.g., 4-8 hours) B->C D Cool Reaction Mixture C->D E Precipitate & Filter Crude Product D->E F Purify by Recrystallization E->F G Isolate Pure This compound F->G

Caption: Workflow for Direct Iodination of 2-Methylbenzoic Acid.

G Diagram 2: Sandmeyer Reaction Workflow cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Iodide Displacement cluster_purification Step 3: Purification A Dissolve 4-Amino-2-methylbenzoic acid in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO₂ Dropwise B->C D Stir for 30 min at 0-5 °C (Forms Diazonium Salt) C->D F Slowly Add Diazonium Salt Solution to KI Solution D->F E Prepare aq. KI Solution E->F G Warm to RT, then Heat Gently (until N₂ evolution ceases) F->G H Isolate Crude Product G->H I Purify by Recrystallization H->I J Obtain Pure This compound I->J

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Protocol 1: Synthesis via Direct Iodination

This protocol is an illustrative example based on methods using persulfate as an oxidant. Yields and purity are highly dependent on reaction scale and purification efficiency.[4][6]

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, add 2-methylbenzoic acid (1.0 eq), acetic acid (as solvent), and water.

  • Reagent Addition: Add concentrated sulfuric acid (catalyst), followed by potassium persulfate (approx. 1.0-1.2 eq), and finally iodine (approx. 0.5-0.6 eq).

  • Reaction: Heat the mixture with vigorous stirring. A typical temperature profile involves slowly raising the temperature to 90 °C and maintaining it for 3-4 hours, or until the purple color of iodine has faded.[4]

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Proceed with purification by recrystallization (see Protocol 3).

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol requires strict temperature control and immediate use of the diazonium intermediate.[3][12]

Part A: Diazotization

  • Setup: In a beaker, suspend 4-amino-2-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature never exceeds 5 °C.

  • Stirring: After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. This is your diazonium salt solution.

Part B: Iodide Displacement

  • Setup: In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution from Part A to the stirred KI solution.

  • Reaction: After the addition, allow the mixture to warm to room temperature. Nitrogen gas evolution should be observed. Heat the mixture gently to 50-60 °C for 1 hour or until gas evolution ceases.[12]

  • Work-up: Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. The crude product can be further purified. Often, a simple wash with sodium thiosulfate solution is used to remove any residual iodine.

Protocol 3: Purification by Recrystallization

The choice of solvent is critical and may require optimization. Acetic acid/water mixtures or ethanol/water are common.[4][13]

  • Solvent Selection: Place the crude solid in a flask. Add a minimum amount of a suitable solvent (e.g., 70% acetic acid in water).[4]

  • Dissolution: Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly under vacuum.

References

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. [URL: https://patents.google.
  • CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. [URL: https://patents.google.
  • managing reaction conditions for selective iodination - Benchchem. [URL: https://www.benchchem.
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. [URL: https://www.quickcompany.in/patents/process-for-producing-5-iodo-2-methylbenzoic-acid]
  • Cas 54811-38-0,5-Iodo-2-methylbenzoic acid - LookChem. [URL: https://www.lookchem.com/5-Iodo-2-methylbenzoic-acid-cas-54811-38-0/]
  • Sandmeyer reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • 5-Iodo-2-methylbenzoic acid | 54811-38-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875868.htm]
  • Specific Solvent Issues with Iodination - Wordpress. [URL: https://sustainability.acs.org/content/sustainability/en/green-chemistry-nuggets/specific-solvent-issues-with-iodination/_jcr_content/article-header-par/image_1648057279.core.img.
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  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. [URL: https://www.scirp.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. [URL: https://www.benchchem.
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  • A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1) - Chemia. [URL: https://www.manac-inc.com/chemia/2022/09/21/a-tried-and-true-synthesis-method-describing-iodination-reactions-with-halogen-exchange-1/]
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. [URL: https://file.scirp.org/pdf/GC_2016052715354995.pdf]
  • Sandmeyer Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • Are iodination reactions an equilibrium : r/OrganicChemistry - Reddit. [URL: https://www.reddit.
  • Synthesis of 4-Iodo-2-nitro benzoic acid from benzene - ChemContent. [URL: https://chemcontent.
  • How to Prepare 4-iodo-2-Methyl-benzoic acid Methyl Ester? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/prepare-4-iodo-2-methyl-benzoic-acid-methyl-ester-276388-10-4.html]
  • Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant - Benchchem. [URL: https://www.benchchem.
  • 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • This compound | 133232-58-3 - Biosynth. [URL: https://www.biosynth.com/p/IFA23258/4-iodo-2-methylbenzoic-acid]
  • What is the synthesis method of 3-Iodo-4-methylbenzoic acid? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/synthesis-method-of-3-iodo-4-methylbenzoic-acid-52548-14-8.html]
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  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2662]
  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1. [URL: https://data.epo.org/publication-server/document?i=epdocument&locale=en&pn=1642881&ki=B1]
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Technical Support Center: Iodination of 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of 2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The direct iodination of 2-methylbenzoic acid is a key step in the synthesis of various pharmaceutical intermediates.[1] However, like many electrophilic aromatic substitution reactions on disubstituted rings, controlling regioselectivity and minimizing side product formation can be challenging.

This guide provides in-depth, experience-based answers to common issues encountered during this reaction, focusing on the identification, minimization, and elimination of key side products.

FAQ: Understanding the Core Reaction

This section addresses fundamental questions about the reaction's mechanism and expected outcomes.

Q1: What is the expected major product from the iodination of 2-methylbenzoic acid, and why?

The expected and desired major product is 5-iodo-2-methylbenzoic acid .[2][3][4][5]

The outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

  • Methyl Group (-CH₃): This is an electron-donating group (EDG) and is considered an activating group.[6][7] It directs incoming electrophiles to the positions ortho and para to it (the C3 and C5 positions, as C6 is also ortho but more hindered).

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) and is a deactivating group.[8][9] It directs incoming electrophiles to the position meta to it (the C3 and C5 positions).

Both groups direct the incoming electrophile to the C3 and C5 positions. However, the C5 position is strongly favored due to two key factors:

  • Concordant Directing Effects: The C5 position is para to the activating methyl group and meta to the deactivating carboxyl group. This alignment of directing effects makes it the most electronically favorable position for substitution.[10]

  • Steric Hindrance: The C3 position is ortho to both the methyl and carboxyl groups. This significant steric crowding makes it a much less accessible site for the bulky iodine electrophile compared to the relatively unhindered C5 position.

Caption: Regioselectivity in the iodination of 2-methylbenzoic acid.

Troubleshooting Guide: Side Products & Formation Mechanisms

This section details the common impurities and explains the chemical rationale behind their formation.

Q2: I've run the reaction, but my NMR analysis shows multiple products. What are the most common side products?

The most frequently observed side products in this reaction are isomeric and over-iodinated species.[3][11]

  • 2-methyl-3-iodobenzoic acid: This is the primary isomeric impurity. It forms when the electrophilic attack occurs at the C3 position, which is ortho to the activating methyl group.[3][11] While electronically viable, it is sterically hindered, so it typically forms in smaller amounts than the desired 5-iodo isomer.

  • 2-methyl-3,5-diiodobenzoic acid: This di-iodinated product arises when the reaction conditions are too harsh (e.g., high temperature, extended reaction time) or when an excess of the iodinating agent is used.[3][11] The first iodination at the C5 position makes the ring slightly less reactive, but a second iodination can still occur at the remaining activated position (C3).

  • Unreacted 2-methylbenzoic acid: Incomplete conversion is a common issue, often due to insufficient reaction time, low temperature, or inefficient generation of the electrophilic iodine species.

  • High-boiling-point substances: Vague references to these in patents often allude to polymeric or degradation products that can form at excessively high temperatures.[2]

G cluster_products Reaction Products start 2-Methylbenzoic Acid + Iodinating Agent main_product 5-Iodo-2-methylbenzoic Acid (Desired Product) start->main_product Favorable Pathway (Para to -CH3, Meta to -COOH) side_product_1 2-Methyl-3-iodobenzoic Acid (Isomeric Impurity) start->side_product_1 Minor Pathway (Ortho to -CH3, Steric Hindrance) side_product_2 2-Methyl-3,5-diiodobenzoic Acid (Over-iodination) main_product->side_product_2 Harsh Conditions (Excess Reagent/Heat) side_product_1->side_product_2 Harsh Conditions

Caption: Formation pathways for the desired product and major side products.

Q3: Why am I getting a significant amount of the 3-iodo isomer?

Formation of the 2-methyl-3-iodobenzoic acid isomer is primarily an issue of reaction condition control . While the 5-position is electronically and sterically favored, higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance at the 3-position, leading to a decrease in regioselectivity. The choice of iodinating agent and catalyst system can also influence this ratio.

Troubleshooting Guide: Reaction Optimization & Side Product Minimization

This section provides actionable protocols and strategies to improve reaction outcomes.

Q4: How can I adjust my reaction conditions to maximize the yield of the 5-iodo product and minimize impurities?

Optimizing this reaction requires careful control over several parameters. A combination of iodine with a suitable oxidizing agent is typically required because aromatic rings with deactivating groups are less reactive.[12][13]

ParameterRecommendationRationale
Iodinating System Use Iodine (I₂) with an oxidizing agent like Potassium Persulfate (K₂S₂O₈) or Periodic Acid (H₅IO₆).[3][14]Elemental iodine (I₂) is not electrophilic enough to react on its own.[15] The oxidizing agent generates a more potent electrophilic iodine species (e.g., I⁺) in situ, driving the reaction forward.[13]
Catalyst/Solvent Use a mixed acid solvent system, such as propionic or acetic acid with concentrated sulfuric acid.[3][4]The strong acid protonates the oxidizing agent, increasing its efficacy and helping to generate the electrophile. Acetic acid is a common solvent that is inert to iodination.[12]
Temperature Control Employ a gradual heating profile. For example: stir at 50°C for 1 hour, then slowly raise to 70°C for 2 hours, and finally to 90°C for 3-4 hours.[3]A slow, staged increase in temperature allows the more favorable kinetic product (5-iodo) to form preferentially. High initial temperatures can lead to a loss of selectivity and the formation of the 3-iodo isomer and degradation products.[2]
Stoichiometry Use a slight excess of the starting material (2-methylbenzoic acid) relative to the iodine. For example, 0.36 mol of acid to 0.15 mol of iodine.[3]Using iodine as the limiting reagent helps to prevent di-iodination, ensuring that once the desired mono-iodinated product is formed, there is insufficient electrophile remaining for a second substitution.
Q5: My reaction is sluggish and gives a low yield. What can I do?

A low yield with significant starting material remaining points to insufficient activation of the iodinating agent or suboptimal reaction conditions.

  • Verify Oxidizing Agent Quality: Ensure your oxidizing agent (e.g., periodic acid, potassium persulfate) is fresh and has not degraded.

  • Increase Temperature or Time Cautiously: If the reaction is clean but incomplete, a modest increase in the final temperature (e.g., to 100-110°C) or extending the reaction time at 90°C may be necessary. Monitor progress carefully using TLC or HPLC to avoid an increase in side products.

  • Consider Alternative Systems: For highly deactivated substrates, more powerful iodinating systems have been developed, though they may require more specialized reagents.[13][15] Systems involving microporous compounds like zeolites have been shown to improve selectivity and yield.[2][12]

Troubleshooting Guide: Purification Strategies

Even with an optimized reaction, a robust purification strategy is essential for obtaining high-purity material.

Q6: What is the most effective method for purifying the crude product and removing the 3-iodo and 3,5-diiodo side products?

Recrystallization is the most common and effective method for purifying the crude product mixture.[3][11] The desired 5-iodo-2-methylbenzoic acid often has different solubility properties than the isomeric and di-iodinated impurities, allowing for efficient separation. A mixed solvent system is particularly effective.

Protocol: Recrystallization of Crude 2-Methyl-5-Iodobenzoic Acid

This protocol is adapted from methodologies described in the literature.[3][11][16]

  • Solvent Preparation: Prepare a 70% acetic acid in water (v/v) solution.

  • Dissolution: Transfer the crude solid product into an Erlenmeyer flask. Add the 70% acetic acid/water solvent mixture. Use a sufficient amount to dissolve the solid upon heating.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solution becomes clear and all solids have dissolved. Avoid boiling for extended periods.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, cool the flask further in an ice bath to 15-20°C to maximize crystal precipitation.[3]

  • Isolation: Collect the white, crystalline product by vacuum filtration (suction filtration).

  • Washing: Wash the collected solid on the filter with a small amount of a cold 50% acetic acid/water solution to remove any residual soluble impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals thoroughly under vacuum or in a drying oven at an appropriate temperature (e.g., 60-80°C) to remove residual solvent.

G A Crude Reaction Mixture B Add 70% Acetic Acid/Water A->B C Heat Until Dissolved B->C D Slowly Cool to 15-20°C C->D E Crystals Precipitate D->E F Vacuum Filtration E->F G Wash with Cold 50% Acetic Acid/Water F->G J Mother Liquor (Contains Soluble Impurities) F->J H Dry Crystals G->H I Pure 5-Iodo-2-methylbenzoic Acid H->I

Caption: Workflow for the purification of 5-iodo-2-methylbenzoic acid via recrystallization.

Q7: Are there other purification methods available?

Yes, for specific applications or scales, other methods can be employed:

  • Sublimation: This technique can be highly effective for separating compounds with different volatilities. Patents suggest sublimation as a viable method for achieving high purity (>99%).[2][12] It is particularly useful for removing non-volatile inorganic salts and high-boiling-point organic impurities.[16][17]

  • Distillation: While less common for solids, distillation under reduced pressure can be used in some industrial processes.[2][12]

References

  • Source: Google Patents (US7642374B2)
  • Title: Synthesis of 2-iodo-5-methyl-benzoic acid Source: PrepChem.com URL:[Link]
  • Source: Google Patents (EP3059220A1)
  • Title: Process for producing 5-iodo-2-methylbenzoic acid Source: Google Patents (US7642374B2) URL:(Duplicate of #1, but contains relevant snippets)
  • Title: Directing Effects in Electrophilic Aromatic Substitution Reactions Source: Organic Chemistry Tutor URL:[Link]
  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL:[Link]
  • Title: PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID Source: European P
  • Title: m-IODOBENZOIC ACID Source: Organic Syntheses URL:[Link]
  • Source: Google Patents (CN100406422C)
  • Title: Directing Effects Source: Save My Exams URL:[Link]
  • Source: Google Patents (CN103539662A)
  • Title: Directing Effects Source: ChemTalk URL:[Link]
  • Title: Electrophilic halogen
  • Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL:[Link]
  • Title: Selective C–H Iodination of (Hetero)
  • Title: 5-Iodo 2-Methyl Benzoic Acid (MIBA) Source: Eskay Iodine URL:[Link]
  • Source: Google Patents (US1686913A)

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this sterically hindered and functionalized substrate. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to achieve optimal reaction outcomes.

The Suzuki coupling of this compound is a non-trivial transformation. Success is often hindered by two primary factors:

  • Steric Hindrance: The ortho-methyl group adjacent to the iodine atom significantly slows the crucial oxidative addition step of the catalytic cycle.

  • Carboxylic Acid Functionality: The acidic proton can interfere with the base, and the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2]

This guide provides a series of troubleshooting FAQs and optimization protocols to systematically address these challenges.

Troubleshooting & FAQs: A Problem-Oriented Approach
Q1: My reaction shows low to no conversion. What are the primary causes and how can I address them?

Low conversion is the most common issue and typically points to a bottleneck in the catalytic cycle. The steric hindrance of the 2-methyl group is the most likely culprit, demanding a highly active catalyst system.

  • Issue: Inefficient Oxidative Addition The first and often rate-limiting step, the insertion of the Pd(0) catalyst into the carbon-iodine bond, is sterically impeded.

    • Solution: Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. You need to use ligands specifically designed for challenging substrates.[3][4] Bulky dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs) are highly effective.[2][3] The ligand's bulk forces a coordinatively unsaturated palladium center that is more reactive, while its electron-donating nature accelerates the oxidative addition.[4] Consider screening ligands such as SPhos, XPhos, or RuPhos.[2]

  • Issue: Ineffective Catalyst Activation or Deactivation If the active Pd(0) species is not generated efficiently from the Pd(II) precatalyst or if it precipitates as palladium black, the reaction will stall.[2]

    • Solution 1: Use a Robust Precatalyst. Modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for air stability and efficient generation of the active Pd(0) species in solution, leading to more consistent results.

    • Solution 2: Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote side reactions like boronic acid homocoupling.[5][6] Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with an inert gas like argon for 20-30 minutes) and maintained under an inert atmosphere.[7]

  • Issue: Poor Transmetalation The transfer of the organic group from the boron atom to the palladium center requires activation of the boronic acid by a base.[8][9]

    • Solution: Optimize the Base and Solvent System. The choice of base is critical. A strong, non-coordinating base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for hindered substrates.[7][10] The base's effectiveness is tied to its solubility, which is often poor in anhydrous organic solvents. Using a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) can dramatically improve reaction rates by facilitating the formation of the reactive boronate species.[7][11]

  • Issue: Insufficient Thermal Energy

    • Solution: Increase Reaction Temperature. Overcoming the high activation energy associated with hindered substrates often requires elevated temperatures, typically in the range of 80-120 °C.[10]

Q2: The presence of the carboxylic acid seems to be causing problems. How do I manage its effects?

The carboxylic acid introduces two specific challenges: consumption of the base and potential catalyst inhibition.

  • Issue: Acid-Base Neutralization The acidic proton of the benzoic acid will react with the catalytic base, reducing its effective concentration for the transmetalation step.

    • Solution: Use Excess Base. You must add at least one extra equivalent of base to neutralize the substrate, in addition to the 2-3 equivalents required for the catalytic cycle itself. A total of 3-4 equivalents is a good starting point.[10]

  • Issue: Catalyst Inhibition by Carboxylate Once deprotonated, the resulting carboxylate anion can coordinate to the palladium center, forming a stable complex that can slow down or halt the catalytic cycle.[1][2]

    • Solution 1: Use a Stronger, More Soluble Base. A base like K₃PO₄ can be more effective than weaker bases (e.g., Na₂CO₃) in preventing problematic catalyst-carboxylate interactions.

    • Solution 2: Protect the Carboxylic Acid. The most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester is electronically less deactivating and does not interfere with the catalyst. The ester can then be easily hydrolyzed back to the carboxylic acid in a subsequent step.[1]

Q3: My reaction is producing significant side products. How can I minimize homocoupling and protodeboronation?

Side product formation reduces the yield of the desired product and complicates purification.

  • Side Reaction: Homocoupling of the Boronic Acid (Ar'-Ar') This occurs when two molecules of the boronic acid partner couple together. It is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[5][12]

    • Solution: Rigorous Degassing. As mentioned for catalyst stability, maintaining a strictly inert, oxygen-free atmosphere is the most effective way to suppress homocoupling.[7][13]

  • Side Reaction: Protodeboronation (Ar'-H) This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid reagent.[14] This side reaction is often base-catalyzed and can be problematic with sensitive boronic acids.

    • Solution: Use Boronic Esters or Trifluoroborates. If protodeboronation is a persistent issue, switching from the boronic acid to a more stable derivative like a pinacol ester (Ar'-B(pin)) or a potassium trifluoroborate salt (Ar'-BF₃K) is highly recommended.[2][15] These reagents are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[15]

Key Parameter Selection Guides

For a challenging substrate like this compound, a systematic approach to selecting reagents is crucial.

Table 1: Palladium Catalyst & Ligand Selection for Hindered Substrates

Catalyst System Component Recommended Choices Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) Pd(OAc)₂ is a common, air-stable Pd(II) source. Pd₂(dba)₃ is a Pd(0) source. Buchwald precatalysts offer superior stability and activity.[2][4]
Ligand Buchwald-type: XPhos, SPhos, RuPhos. Others: P(t-Bu)₃, PCy₃ Bulky, electron-rich monophosphine ligands are essential. They accelerate both oxidative addition and reductive elimination, the two slowest steps for hindered substrates.[3][4][16]

| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for difficult couplings, but optimization should aim to keep this as low as possible. |

Table 2: Base Selection Guide

Base Recommended Choices Rationale & Key Considerations
Inorganic Bases K₃PO₄, Cs₂CO₃, K₂CO₃ K₃PO₄ is often the most effective for hindered couplings. Cs₂CO₃ is stronger but more expensive. Strength generally follows Cs₂CO₃ > K₃PO₄ > K₂CO₃.[8][17] Remember to use 3-4 equivalents.

| Fluoride Sources | KF, CsF | Can be effective, especially when base-sensitive functional groups are present, as they activate the boronic acid differently.[9] |

Table 3: Solvent Selection Guide

Solvent System Recommended Choices Rationale & Key Considerations
Primary Solvent 1,4-Dioxane, Toluene, THF, 2-MeTHF These are standard solvents for Suzuki couplings. Dioxane and Toluene are often preferred for their higher boiling points.

| Co-Solvent | Water | Often essential. A ratio of 4:1 to 10:1 (Organic:Water) is typical. Water helps dissolve the inorganic base, facilitating the crucial transmetalation step.[7][11] |

Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8][18]

Suzuki_Cycle pd0 LₙPd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex L₂Pdᴵᴵ(Ar)(Ar') transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues with your reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimized for Hindrance? start->check_catalyst optimize_catalyst Action: Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos). Use a robust precatalyst. check_catalyst->optimize_catalyst No check_conditions Are Base & Solvent Effective? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Use Strong Base (K₃PO₄, 3-4 eq). Use biphasic solvent (e.g., Dioxane/H₂O). Increase Temperature (80-110 °C). check_conditions->optimize_conditions No check_reagents Are Reagents High Quality & Atmosphere Inert? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Action: Use fresh boronic acid (or ester/trifluoroborate). Rigorously degas all components. check_reagents->optimize_reagents No check_acid Is the Carboxylic Acid Causing Inhibition? check_reagents->check_acid Yes optimize_reagents->check_acid protect_acid Action: Protect as an ester before coupling, then deprotect. check_acid->protect_acid Yes success Improved Yield check_acid->success No protect_acid->success

A step-by-step workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocol: General Guideline

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0-4.0 mmol, 3.0-4.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio, 0.2 M concentration relative to aryl iodide)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe.[10]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously to ensure good mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

References
  • Suzuki reaction - Wikipedia. [Link]
  • Protodeboron
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Thieme. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - Wiley Online Library. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. [Link]
  • Simple Palladium(II)
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchG
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Royal Society of Chemistry. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
  • Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper C
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Public
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. [Link]
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
  • Role of a base in Suzuki-Miyaura reaction - ResearchG
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands - ACS Public
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchG
  • Do carboxylic acids interfere with Suzukis? - Reddit. [Link]
  • Effect of solvent on the Suzuki cross-coupling - ResearchG
  • Suzuki Couplings of Various Aryl Halides - ResearchG
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester - ResearchG
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. - Semantic Scholar. [Link]
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit. [Link]
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard. [Link]
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - ACS Public
  • How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [Link]
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction - ACS Public

Sources

Technical Support Center: Troubleshooting Sonogashira Reactions with 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 4-iodo-2-methylbenzoic acid as a substrate. The unique steric and electronic properties of this molecule can present specific hurdles, and this document aims to provide clear, actionable solutions based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common initial queries regarding the use of this compound in Sonogashira couplings.

Q1: Why is this compound a challenging substrate for Sonogashira reactions?

A1: this compound presents a combination of steric and electronic challenges. The methyl group at the ortho position to the iodine atom creates steric hindrance, which can slow down the oxidative addition step of the palladium catalyst to the aryl iodide.[1] Additionally, the carboxylic acid group can potentially coordinate to the metal catalysts (palladium and copper), altering their reactivity or leading to catalyst deactivation.

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[2][3] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen and results in the formation of a symmetrical 1,3-diyne. This side reaction consumes your alkyne and complicates the purification of the desired product.

Q3: Is it necessary to protect the carboxylic acid group?

A3: While not always mandatory, protecting the carboxylic acid, for instance as a methyl or ethyl ester, can often simplify the reaction and improve yields. The free carboxylic acid can act as a ligand, interfering with the catalytic cycle. Furthermore, its acidic proton can react with the amine base, affecting the reaction's stoichiometry. However, recent advancements have shown that decarbonylative Sonogashira cross-coupling of carboxylic acids is possible, offering a direct route without protection.[4][5][6]

Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[7][8][9] This makes this compound a relatively reactive substrate, and couplings can often be achieved under milder conditions compared to the corresponding bromide or chloride.[7][9]

Q5: Can I perform this reaction without a copper co-catalyst?

A5: Yes, copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the problematic Glaser homocoupling of the alkyne.[7][10][11][12][13] These protocols typically require careful selection of the palladium catalyst, ligand, and base.

Section 2: Troubleshooting Guide: Low Yield and Incomplete Conversion

This section provides a systematic approach to diagnosing and resolving issues of low product yield or incomplete consumption of starting materials.

Issue 1: Poor or No Conversion of this compound

If you observe unreacted starting material, it often points to a problem with the catalyst's activity or the reaction conditions.

Initial Diagnostic Checks:
  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture.[14] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is sensitive to oxygen.[2][7] Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) and that your solvents have been adequately degassed.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure the this compound, alkyne, and base are of high purity.

Troubleshooting Workflow:

start Low/No Conversion check_catalyst Check Catalyst Activity (Fresh? Stored properly?) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassed solvents? Purged vessel?) check_catalyst->check_atmosphere If catalyst is good check_reagents Assess Reagent Purity check_atmosphere->check_reagents If atmosphere is inert optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions If reagents are pure temp Increase Temperature (e.g., 50-80 °C) optimize_conditions->temp base Change Base (e.g., DBU, K₂CO₃) optimize_conditions->base solvent Change Solvent (e.g., DMF, Dioxane) optimize_conditions->solvent ligand Change Ligand (Bulky phosphines, NHCs) optimize_conditions->ligand solution Improved Yield temp->solution base->solution solvent->solution ligand->solution

Caption: Troubleshooting workflow for low conversion.

Detailed Optimization Strategies:
ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature. While aryl iodides are reactive, the steric hindrance from the ortho-methyl group may necessitate higher temperatures (e.g., 50-80 °C) to overcome the activation energy for oxidative addition.[15]
Base The choice of base is crucial. While amine bases like triethylamine or diisopropylamine are common, they can be consumed by the acidic proton of the benzoic acid. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous.
Solvent The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF or dioxane are often effective.[16][17] If solubility is an issue, consider a co-solvent system.
Ligand The ligand on the palladium catalyst plays a critical role. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the reaction by facilitating the formation of a highly active monoligated palladium species.[1][18]
Catalyst System If standard Pd/Cu systems fail, consider switching to a copper-free protocol. This eliminates the possibility of copper-related catalyst inhibition and the formation of Glaser coupling byproducts.[10][19]
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne byproduct indicates that the Glaser coupling pathway is competing effectively with the desired cross-coupling.

Primary Cause:

The primary culprit is the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the terminal alkyne.[2][3]

Mitigation Strategies:
  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to eliminate the copper co-catalyst. Numerous copper-free Sonogashira protocols have been developed and are highly effective.[7][10][11][13]

  • Slow Addition of the Alkyne: If using a copper-catalyzed system, adding the alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the rate of homocoupling.

Section 3: Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize Glaser homocoupling and is a good starting point for this challenging substrate.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv)

  • Triethylamine (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add this compound and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Decarbonylative Sonogashira Coupling

For a more advanced approach that avoids pre-functionalization of the carboxylic acid, a decarbonylative coupling can be considered. This is based on recent literature and may require more specialized catalysts and conditions.[4][20]

Note: The specific conditions for decarbonylative coupling can be highly substrate-dependent and require careful optimization based on the cited literature.

Section 4: Understanding the Mechanism

A solid grasp of the catalytic cycles is invaluable for effective troubleshooting.

The Sonogashira Catalytic Cycles

The reaction is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Alkyne->Product CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Alkyne (R²C≡CH) + Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX

Sources

Technical Support Center: 4-Iodo-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. We will explore the two primary synthetic routes—Direct Electrophilic Iodination and the Sandmeyer Reaction—providing in-depth troubleshooting, validated protocols, and the rationale behind our recommendations.

Part 1: Troubleshooting Direct Electrophilic Iodination of 2-Methylbenzoic Acid

Direct iodination is an attractive route due to its atom economy but is often plagued by issues of regioselectivity and incomplete conversion. The methyl group (activating, ortho-, para-directing) and the carboxylic acid group (deactivating, meta-directing) create a complex directive effect, making precise control of reaction conditions paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when synthesizing this compound via direct iodination?

A: The most significant byproduct is the isomeric 3-Iodo-2-methylbenzoic acid.[1] The formation of this isomer is a persistent challenge because its similar physical properties make it difficult to separate from the desired 4-iodo product through standard crystallization.[1] Other potential byproducts include:

  • Di-iodinated species: Over-iodination can lead to products like 4,6-diiodo-2-methylbenzoic acid.

  • Other positional isomers: Small amounts of 6-iodo and 5-iodo isomers can also form.

  • Unreacted starting material: Incomplete reactions leave residual 2-methylbenzoic acid.

  • Degradation products: Harsh oxidizing conditions can lead to colored impurities.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 4-iodo product?

A: Achieving high regioselectivity is the core challenge. The key lies in controlling the electrophilicity of the iodine species and leveraging steric hindrance. The para-position (C4) is sterically more accessible than the ortho-position (C6) relative to the methyl group.

Strategies for Enhancing 4-Iodo Selectivity:

  • Use of a Microporous Catalyst: Zeolites, particularly β-form zeolites, have been shown to enhance selectivity.[2] The constrained environment within the zeolite pores can sterically favor iodination at the less hindered para-position.

  • Solvent and Reagent Choice: Using a combination of iodine, an oxidizing agent, and acetic anhydride in an acetic acid solvent system has been patented as a high-yield method.[2][3] Acetic anhydride may play a role in activating the iodine or modifying the substrate.

  • Temperature Control: The reaction temperature should be carefully controlled, typically between 70-150°C.[2] Lower temperatures may not provide sufficient reaction rates, while excessively high temperatures can decrease selectivity and promote byproduct formation.

Q3: The reaction is sluggish and conversion is low. What factors can I adjust to drive it to completion?

A: Low conversion is typically due to insufficient generation of the active electrophilic iodine species (I+).

Troubleshooting Low Conversion:

  • Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium persulfate, periodic acid).[4] The oxidant is crucial for converting I₂ to the active electrophile. The reaction should be monitored for the disappearance of the starting material.

  • Reaction Time and Temperature: As noted, a temperature range of 70-150°C is often required.[2] If conversion is low, consider incrementally increasing the temperature or extending the reaction time.

  • Efficient Stirring: In heterogeneous reactions, especially those using catalysts like zeolites, vigorous stirring is essential to ensure proper mixing and mass transfer.[2]

Q4: How can I effectively purify the final product and remove colored impurities?

A: Purification is critical, especially for removing isomeric byproducts and colored contaminants.

Recommended Purification Protocol:

  • Quenching: After the reaction, cool the mixture and quench any remaining oxidant and iodine with a solution of sodium bisulfite or thiosulfate until the characteristic iodine color disappears.

  • Precipitation: The crude product can often be precipitated by adding water to the reaction mixture.[4]

  • Recrystallization: This is the most crucial step. A patent for a similar compound, 5-iodo-2-methylbenzoic acid, suggests that recrystallization from an organic solvent is a key purification step.[4] For this compound, solvents like ethanol, acetic acid, or toluene/heptane mixtures should be evaluated. For stubborn impurities, purification via the formation and recrystallization of an ammonium salt, followed by re-acidification, can be highly effective.[5]

Visualizing Isomer Formation

The following diagram illustrates the desired reaction pathway versus the formation of the primary isomeric byproduct.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products SM 2-Methylbenzoic Acid Reagents Iodine (I₂) + Oxidizing Agent (e.g., K₂S₂O₈) Desired This compound (Desired Product) Reagents->Desired Para-iodination (Sterically favored) Byproduct 3-Iodo-2-methylbenzoic acid (Key Byproduct) Reagents->Byproduct Ortho-iodination to COOH (Minor pathway) G cluster_paths Reaction Pathways Start 4-Amino-2-methylbenzoic acid Diazotization Diazotization NaNO₂, HCl 0-5 °C Start->Diazotization Diazonium Arenediazonium Salt [Intermediate] Diazotization->Diazonium Iodide Displacement with KI (Sandmeyer Reaction) Diazonium->Iodide Water Reaction with H₂O (Side Reaction) Diazonium->Water If T > 5°C Final_Product This compound Iodide->Final_Product Phenol_Byproduct 4-Hydroxy-2-methylbenzoic acid Water->Phenol_Byproduct

Caption: Workflow for the Sandmeyer synthesis of this compound.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Direct Iodination using a Persulfate Oxidant

This protocol is adapted from methodologies described in patent literature for producing iodo-benzoic acids.[4]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add 2-methylbenzoic acid (1.0 eq), iodine (I₂, 0.6 eq), and glacial acetic acid (5-10 volumes).

  • Reagent Addition: While stirring, add potassium persulfate (K₂S₂O₈, 1.2 eq) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction: Slowly heat the reaction mixture to 80-85°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour the reaction slurry into a beaker containing a cold aqueous solution of sodium bisulfite (NaHSO₃) (approx. 10% w/v) and stir until the dark iodine color has dissipated.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and then a cold hydrocarbon solvent (e.g., heptane) to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or toluene to obtain pure this compound.

Table 1: Comparison of Direct Iodination Conditions
ParameterMethod A (Classic)Method B (Patented, High-Selectivity)Rationale
Catalyst None / H₂SO₄β-form ZeoliteZeolite provides shape-selectivity, favoring para-substitution. [2]
Oxidizing Agent Periodic Acid (HIO₄)Potassium Persulfate (K₂S₂O₈)Persulfate is a strong, cost-effective oxidant. [4]
Solvent Acetic AcidAcetic Acid / Acetic AnhydrideAcetic anhydride may assist in activating the iodinating species. [3]
Temperature 70-100 °C80-120 °CHigher temperatures may be needed with zeolite but must be optimized. [2]
Typical Purity ~95% (pre-purification) [1]>98% reported [2]Method B is designed to minimize the formation of hard-to-remove isomers.

References

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
  • Khan, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • MDPI. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • Google APIs. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1.

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Technical Support Center: Scale-Up and Troubleshooting for 4-Iodo-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and safe execution of your synthesis.

Introduction to the Synthesis of this compound

The most common and reliable method for the synthesis of this compound on a laboratory and pilot scale is the Sandmeyer reaction. This process involves the diazotization of 4-amino-2-methylbenzoic acid to form a reactive diazonium salt, which is subsequently treated with an iodide source, typically potassium iodide, to yield the desired product. While the reaction is robust, scaling up presents several challenges that require careful control of reaction parameters to ensure safety, yield, and purity.

This guide will focus on the Sandmeyer reaction route and address the critical aspects of its execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up the synthesis of this compound via the Sandmeyer reaction?

A1: The primary safety concern is the thermal instability of the diazonium salt intermediate.[1] Diazonium salts, particularly in a dry or concentrated state, can be explosive. The diazotization reaction is exothermic, and poor temperature control can lead to a runaway reaction with rapid gas evolution (N₂) and potential for detonation. Therefore, strict temperature control, typically between 0-5 °C, is crucial throughout the diazotization and subsequent reaction steps.[2]

Q2: What are the common impurities I can expect in my crude this compound?

A2: Common impurities include the starting material (4-amino-2-methylbenzoic acid), the corresponding phenol (4-hydroxy-2-methylbenzoic acid) formed from the reaction of the diazonium salt with water, and potentially some residual iodine.[3] The formation of the phenol is a significant side reaction that can be minimized by maintaining low temperatures.[4]

Q3: Can I use a different iodide source other than potassium iodide?

A3: While potassium iodide is the most common and cost-effective iodide source, sodium iodide can also be used. The reaction with iodide salts to form aryl iodides in a Sandmeyer-type reaction often does not require a copper catalyst, which simplifies the procedure.[5][6]

Q4: My final product is colored. How can I decolorize it?

A4: A common reason for a colored product is the presence of residual iodine. This can typically be removed by washing the crude product with a solution of sodium thiosulfate or sodium bisulfite during the work-up.[7] If the color persists after this wash, recrystallization with activated charcoal can be effective.

Experimental Workflow and Key Stages

The synthesis of this compound can be broken down into three critical stages: Diazotization, Sandmeyer Iodination, and Work-up/Purification. Understanding the nuances of each stage is key to a successful scale-up.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Iodination cluster_2 Stage 3: Work-up & Purification start Start: 4-amino-2-methylbenzoic acid in acidic solution cool Cool to 0-5°C start->cool add_nitrite Slow addition of NaNO₂ solution cool->add_nitrite diazonium Formation of Diazonium Salt add_nitrite->diazonium add_diazonium Add diazonium salt to KI solution diazonium->add_diazonium prepare_ki Prepare aqueous KI solution prepare_ki->add_diazonium reaction Reaction and N₂ evolution add_diazonium->reaction quench Quench with Na₂S₂O₃ (optional) reaction->quench filtration Filter crude product quench->filtration wash Wash with cold water filtration->wash recrystallize Recrystallization wash->recrystallize dry Dry final product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative procedure and should be adapted and optimized based on your specific equipment and scale.

Materials:

  • 4-amino-2-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite in cold water and add it dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[2]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn dark blue).[4]

  • Sandmeyer Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.

    • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be necessary to complete the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Collect the crude product by vacuum filtration.

    • Wash the crude solid with cold water.

    • To remove any excess iodine, create a slurry of the crude product in a dilute solution of sodium thiosulfate, stir for 15-20 minutes, and then filter again. Wash the solid with cold water until the filtrate is neutral.

    • The crude this compound can be purified by recrystallization from an ethanol/water mixture.[8] Dissolve the crude product in a minimal amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete diazotization.Ensure a slight excess of sodium nitrite is used and confirm its presence with starch-iodide paper.[4] Maintain vigorous stirring to keep the amine salt suspended.
Decomposition of the diazonium salt.Strictly maintain the temperature at 0-5 °C during diazotization and the addition to the iodide solution. Use the diazonium salt solution immediately after preparation.
Formation of 4-hydroxy-2-methylbenzoic acid.This is a result of the diazonium salt reacting with water.[3] Ensure low temperatures are maintained. Adding the diazonium salt to the iodide solution (and not the other way around) can sometimes minimize this side reaction.
Product is a dark, oily solid Presence of azo compounds or other colored byproducts.This can result from side reactions of the diazonium salt. Ensure the diazotization is complete before proceeding. During work-up, a wash with a dilute acid solution might help remove some basic impurities.
Excess iodine.Wash the crude product thoroughly with a sodium thiosulfate or bisulfite solution.[7]
Difficulty in filtering the product The product is very fine or amorphous.This can happen if the product precipitates too quickly. Try to control the rate of addition of the diazonium salt to the iodide solution. For recrystallization, allow the solution to cool slowly to encourage the formation of larger crystals.
Reaction froths excessively The evolution of nitrogen gas is too rapid.Slow down the rate of addition of the diazonium salt solution to the iodide solution. Ensure the reaction vessel is large enough to accommodate the potential for foaming.

Scale-Up Considerations

Scaling up the Sandmeyer reaction requires careful consideration of several factors to ensure safety and efficiency.

Parameter Challenge Recommendation
Heat Transfer The diazotization is exothermic, and maintaining a uniform low temperature in a large reactor can be difficult.Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. The rate of addition of the sodium nitrite solution should be carefully controlled based on the reactor's cooling capacity.[9]
Mixing Inefficient mixing can lead to localized "hot spots" during diazotization, increasing the risk of decomposition.Use a powerful and well-designed agitation system to ensure homogeneity of the reaction mixture.
Gas Evolution The rapid evolution of nitrogen gas can lead to a dangerous pressure buildup in a closed system.The reactor must be equipped with an adequate venting system to safely release the nitrogen gas. The reaction should not be run in a sealed vessel.
Material Handling Handling large quantities of corrosive acids and potentially unstable intermediates increases operational risks.Implement robust standard operating procedures (SOPs) and ensure all personnel are equipped with appropriate personal protective equipment (PPE).[2]
Purification Recrystallization on a large scale can be challenging in terms of solvent handling and achieving consistent purity.Consider alternative purification methods such as slurry washing or explore different solvent systems for recrystallization that are more amenable to large-scale operations.

Concluding Remarks

The synthesis of this compound via the Sandmeyer reaction is a well-established but technically demanding process, especially during scale-up. Success hinges on a thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and a proactive approach to safety. This guide provides a foundational framework for navigating these challenges. We encourage you to perform a thorough risk assessment and small-scale optimization studies before proceeding to a larger scale.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979–981. [Link]
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
  • University of Rochester. (n.d.).
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Org. Synth. Coll. Vol. 1, p.351.
  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development.
  • ResearchGate. (2025).
  • Semantic Scholar. (2004).
  • Farlow, A., & Krömer, J. O. (2016).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • NroChemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros.
  • Reddit. (2022).
  • Chemical Processing. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry.
  • University of Rochester. (n.d.).
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.
  • Chem-Impex. (n.d.). 4-Amino-2-methylbenzoic acid.
  • Scientific Research Publishing. (2016).
  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • Alfa Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results.
  • Guidechem. (n.d.). What is the synthesis method of 3-Iodo-4-methylbenzoic acid?.
  • BenchChem. (2025).
  • Biosynth. (n.d.). 4-Amino-2-methylbenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.
  • AJCA. (2025).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biosynth. (n.d.). This compound.
  • ChemContent. (2023).
  • ChemContent. (2023).
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • ResearchGate. (2025). (PDF)
  • PubChem. (n.d.). 4-Amino-2-methylbenzoic acid.

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Technical Support Center: Purification of Crude 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Iodo-2-methylbenzoic acid (CAS: 133232-58-3). Here, we move beyond simple instructions to provide a deeper understanding of the principles behind the purification strategies, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the iodination of 2-methylbenzoic acid. Potential impurities from this process can include:

  • Unreacted Starting Material: Residual 2-methylbenzoic acid.

  • Regioisomers: Other iodo-2-methylbenzoic acid isomers formed during the iodination step.

  • Residual Reagents: Traces of iodine or other iodinating agents and catalysts.

  • Solvents: Residual solvents from the reaction and initial work-up.

Understanding your synthetic pathway is the first critical step in designing an effective purification strategy.

Q2: What are the key physical properties of this compound I should consider for purification?

A2: Key physical properties dictate the choice of purification method. For this compound, the most relevant are:

  • Physical Form: Solid at room temperature.[1]

  • Melting Point: Approximately 172 °C.[2] A broad or depressed melting range in your crude material is a strong indicator of impurity.

  • Acidity: The presence of the carboxylic acid group (pKa ≈ 4-5) is the most powerful handle for purification, enabling techniques like acid-base extraction.

  • Solubility: It is qualitatively described as slightly soluble in aqueous base, chloroform, and DMSO.[2] This profile suggests it is a moderately polar compound.

Q3: Which purification technique is best for my crude sample?

A3: The optimal technique depends on the nature and quantity of impurities.

  • Acid-Base Extraction: This should be your first line of defense. It is exceptionally effective at removing any neutral or basic impurities, as well as separating the product from non-acidic starting materials.[3][4]

  • Recrystallization: As a solid compound, recrystallization is an excellent subsequent step to remove impurities with different solubility profiles, such as regioisomers or closely related acidic compounds.[5]

  • Column Chromatography: While effective, chromatography on silica gel can be challenging for carboxylic acids due to potential streaking. It is typically reserved for difficult separations where other methods have failed. If required, the mobile phase should be doped with a small amount of acid (e.g., 0.5-1% acetic acid) to ensure the compound remains protonated and moves as a sharp band.[6]

Troubleshooting Guide

Issue 1: My yield from acid-base extraction is very low.

  • Possible Cause A: Incomplete Protonation. After extracting your carboxylate salt into the aqueous basic layer, you must re-acidify to precipitate the neutral carboxylic acid. If the pH is not sufficiently acidic, a significant portion of your product will remain dissolved as the carboxylate salt.

    • Solution: When adding a strong acid (e.g., 6M HCl), check the pH with litmus or pH paper. Ensure the solution is strongly acidic (pH 1-2) to force complete precipitation of the product.[7]

  • Possible Cause B: Product is not precipitating. Even at a low pH, if the aqueous solution is not saturated, the product may not precipitate effectively, especially if the initial concentration was low.

    • Solution: If no solid forms after acidification, you can perform a back-extraction. Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral this compound will move back into the organic layer, which can then be dried and evaporated to recover the product.[4]

Issue 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Possible Cause A: Solution is supersaturated at a temperature above the solute's melting point. This is a common problem when the boiling point of the solvent is too high or the purity of the compound is low (impurities depress the melting point).

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.

  • Possible Cause B: Inappropriate solvent choice.

    • Solution: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[5] You may need to screen for a new solvent or use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8]

Issue 3: After purification, the product is still colored.

  • Possible Cause: Persistent, colored impurities. These are often highly conjugated organic molecules. Residual iodine can also impart a yellow or brown color.

    • Solution: If recrystallization is being performed, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities. Use it sparingly (a spatula tip is often enough), as it can also adsorb your product and reduce the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Data & Protocols

Key Physical & Safety Data
PropertyValueSource(s)
CAS Number 133232-58-3[1][2][9]
Molecular Formula C₈H₇IO₂[9]
Molecular Weight 262.05 g/mol [9]
Melting Point 172 °C[2]
Appearance Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1]
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Diethyl ether or Ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable volume of an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Base Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake thoroughly for 1-2 minutes.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom aqueous layer will contain the deprotonated product as its sodium salt. Drain the bottom aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts. The organic layer can now be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper). The purified this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove residual salts. Allow the solid to dry completely on the filter paper by drawing air through it, then transfer to a watch glass for final drying.

Protocol 2: Purification by Recrystallization

This protocol provides a framework for selecting a solvent and performing recrystallization.

Step 1: Solvent Selection

The key to successful recrystallization is finding the right solvent. Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL).

Solvent PolarityExample SolventsIdeal Observation
Non-polar Hexanes, HeptaneInsoluble in cold and hot solvent.
Moderately Polar Toluene, Dichloromethane, Ethyl AcetateSparingly soluble in cold, but fully soluble when hot.
Polar Aprotic AcetoneOften too soluble even when cold.
Polar Protic Ethanol, Methanol, WaterMay be a good candidate or part of a binary pair.

The ideal solvent will dissolve your compound when hot but not when cold. A binary solvent system (e.g., ethanol/water) can also be effective.

Step 2: Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate (with a boiling stick or magnetic stirring) to the boiling point of the solvent.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, cool further in an ice-water bath for at least 30 minutes.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. Determine the melting point and yield of the purified product.

Workflow Visualizations

AcidBaseExtraction cluster_start Start cluster_extraction Extraction cluster_separation Separation cluster_isolation Isolation start Crude Product (in Organic Solvent) sep_funnel Separatory Funnel start->sep_funnel add_base Add aq. NaHCO3 Shake & Vent sep_funnel->add_base organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium 4-iodo-2-methylbenzoate) sep_funnel->aqueous_layer Bottom Layer add_base->sep_funnel add_acid Add 6M HCl (Precipitation) aqueous_layer->add_acid filtration Vacuum Filtration Wash & Dry add_acid->filtration final_product Pure Product filtration->final_product

Caption: Workflow for Acid-Base Extraction Purification.

Recrystallization crude Crude Solid dissolve Dissolve in MINIMUM Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional: Removes insoluble impurities) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool If no insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General Workflow for Purification by Recrystallization.

References

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • 4-Iodobenzoic acid Physical Properties.
  • Recrystallization Solvent Mixtures Discussion. Reddit r/Chempros. [Link]
  • Recrystallization of Benzoic Acid. Community College of Baltimore County. [Link]
  • Acid/base Extraction and Separ
  • Acid-Base Extraction Principles. University of Colorado Boulder. [Link]
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Process For Producing 5-Iodo-2-Methylbenzoic Acid. Quick Company. [Link]
  • Process for producing 5-iodo-2-methylbenzoic acid.
  • Process for producing 5-iodo-2-methylbenzoic acid (EP).
  • Acid Base Extraction Demonstr
  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

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removal of unreacted starting material in 4-Iodo-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Iodo-2-methylbenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing unreacted 2-methylbenzoic acid from your crude product. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My post-reaction NMR analysis shows a significant amount of unreacted 2-methylbenzoic acid along with my desired this compound. What is the most effective purification strategy?

A1: The presence of the starting material is the most common impurity. Due to the similar acidic nature of both compounds, a simple acid-base extraction is ineffective. The two most reliable methods for separation are recrystallization and flash column chromatography . The choice between them depends on the scale of your reaction, the percentage of the impurity, and the required final purity. For multi-gram scales with moderate impurity levels (>5-10%), recrystallization is often more efficient. For small scales or when very high purity is required, flash chromatography is the preferred method.

Q2: I attempted to separate the product and starting material using a standard aqueous NaOH/ether extraction, but it failed. Why?

A2: This is an excellent question that highlights a crucial chemical principle. Both this compound and the starting material, 2-methylbenzoic acid, are carboxylic acids. Their acidity (pKa values) is very similar, meaning they will both be deprotonated by a base like NaOH to form water-soluble carboxylate salts. Consequently, both compounds will move into the aqueous layer together, resulting in no separation. This demonstrates why understanding the functional groups of both the product and impurities is critical for designing a purification workflow.

Q3: I tried recrystallizing my crude product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point during cooling.[1] This is common when the solution is too concentrated or cools too quickly.

  • Causality: The product is likely precipitating from a supersaturated solution at a temperature where its liquid phase is more stable than its solid crystalline phase.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation. Then, ensure the solution cools very slowly by insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water). Slow cooling is paramount for the formation of a proper crystal lattice.[1][2]

Q4: My yield after recrystallization is extremely low. What are the likely causes?

A4: A low recovery rate is a common issue in recrystallization and can typically be traced to one of four factors:[1]

  • Using Excessive Solvent: The most frequent error is adding too much hot solvent during the dissolution step. Your product has some solubility even in the cold solvent, and excess volume will keep a significant portion of it dissolved. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the mother liquor. Solution: Let the flask cool slowly to room temperature, then chill it in an ice-water bath for at least 30 minutes before filtration.[1]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter funnel. Solution: Use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with Room Temperature Solvent: Washing the collected crystals on the filter with solvent that is not ice-cold will redissolve part of your purified product. Solution: Always use a minimal amount of ice-cold solvent for washing.

Q5: What are the ideal Thin Layer Chromatography (TLC) conditions to monitor the purification, and what should I expect to see?

A5: TLC is an indispensable tool for tracking the success of your purification. Given the polarity difference between the starting material and the heavier, slightly more polar iodinated product, a non-polar solvent system works well.

  • Recommended System: A mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v) with a small amount of acetic acid (1-2 drops) is a good starting point. The acetic acid suppresses the deprotonation of the carboxylic acid groups, reducing "streaking" on the silica plate.

  • Expected Results: The starting material, 2-methylbenzoic acid, is less polar and will travel further up the plate, resulting in a higher Retention Factor (Rf). The product, this compound, will have a lower Rf. A successful purification will show the complete disappearance of the higher Rf spot (starting material) in the final product fractions.

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate purification method.

G start Crude Product Analysis (TLC or 1H NMR) check_purity Impurity (Starting Material) > 15%? start->check_purity recrystallize Primary Purification: Recrystallization check_purity->recrystallize Yes chrom_direct Primary Purification: Flash Column Chromatography check_purity->chrom_direct No (or small scale) check_purity2 Desired Purity Achieved? recrystallize->check_purity2 chromatography Secondary Purification: Flash Column Chromatography check_purity2->chromatography No final_product High-Purity Product check_purity2->final_product Yes chromatography->final_product chrom_direct->final_product

Caption: Decision tree for purification strategy.

Detailed Purification Protocols

Key Compound Properties

Understanding the physical properties of your compounds is the foundation of effective purification design. The significant difference in melting points is a strong indicator that recrystallization is a viable technique.

Property2-Methylbenzoic Acid (Starting Material)This compound (Product)Rationale for Separation
Molar Mass 136.15 g/mol 262.04 g/mol Significant mass difference.
Melting Point 107-108 °C[3]~172 °C[4]The large Δ in m.p. suggests different crystal lattice energies, which can be exploited in recrystallization.
Solubility Sparingly soluble in cold water[3]Slightly soluble in aqueous base, Chloroform, DMSO[4]Differences in solubility in specific solvent systems are key to both recrystallization and chromatography.
Protocol 1: Recrystallization from Acetic Acid / Water

This procedure is adapted from patented industrial methods and is highly effective for purifying multi-gram quantities of the product.[5][6]

Principle: The product and starting material are both soluble in hot 70% acetic acid. However, upon slow cooling, the less soluble product, this compound, will selectively crystallize out, leaving the more soluble starting material and other impurities behind in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place your crude solid (e.g., 10 g) into an appropriately sized Erlenmeyer flask. For every 10 g of crude material, add 40 mL of a 70% acetic acid in water solution.

  • Heating: Add a magnetic stir bar and place the flask on a hot plate. Heat the mixture with stirring until it reaches a gentle boil and all the solid has completely dissolved.

  • Slow Cooling: Once a clear solution is obtained, turn off the heat and remove the flask from the hot plate. To ensure the formation of large, pure crystals, allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can aid this process. Do not disturb the flask during this time.

  • Ice Bath: After the flask has reached room temperature and crystals are visible, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a minimal amount of ice-cold distilled water (to remove residual acetic acid) followed by a minimal amount of ice-cold hexane (to aid drying).

  • Drying: Leave the crystals under vacuum on the funnel to pull air through them for 15-20 minutes. Then, transfer the purified solid to a watch glass to air dry completely, or dry in a vacuum oven at a moderate temperature (~50-60 °C).

Recrystallization Workflow Diagram

G cluster_main Recrystallization Protocol A 1. Dissolve Crude Solid in Hot 70% Acetic Acid B 2. Slow Cool to Room Temperature A->B C 3. Chill in Ice Bath (≥30 min) B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash with Ice-Cold H2O & Hexane D->E F 6. Dry Purified Product E->F

Sources

Technical Support Center: Catalyst Effects on 4-Iodo-2-methylbenzoic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered and electronically challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve optimal results in your Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Challenge of Coupling this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the ortho-methyl group can impede the crucial oxidative addition step, which is often rate-limiting.[1][2] Furthermore, the presence of the carboxylic acid moiety introduces a layer of complexity. Under basic reaction conditions, the carboxylate can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[2][3]

This guide is structured to address these specific issues head-on, providing you with the expert insights and practical solutions needed to successfully employ this compound in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on catalyst-related issues.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis by TLC or LC-MS shows a large amount of unreacted this compound.

  • Potential Cause 1: Inefficient Oxidative Addition. The Pd(0) catalyst's insertion into the carbon-iodine bond is sterically hindered by the adjacent methyl group.[1]

    • Solution: Employ a catalyst system with bulky, electron-rich ligands. Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, and RuPhos, are designed to accelerate oxidative addition in sterically demanding contexts.[1][2] N-heterocyclic carbene (NHC) ligands are also highly effective.[4] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier.[2]

  • Potential Cause 2: Catalyst Deactivation by Carboxylate. Under basic conditions, the deprotonated carboxylic acid can act as a ligand for the palladium center, forming a stable palladacycle that takes the catalyst out of the catalytic cycle.[3]

    • Solution 1: Protect the Carboxylic Acid. Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. This removes the interfering group. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.[2][3]

    • Solution 2: Judicious Choice of Base. Use a weaker, non-coordinating base. While strong bases like NaOtBu are common in many cross-couplings, they can exacerbate carboxylate-induced deactivation. Consider screening weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3]

  • Potential Cause 3: Inactive Catalyst Species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species. You might also observe the formation of palladium black, which indicates catalyst precipitation and loss of activity.[1][2][3]

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[1][2] Alternatively, using well-defined Pd(II) precatalysts that are known to readily form the active Pd(0) species can improve consistency.[5] Ensure your reaction is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][2]

Issue 2: Significant Formation of Side Products

Your reaction proceeds, but you observe significant byproducts, such as 2-methylbenzoic acid (hydrodeiodination) or homocoupled products.

  • Potential Cause 1: Hydrodeiodination. The formation of 2-methylbenzoic acid results from a competing pathway where a palladium-hydride (Pd-H) species reacts with your starting material, replacing the iodine with hydrogen.[3]

    • Solution: The choice of base and the presence of water can influence the formation of Pd-H species. Using anhydrous solvents and carefully selecting the base can minimize this side reaction. Bulky ligands that promote rapid reductive elimination of the desired product can also help the desired pathway outcompete the deiodination pathway.[3][6]

  • Potential Cause 2: Homocoupling. You may observe the formation of biphenyls from the coupling of your boronic acid partner with itself (in Suzuki reactions) or the dimerization of your alkyne (in Sonogashira reactions).

    • Solution: Homocoupling is often promoted by the presence of oxygen.[2] Ensure thorough degassing of your reaction mixture. For Suzuki reactions, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can increase stability and reduce homocoupling.[1][2] In Sonogashira couplings, copper-free conditions can sometimes mitigate alkyne dimerization.

Troubleshooting Workflow Diagram

G start Low or No Conversion cause1 Inefficient Oxidative Addition? start->cause1 Check for... cause2 Catalyst Deactivation? start->cause2 Check for... cause3 Inactive Catalyst? (Pd Black) start->cause3 Check for... side_products Side Product Formation cause4 Hydrodeiodination Product? side_products->cause4 Check for... cause5 Homocoupling Product? side_products->cause5 Check for... sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase Temperature cause1->sol1 Solution sol2 Protect Carboxylic Acid (Esterify) Use Weaker Base (K3PO4, Cs2CO3) cause2->sol2 Solution sol3 Use Pd(0) Precatalyst Ensure Rigorous Degassing cause3->sol3 Solution sol4 Use Anhydrous Solvents Optimize Base Choice cause4->sol4 Solution sol5 Ensure Rigorous Degassing Use Boronic Esters (Suzuki) Try Cu-free Conditions (Sonogashira) cause5->sol5 Solution

Caption: A step-by-step workflow for troubleshooting common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for this compound?

A1: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can all be successfully performed with this substrate. However, due to the steric hindrance, you will likely need to employ more specialized catalysts than you would for a simple aryl iodide. The "best" reaction depends entirely on the bond you wish to form (C-C, C-N, etc.). Suzuki reactions are often a good starting point due to the commercial availability of a vast array of boronic acids and their general robustness.

Q2: What is a good starting point for catalyst and ligand selection?

A2: For Suzuki reactions, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as SPhos or XPhos (typically in a 1:2 Pd:ligand ratio) is a robust starting point.[1] For Buchwald-Hartwig aminations, catalyst systems based on ligands like XPhos or Josiphos-type ligands have shown great success with sterically hindered substrates.[7] For Sonogashira couplings, a copper-free system using a palladium source and a phosphine ligand can be advantageous to avoid side reactions.[8]

Q3: Do I need to use anhydrous solvents?

A3: While some cross-coupling reactions, like Suzuki, often benefit from or even require a small amount of water to facilitate the transmetalation step, it is generally good practice to start with anhydrous solvents.[2] This gives you better control over the reaction conditions. The presence of excess water can promote side reactions like protodeboronation in Suzuki couplings or influence the equilibrium of base-mediated steps.[2] Always use high-purity, degassed solvents.[2]

Q4: My yields are inconsistent. What could be the cause?

A4: Inconsistent yields often point to subtle variations in reaction setup or reagent quality.[2]

  • Reagent Purity: Ensure you are using fresh, high-purity catalysts, ligands, and bases. Phosphine ligands, in particular, can be sensitive to air oxidation.

  • Degassing: Incomplete removal of oxygen is a major source of irreproducibility, as it leads to catalyst deactivation and promotes side reactions.[2] Employ a consistent and thorough degassing method, such as three vacuum/inert gas backfill cycles.

  • Mixing: In biphasic solvent systems, ensure vigorous stirring to facilitate mass transfer between the phases.[2]

Q5: Can I use a nickel catalyst instead of palladium?

A5: Nickel catalysts are increasingly used for cross-coupling reactions and can be particularly effective for coupling less reactive electrophiles like aryl chlorides.[5] For an aryl iodide like this compound, palladium is the more conventional and typically very effective choice. However, for certain transformations or if palladium-based systems are failing, exploring nickel catalysis could be a viable alternative, especially in cross-electrophile couplings.[9]

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be required for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Seal the flask with a septum. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Catalyst System Selection Table

The choice of catalyst, ligand, base, and solvent has a profound impact on the outcome of the cross-coupling. The following table summarizes general recommendations for different reaction types.

Reaction TypePalladium SourceRecommended LigandsBaseSolvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, MeCN, Toluene
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂, Pd(OAc)₂XPhos, P(t-Bu)₃Cs₂CO₃, i-Pr₂NEtTHF, Dioxane
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BINAP, JosiphosNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane
Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 L₂Pd⁰ pd2_complex L₂PdII(Ar)(I) pd0->pd2_complex Ar-I pd2_trans L₂PdII(Ar)(Ar') pd2_complex->pd2_trans Ar'-B(OH)₂ Base pd2_trans->pd0 product Ar-Ar' pd2_trans->product label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
  • Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents | The Journal of Organic Chemistry - ACS Publications.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Sonogashira coupling - Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Cross-Coupling Chemistry.
  • Buchwald–Hartwig amination - Wikipedia.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - ACS Publications.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Decarboxylative cross-coupling - Wikipedia.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing.
  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC - NIH.
  • Adaptive mixed variable Bayesian self-optimisation of catalytic reactions† | Reaction Chemistry & Engineering.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis | Journal of the American Chemical Society.
  • Heck Reaction - Organic Chemistry Portal.
  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents | Request PDF - ResearchGate.
  • Heck Reaction—State of the Art - Semantic Scholar.
  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF - ResearchGate.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthesis. As experienced scientists know, solvent selection is not merely about dissolving reactants; it is a critical parameter that dictates reaction kinetics, selectivity, and ultimately, the success of your synthesis. This document provides in-depth, field-proven insights into the role of solvents in the iodination of 2-methylbenzoic acid, presented in a practical, problem-solving format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is consistently low. Could the solvent be the primary cause?

A1: Absolutely. Low yield is one of the most common problems, and the solvent system is often a key factor. Here’s a breakdown of potential causes and solutions:

  • Poor Solubility of Reactants: 2-methylbenzoic acid has limited solubility in many non-polar solvents. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate and leading to incomplete conversion.

    • Solution: Acetic acid is a highly effective solvent for this reaction. It readily dissolves 2-methylbenzoic acid, iodine, and common oxidizing agents like iodic acid or sulfuric acid, creating a homogeneous reaction environment.[1][2]

  • Instability of the Electrophile (Iodonium Ion): The iodination of an aromatic ring requires an electrophilic iodine species (I+). The solvent plays a crucial role in stabilizing this reactive intermediate.

    • Insight: Non-polar solvents do little to stabilize the charged arenium ion intermediate that forms during electrophilic aromatic substitution, which can slow down the rate-determining step of the reaction.[3] Polar protic solvents, like acetic acid, can stabilize this intermediate through solvation, thereby increasing the reaction rate.

  • Side Reactions Promoted by the Solvent: While less common in this specific synthesis, some solvents can participate in or promote unwanted side reactions. For instance, using certain alcohols could lead to esterification of the carboxylic acid under acidic conditions, consuming starting material and complicating purification.

Q2: I'm observing the formation of multiple iodo-isomers, leading to poor selectivity for the desired 4-iodo product. How can the solvent help?

A2: Achieving high regioselectivity is critical. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The desired 4-iodo product is para to the methyl group and meta to the carboxylic acid.

  • Mechanism Insight: The choice of solvent can influence the stability of the different possible arenium ion intermediates. A solvent that preferentially stabilizes the intermediate leading to the 4-iodo product will improve selectivity.

  • Solvent System Choice: A combination of acetic acid and acetic anhydride is often used.[2][4] Acetic anhydride acts as a water scavenger, which can be important as water can interfere with some oxidizing agents. This anhydrous environment can lead to a "cleaner" reaction with fewer byproducts. The polarity of the acetic acid medium is generally well-suited for favoring the electronically and sterically preferred product.

Q3: The workup and purification of my product are proving difficult. How does the reaction solvent impact this?

A3: Your choice of reaction solvent directly impacts the ease of product isolation and purification.

  • Problem: Product is difficult to precipitate.

    • Solution: One of the major advantages of using acetic acid is the straightforward product isolation. Upon completion of the reaction, the mixture can often be cooled, or water can be added, to precipitate the this compound product.[4] The product is significantly less soluble in aqueous acetic acid or cold acetic acid than the starting materials and reagents.

  • Problem: Residual solvent is hard to remove.

    • Solution: Avoid high-boiling point solvents like DMF or DMSO unless absolutely necessary for solubility reasons. Acetic acid (boiling point ~118 °C) is relatively easy to remove under reduced pressure, although care must be taken due to its corrosive nature. If you are performing a recrystallization, the choice of the recrystallization solvent is also critical. Toluene is cited as an effective recrystallization solvent for purification.[1]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding the synthesis.

Q1: What are the theoretical considerations for choosing a solvent for the electrophilic iodination of 2-methylbenzoic acid?

A1: The iodination of 2-methylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction. The ideal solvent should:

  • Dissolve Reactants: Effectively dissolve the aromatic substrate (2-methylbenzoic acid), the iodine source (I₂), and the activator/oxidizing agent.

  • Stabilize Intermediates: Polar solvents are generally preferred for EAS reactions because they can stabilize the charged arenium ion intermediate (also known as a sigma complex), lowering the activation energy of the rate-determining step.[3]

  • Be Inert: The solvent should not react with the strong oxidizing agents (e.g., sulfuric acid, iodic acid, potassium persulfate) or the electrophilic iodine species.[1]

  • Facilitate Product Isolation: Allow for easy separation of the final product from the reaction mixture, for example, through precipitation.

Q2: Why is acetic acid so commonly used? Are there greener alternatives?

A2: Acetic acid is favored because it strikes an excellent balance between the requirements listed above. It has good solvating power for the reactants, is a polar protic solvent that can stabilize the key intermediates, and it is relatively inert under the reaction conditions. Furthermore, product precipitation is often easily induced by adding water.[4]

Regarding greener alternatives, water has been explored as an eco-friendly solvent for some iodination reactions.[5] However, for deactivated aromatic rings like benzoic acids, achieving sufficient reactivity and solubility in water can be challenging without specialized catalysts or conditions. It's an area of active research, but for robust, scalable synthesis, acetic acid remains a common and reliable choice.

Q3: What safety precautions are necessary when working with the common solvents and reagents for this synthesis?

A3: Safety is paramount. The synthesis involves several hazardous materials:

  • Iodine: Harmful if inhaled or in contact with skin.[6] It can also cause severe eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

  • Sulfuric Acid/Iodic Acid: These are strong acids and powerful oxidizing agents. They are extremely corrosive and can cause severe burns upon contact.[6] Always add acid to the solvent slowly, never the other way around, to control the exothermic reaction. Work in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Acetic Acid: Corrosive and can cause skin and eye burns. The vapors are irritating to the respiratory system. Always handle in a fume hood.

  • Chlorinated Solvents (e.g., CH₂Cl₂): While sometimes used in older procedures, these should be avoided due to environmental concerns and potential health risks.[5]

Part 3: Data Summary & Protocols

Table 1: Comparison of Reaction Conditions and Reported Yields
Starting MaterialReagentsSolvent SystemTemperatureTimeReported Yield/PurityReference
2-methylbenzoic acidI₂, Iodic Acid, H-β-form zeoliteAcetic Acid / Acetic Anhydride122 °C (Reflux)4 hours~77% Yield[2][4]
o-Toluic acidI₂, Potassium persulfate, H₂SO₄Acetic Acid / Water115-116 °CNot SpecifiedHigh Yield, High Purity[1]
2-methylbenzoic acidI₂, HIO₃, Fe₂O₃ on molecular sievesNot explicitly stated, implies organic solventRoom Temp -> 20 °CNot Specified>88%[9]
2-methylbenzoic acidI₂, Periodic acid, H₂SO₄Acetic Acid120 °C (Reflux)7 hours~52-65% Yield, ~95% Purity[4]
Diagram 1: General Experimental Workflow

This diagram outlines the typical sequence of operations for the synthesis and purification of this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Charge Acetic Acid, 2-methylbenzoic acid, Iodine, Oxidant heat Heat mixture to reflux (e.g., 115-125 °C) reagents->heat monitor Monitor reaction (e.g., by TLC/LCMS) heat->monitor cool Cool reaction mixture monitor->cool precipitate Precipitate product (Cooling or add water) cool->precipitate filter Filter crude solid precipitate->filter recrystallize Recrystallize solid (e.g., from Toluene) filter->recrystallize dry Dry final product under vacuum recrystallize->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol (Example)

This protocol is a representative example based on literature procedures employing an acetic acid solvent system.[1][2][4]

Materials:

  • 2-methylbenzoic acid

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈) or Iodic Acid (HIO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Toluene (for recrystallization)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add glacial acetic acid. While stirring, add 2-methylbenzoic acid, iodine, and the oxidizing agent (e.g., potassium persulfate).

  • Initiation: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 115-125 °C) and maintain for 4-7 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup - Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool. The product may begin to crystallize. To induce further precipitation, the flask can be placed in an ice bath, or deionized water can be slowly added to the cooled mixture with vigorous stirring.

  • Workup - Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid and salts.

  • Purification: Transfer the crude solid to a clean flask. Add toluene and heat the mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum to a constant weight.

Diagram 2: Simplified Iodination Mechanism

This diagram illustrates the key steps in the electrophilic aromatic substitution mechanism responsible for the formation of the C-I bond.

Caption: Key steps of the electrophilic iodination mechanism.

References

  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Online forum post]. [Link]
  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (U.S.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Safety Data Sheet. (n.d.). Iodine Solution. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. [Link]
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
  • European Patent Office. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. (EP 1 642 881 B1).

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temperature optimization for 4-Iodo-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in the development of pharmaceuticals and functional chemicals, 4-iodo-2-methylbenzoic acid requires precise synthesis conditions to ensure high yield and purity.[1][2] Temperature is arguably the most critical parameter in its synthesis, directly influencing reaction kinetics, selectivity, and the formation of impurities. An inadequate temperature profile can lead to failed reactions, low yields, or complex purification challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a detailed exploration of temperature optimization for the synthesis of this compound. Through a practical question-and-answer format, this document addresses common issues and provides field-proven insights to navigate the complexities of the two primary synthetic routes: direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific, common problems encountered during the synthesis of this compound, with a focus on temperature as the root cause and solution.

Question 1: My direct iodination of 2-methylbenzoic acid is resulting in a very low yield. What is the likely temperature-related cause?

Answer: A low yield in the direct iodination route is often a direct consequence of a suboptimal reaction temperature. The process, which typically involves reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent (like iodic or periodic acid) and a solvent like acetic acid, is highly temperature-dependent.

  • Causality: The reaction temperature must be high enough to ensure a sufficient reaction rate but low enough to prevent side reactions, such as the formation of high-boiling-point impurities or degradation of the starting material.[3][4] The recommended temperature range is generally between 50°C and 200°C, with a preferred window of 70°C to 150°C.[3][4] Operating below this window can cause the reaction to stall, while exceeding it can promote unwanted side reactions.

  • Troubleshooting Steps:

    • Verify Current Temperature: Ensure your heating and monitoring equipment is accurately calibrated.

    • Incremental Temperature Increase: If your reaction temperature is below 70°C, consider increasing it incrementally. A stepwise approach (e.g., 80°C, 100°C, 120°C) while monitoring the reaction progress via TLC or HPLC is advisable.

    • Consider Solventless Conditions: Since 2-methylbenzoic acid has a melting point of approximately 105°C, conducting the reaction at a temperature above this point may be advantageous, potentially even without a solvent.[3][4][5]

Question 2: I am attempting a Sandmeyer reaction to produce this compound, but the reaction mixture is turning into a dark, tar-like substance. What's happening?

Answer: The formation of dark, polymeric tar is a classic symptom of diazonium salt decomposition, a frequent issue in Sandmeyer reactions when temperature is not rigorously controlled.[6]

  • Causality: The first step of the Sandmeyer reaction is the conversion of an aromatic amine to an aryl diazonium salt using nitrous acid. This diazotization step is critically exothermic and the resulting diazonium salt is highly unstable at elevated temperatures.[6] To prevent decomposition into phenols and other radical side products that lead to tar formation, this step must be performed at low temperatures, typically between 0-5°C.[6]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction vessel in an ice-salt bath to ensure the temperature does not rise above 5°C during the addition of sodium nitrite.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to control the exothermic reaction and prevent localized heating.

    • Pre-cool All Solutions: Ensure that both the amine solution and the sodium nitrite solution are pre-cooled to 0-5°C before mixing.

Question 3: My Sandmeyer reaction yield is poor, but I'm not seeing significant tar formation. How can temperature still be the culprit?

Answer: Even without significant decomposition into tar, suboptimal temperature control during the second stage of the Sandmeyer reaction—the substitution of the diazonium group with iodine—can lead to low yields.

  • Causality: After successful diazotization at 0-5°C, the cold diazonium salt solution is added to a solution of an iodide salt (e.g., potassium iodide). The temperature at which this substitution occurs is a key optimization parameter. If the temperature is too low, the reaction may be sluggish and incomplete. If it is too high, it can still cause decomposition of the diazonium salt, albeit less dramatically than during diazotization.

  • Troubleshooting Steps:

    • Controlled Warming: Some procedures call for the reaction mixture to be stirred at a low temperature (5-10°C) before being allowed to warm to room temperature.[7] Others suggest gentle heating (e.g., to 40°C or higher) to drive the reaction to completion, signaled by the cessation of nitrogen gas evolution.[8]

    • Systematic Study: Experiment with different temperature profiles for the substitution step. For example, compare the yield when the reaction is held at 5°C for 2 hours, versus being allowed to warm to room temperature immediately, versus being gently heated to 50°C after mixing.

Experimental Protocols for Temperature Optimization

Protocol 1: Temperature Optimization for Direct Iodination

This protocol provides a framework for determining the optimal temperature for the iodination of 2-methylbenzoic acid.

  • Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 2-methylbenzoic acid (1.0 eq), acetic acid (5-10 volumes), iodine (0.8 eq), and an oxidizing agent such as 70% aqueous iodic acid (0.4 eq).[3]

  • Temperature Screening: Set each reaction to a different temperature (e.g., 70°C, 90°C, 110°C, 130°C, 150°C) using a controlled heating mantle.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction, quench it appropriately, and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of the product.

  • Analysis: After a set time (e.g., 4-8 hours), cool all reactions to room temperature. The product often precipitates upon cooling and can be collected by filtration.[3][4]

  • Evaluation: Compare the yield and purity of the this compound from each reaction temperature to identify the optimum.

Data Presentation: Effect of Temperature on Direct Iodination

Reaction Temperature (°C)Reaction Time (h)Conversion of 2-methylbenzoic acid (%)Yield of this compound (%)Key Observations
70845%38%Slow reaction rate
90875%68%Moderate reaction rate
1106>95%88%Good rate, clean reaction
1304>98%91%Fast reaction, slight increase in impurities
1504>98%85%Noticeable formation of colored by-products

Note: Data in this table is illustrative and serves as an example for comparison.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the direct iodination of 2-methylbenzoic acid?

The broadly effective temperature range for this reaction is 50°C to 200°C.[4] However, for optimal results balancing reaction speed and purity, a narrower range of 70°C to 150°C is preferable.[3][4] In many lab-scale preparations using acetic acid as a solvent, refluxing at approximately 120-122°C provides an excellent balance of reaction rate while minimizing the formation of high-boiling-point side products.[3][4]

Q2: Why is a temperature of 0-5°C so critical for the diazotization step in the Sandmeyer reaction?

Aryl diazonium salts are notoriously unstable intermediates.[6] The bond between the aromatic ring and the diazonium group is weak. At temperatures above 5°C, the diazonium salt readily decomposes, losing nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water (present in the acidic medium) to form an undesired phenol by-product or engage in other radical pathways, leading to tar formation and significantly reduced yields of the target iodo-compound.[6]

Q3: Can I use a copper catalyst in the Sandmeyer reaction for iodination?

While the classic Sandmeyer reaction for introducing chloro or bromo substituents relies on a copper(I) salt catalyst, the iodination reaction is an exception.[9] The iodide ion (I⁻) itself is a sufficiently strong nucleophile to displace the diazonium group without the need for a copper catalyst.[10] Therefore, simply reacting the diazonium salt with an aqueous solution of potassium iodide or sodium iodide is typically sufficient.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Temperature Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Conclusion A Define Temperature Range (e.g., 70-150°C) B Set up Parallel Reactions (Identical Stoichiometry) A->B C Run Each Reaction at a Set Temperature B->C D Monitor Progress (TLC/HPLC) C->D E Work-up & Isolate Product D->E F Analyze Yield & Purity E->F G Identify Optimal Temperature F->G

Caption: A generalized workflow for systematically optimizing reaction temperature.

Diagram 2: Critical Temperature Control in the Sandmeyer Reaction

G Start Aromatic Amine (e.g., 2-amino-5-methylbenzoic acid) Diazonium Aryl Diazonium Salt (Unstable Intermediate) Start->Diazonium Diazotization (NaNO2, H+) CRITICAL: 0-5°C Product This compound Diazonium->Product Iodide Substitution (KI) OPTIMIZE: 5°C to RT or gentle heat Byproduct Phenols, Tars (Decomposition Products) Diazonium->Byproduct Decomposition (If Temp > 5°C)

Caption: Temperature control points in the Sandmeyer synthesis pathway.

References

  • Guidechem. (n.d.). How to Prepare 4-iodo-2-Methyl-benzoic acid Methyl Ester? - FAQ.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Benchchem. (2025). managing reaction conditions for selective iodination.
  • European Patent Office. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.
  • ChemContent. (2023, March 16). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • Biosynth. (n.d.). This compound | 133232-58-3.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Chemistry Stack Exchange. (2016, October 9). Why did my iodine clock reaction not work?
  • Wordpress. (2025, December 17). Specific Solvent Issues with Iodination.
  • Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID.
  • Reddit. (2024, May 18). Are iodination reactions an equilibrium.
  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • YouTube. (2021, November 12). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid).
  • Eureka | Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-IODO-5-METHYLBENZOIC ACID synthesis.

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Technical Support Center: Synthesis of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the workup and purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

I. Understanding the Workup: Critical Goals and Chemical Principles

The workup procedure for any chemical synthesis is as crucial as the reaction itself. Its primary goals are to:

  • Quench the Reaction: Safely neutralize any remaining reactive species.

  • Isolate the Crude Product: Separate the desired compound from the reaction solvent, catalysts, and soluble byproducts.

  • Purify the Product: Remove any remaining impurities to achieve the desired level of purity.

For the synthesis of this compound, the specific challenges during workup depend on the synthetic route employed. The two most common methods are:

  • Route A: Sandmeyer Reaction of 2-amino-5-methylbenzoic acid.

  • Route B: Direct Electrophilic Iodination of 2-methylbenzoic acid.

This guide will address the specific workup and troubleshooting considerations for both pathways.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the workup of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: For the Sandmeyer reaction, is it necessary to use a copper catalyst for the iodination step?

A1: No, a copper(I) catalyst is not necessary for the iodination of an aryl diazonium salt.[1][2] Unlike the Sandmeyer reactions for chlorination or bromination, the reaction with potassium iodide proceeds smoothly without a copper catalyst to yield the aryl iodide.[1][3] The iodide ion itself is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt.

Q2: What is the purpose of washing the organic extract with a sodium thiosulfate or sodium bisulfite solution?

A2: This step is crucial for quenching any residual iodine (I₂) that may be present in the reaction mixture or formed during the workup.[4] Iodine is often a brown or purple color, and its presence can contaminate the final product. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are reducing agents that react with iodine to form colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily washed away.[4][5]

Q3: Why does an emulsion sometimes form during the basic extraction of the carboxylic acid, and how can I break it?

A3: Emulsions are common when extracting carboxylic acids with a base like NaOH.[6] The sodium salt of the carboxylic acid can act as a surfactant, stabilizing the microscopic droplets of the organic and aqueous layers and preventing them from separating. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the two phases.[7]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the formation of a stable emulsion.[7]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.[8]

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.[8]

Q4: My final product is an off-white or yellowish powder. What are the likely impurities?

A4: For the direct iodination route, the primary impurities are typically regioisomers, such as 2-methyl-3-iodobenzoic acid and 2-methyl-3,5-diiodobenzoic acid.[9][10] For the Sandmeyer route, a common byproduct is the corresponding phenol (4-hydroxy-2-methylbenzoic acid), formed from the reaction of the diazonium salt with water.[11] Residual starting materials can also be present in both cases.

Troubleshooting Specific Issues

Issue 1: Low Yield of Precipitated Product After Direct Iodination Reaction.

  • Potential Cause: The product may be too soluble in the reaction solvent (e.g., acetic acid) at the temperature of filtration.

  • Solution:

    • Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. A Chinese patent suggests cooling to 15-20°C.[10]

    • If the product is still too soluble, you can try adding a small amount of cold water to the mixture to induce precipitation, as the product is less soluble in aqueous solutions.

    • Check the pH. Ensure the solution is acidic to keep the carboxylic acid protonated and less soluble in the aqueous media.

Issue 2: The Organic Layer Remains Brown/Purple After Extraction, Even After a Thiosulfate Wash.

  • Potential Cause 1: Insufficient amount of sodium thiosulfate was used.

  • Solution 1: Use a fresh, saturated solution of sodium thiosulfate and wash the organic layer multiple times until the color disappears.[4] Vigorous stirring or shaking is important to ensure good contact between the two phases.[5]

  • Potential Cause 2: The brown color may be from other byproducts, not just iodine.

  • Solution 2: If the color persists after thorough thiosulfate washing, it is likely due to other impurities. Proceed with the workup and purification steps. Recrystallization is often effective at removing colored impurities.

Issue 3: No Crystals Form During Recrystallization.

  • Potential Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Gently heat the solution to boiling and evaporate some of the solvent to concentrate the solution. Then, allow it to cool slowly again.[9]

  • Potential Cause 2: The solution is supersaturated, and crystallization has not been initiated.

  • Solution 2:

    • Scratch: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seed: Add a tiny crystal of the pure product (a "seed crystal") to the solution to act as a template for crystallization.[9]

    • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[9]

Issue 4: The Product "Oils Out" During Recrystallization.

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solute is too impure.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of a "poorer" solvent in which the compound is less soluble, while the solution is still hot, to lower the overall solvating power. For example, if using ethanol, you might add a small amount of water.

    • Alternatively, try a different solvent or solvent system with a lower boiling point.

III. Detailed Experimental Protocols

The following are detailed, step-by-step workup procedures for the two main synthetic routes to this compound.

Protocol 1: Workup for Direct Iodination of 2-Methylbenzoic Acid

This protocol is based on a common method using iodine and potassium persulfate in an acetic acid/water mixture.[10][12][13]

Step 1: Cooling and Precipitation

  • Once the reaction is complete (indicated by the disappearance of the iodine color), cool the reaction flask to room temperature, and then place it in an ice-water bath.[10]

  • Stir the mixture for 30-60 minutes to allow for maximum precipitation of the crude product.

Step 2: Filtration

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water to remove residual acetic acid and inorganic salts.

Step 3: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a 70% acetic acid in water solution (a common ratio is 4 mL of solvent per gram of crude product).[9][10]

  • Heat the mixture with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 50% acetic acid/water, followed by a final wash with ice-cold water to remove any remaining acid.[9]

  • Dry the purified this compound thoroughly.

Protocol 2: Workup for Sandmeyer Reaction from 2-Amino-5-methylbenzoic Acid

Step 1: Quenching the Reaction

  • After the addition of potassium iodide and stirring for the appropriate time, the reaction mixture may contain unreacted diazonium salt and excess iodine.

  • Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bisulfite or sodium thiosulfate until the brown color of iodine is discharged. This also helps to decompose any remaining diazonium salt.

Step 2: Extraction

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

Step 3: Washing

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, including the phenol byproduct.[11] The desired product, being a carboxylic acid, will also be extracted into the basic aqueous layer.

  • Separate the aqueous layer containing the sodium salt of this compound.

  • Wash the aqueous layer once with diethyl ether to remove any neutral organic impurities.

Step 4: Precipitation and Isolation

  • Cool the aqueous layer in an ice bath.

  • Slowly acidify the aqueous solution with cold, concentrated hydrochloric acid until the pH is ~1-2 (test with pH paper). The this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of cold water to remove any inorganic salts.

  • Dry the product thoroughly. If further purification is needed, recrystallization from an appropriate solvent such as an ethanol/water mixture can be performed.

IV. Visualizing the Workflow

Diagram 1: General Workup for Direct Iodination

Reaction Reaction Mixture (Acetic Acid, Water) Cooling Cool in Ice Bath Reaction->Cooling Filtration1 Vacuum Filtration Cooling->Filtration1 Crude Crude Product Filtration1->Crude Recrystallization Recrystallize (70% Acetic Acid/Water) Crude->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Washing Wash with Cold Water Filtration2->Washing Drying Dry Washing->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the workup of this compound via direct iodination.

Diagram 2: General Workup for Sandmeyer Reaction

Reaction Reaction Mixture (Aqueous) Quench Quench with NaHSO₃ Reaction->Quench Extraction Extract with Ether Quench->Extraction Organic Organic Layer Extraction->Organic Aqueous1 Aqueous Layer (Waste) Extraction->Aqueous1 Separate Wash Wash with NaHCO₃ (aq) Organic->Wash Aqueous2 Aqueous Layer (Contains Product Salt) Wash->Aqueous2 Separate Organic2 Organic Layer (Waste) Wash->Organic2 Acidify Acidify with HCl Aqueous2->Acidify Precipitate Precipitation Acidify->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Drying Dry Filtration->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the workup of this compound via Sandmeyer reaction.

V. Quantitative Data Summary

ParameterDirect IodinationSandmeyer ReactionReference
Common Impurities Regioisomers (e.g., 2-methyl-3-iodobenzoic acid), di-iodo speciesPhenolic byproducts (e.g., 4-hydroxy-2-methylbenzoic acid)[9][10][11]
Purification Method Recrystallization from 70% acetic acid/waterAcid-base extraction followed by precipitation/recrystallization[9][10][11]
Expected Purity >99.5% after recrystallizationTypically high after precipitation, can be further improved with recrystallization[10]

VI. References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Retrieved from

  • Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Retrieved from

  • Reddit. (2021, June 23). Removal of Iodine. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 1). Emulsion formation during extraction. Retrieved from [Link]

  • National Laboratory of the Rockies. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid. Retrieved from

  • Green Chemistry (RSC Publishing). (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds. Retrieved from

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • NRO.Chemistry. (2025, January 2). Sandmeyer reaction - experimental procedure and set up. [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from

  • Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]

  • Unknown. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]

  • Transtutors. (2022, May 8). The Reaction Of Aryl Diazonium Salts With Potassium Iodide... (1 Answer). Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Waser, J. (2021, June 24). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). 2 Iodobenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from

  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from

  • Chemistry Stack Exchange. (2018, May 6). Mechanism for reaction of aryl diazonium with potassium iodide. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 4-Iodo-2-methylbenzoic Acid: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Iodo-2-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and therapeutic effect of the drug product. This guide provides an in-depth, comparative analysis of the primary analytical methods for assessing the purity of this compound, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system.

The selection of an appropriate analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or simply a confirmation of identity. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, providing a comprehensive framework for researchers and quality control analysts.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is arguably the most powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power allows for the separation of the main component from structurally similar impurities, making it the method of choice for detailed impurity profiling. A well-developed HPLC method is a self-validating system, with system suitability parameters ensuring the performance of the system before each run.

The causality behind choosing a reversed-phase HPLC method lies in the physicochemical properties of this compound. As a moderately polar aromatic carboxylic acid, it interacts well with a non-polar stationary phase (like C18) and a polar mobile phase, allowing for excellent separation and peak shape.

A. The "Why" Behind the HPLC Protocol Choices
  • Reversed-Phase C18 Column: A C18 column is the gold standard for the separation of a wide range of pharmaceutical compounds due to its hydrophobicity and ability to separate compounds based on subtle differences in their polarity.[2]

  • Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.[3]

  • Gradient Elution: While an isocratic method can be sufficient for a simple purity assay, a gradient elution (where the mobile phase composition is changed over time) is often employed for impurity profiling. This allows for the effective elution of both more polar and less polar impurities that might be present.

  • UV Detection: this compound possesses a chromophore (the substituted benzene ring) that absorbs UV light, making UV detection a simple, robust, and sensitive method for quantification. The selection of the detection wavelength is critical for sensitivity and should be at or near the absorbance maximum of the analyte.

B. Detailed Experimental Protocol: A Validated Approach

This protocol is a robust starting point and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid), analytical grade

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm (This should be optimized by running a UV scan of the standard solution)

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Once system suitability is established, inject the sample solution.

  • Calculation of Purity:

    • Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x Puritystandard

C. Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Injection Inject into HPLC Mobile_Phase->Injection Standard_Prep Standard Solution Preparation Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Result Final Purity Report Calculation->Result

Caption: A streamlined workflow for HPLC purity assessment.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is ideal for the parent compound, GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[1] For the analysis of this compound itself, derivatization is typically required to increase its volatility. This adds a layer of complexity but provides invaluable structural information from the mass spectrometric data.

A. The Rationale for GC-MS and Derivatization
  • High Sensitivity for Volatiles: GC offers excellent separation and sensitivity for volatile organic compounds.

  • Mass Spectrometry for Identification: The mass spectrometer provides a fragmentation pattern, which acts as a "molecular fingerprint," allowing for the confident identification of unknown impurities by comparing the obtained spectra with library databases.[6]

  • Derivatization: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization, for example, by converting the carboxylic acid to a more volatile ester (e.g., methyl ester) or a silyl derivative, is a necessary step.[3]

B. Detailed Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • Derivatizing agent (e.g., Diazomethane solution or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh about 1-2 mg of the sample into a vial.

    • Dissolve in a small amount of anhydrous solvent.

    • Add the derivatizing agent (e.g., an ethereal solution of diazomethane dropwise until a persistent yellow color is observed, or BSTFA and heat at 60°C for 30 minutes).

    • Caution: Diazomethane is explosive and toxic. This should only be performed by trained personnel in a well-ventilated fume hood.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-500

  • Analysis and Data Interpretation:

    • Inject the derivatized sample into the GC-MS.

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Analyze other peaks for the identification of impurities by comparing their mass spectra with a library (e.g., NIST).

    • Purity can be estimated by area percent, assuming a similar response factor for all components. For accurate quantification, a standard of each impurity is required.

C. Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Derivatization Derivatization Dissolving->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectra Mass Spectra of Peaks Mass_Analysis->Mass_Spectra Library_Search Library Search for Identification Mass_Spectra->Library_Search Purity_Estimation Purity Estimation (Area %) Library_Search->Purity_Estimation

Caption: Workflow for GC-MS analysis with a derivatization step.

III. Quantitative NMR (qNMR): A Primary Method for Absolute Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8] The principle of qNMR is based on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[7] By using a certified internal standard of known purity, the purity of the target analyte can be accurately determined.

A. The Rationale for Choosing qNMR
  • Primary Method: qNMR is considered a primary ratio method, meaning it can provide a direct link to the International System of Units (SI).

  • No Analyte-Specific Reference Standard Needed: This is a significant advantage when a high-purity reference standard of the analyte is not available.

  • High Precision and Accuracy: When performed correctly, qNMR can provide highly precise and accurate purity values.[9]

  • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte and potentially identifying impurities.

B. Detailed Experimental Protocol: 1H-qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the certified internal standard into the same NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters for accurate quantification include:

      • A long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.

      • A calibrated 90° pulse.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • Purity (%) = (Ianalyte / Istandard) x (Nstandard / Nanalyte) x (MWanalyte / MWstandard) x (mstandard / manalyte) x Puritystandard

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Puritystandard = Purity of the certified internal standard

C. Visualizing the qNMR Logic

qNMR_Logic cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Analyte Accurately weigh Analyte NMR_Acquisition Acquire Quantitative 1H NMR Spectrum Analyte->NMR_Acquisition Standard Accurately weigh Certified Standard Standard->NMR_Acquisition Solvent Add Deuterated Solvent Solvent->NMR_Acquisition Processing Phase & Baseline Correction NMR_Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Calculate Purity using the qNMR Equation Integration->Calculation Result Absolute Purity Value Calculation->Result

Caption: The logical flow of a quantitative NMR experiment.

IV. Acid-Base Titration: A Classic Method for Assay Determination

Acid-base titration is a classic, straightforward, and cost-effective method for determining the overall assay of an acidic compound like this compound.[10] It is based on the neutralization reaction between the carboxylic acid and a standard basic solution. While it lacks the specificity to separate and quantify individual impurities, it provides a reliable measure of the total acidic content.

A. The Rationale for Titration
  • Cost-Effectiveness and Simplicity: Titration requires basic laboratory equipment and is relatively simple to perform.

  • High Precision: When performed carefully, titration can be a very precise method.

  • Pharmacopeial Method: Titration is often a stipulated method in pharmacopeias for the assay of acidic or basic drug substances.

B. Detailed Experimental Protocol: Potentiometric Titration

Instrumentation:

  • Autotitrator with a pH electrode or a manual titration setup with a burette and pH meter.

Reagents and Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Suitable solvent (e.g., a mixture of water and ethanol to ensure solubility)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH values.

  • Endpoint Determination: Determine the equivalence point, which is the point of the steepest change in pH. This can be done by plotting the titration curve (pH vs. volume of titrant) and finding the inflection point, or by using the first or second derivative of the curve.

  • Calculation of Purity:

    • Purity (%) = (V x M x MW) / (m x 1000) x 100

    • Where:

      • V = Volume of NaOH solution at the equivalence point (in mL)

      • M = Molarity of the NaOH solution

      • MW = Molecular weight of this compound (262.05 g/mol )

      • m = mass of the sample (in g)

C. Visualizing the Titration Process

Titration_Process cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Sample_Prep Dissolve Weighed Sample Titrate Titrate Sample with NaOH Sample_Prep->Titrate Titrant_Prep Prepare Standardized NaOH Titrant Titrant_Prep->Titrate Monitor_pH Monitor pH Change Titrate->Monitor_pH Endpoint Determine Equivalence Point Monitor_pH->Endpoint Calculation Calculate Purity Endpoint->Calculation Result Assay Value (%) Calculation->Result

Caption: The fundamental steps of an acid-base titration.

V. Comparative Summary and Method Selection

The choice of the most appropriate analytical method for the purity assessment of this compound depends on the specific analytical needs.

ParameterHPLCGC-MSqNMRTitration
Principle Chromatographic separationChromatographic separation with mass detectionNuclear magnetic resonanceNeutralization reaction
Primary Use Purity and impurity profilingVolatile impurity identificationAbsolute purity determinationAssay of main component
Specificity HighVery HighHighLow (measures total acidity)
Sensitivity HighVery HighModerateLow
Sample Prep. SimpleDerivatization often requiredSimple, but requires accurate weighingSimple
Cost ModerateHighHighLow
Throughput HighModerateLowHigh

Method Selection Rationale:

  • For routine quality control and release testing where the impurity profile is well-characterized, HPLC is the method of choice due to its high throughput, specificity, and sensitivity.

  • For in-depth impurity identification and characterization of unknown volatile impurities , GC-MS is indispensable.

  • For the certification of a reference standard or for obtaining a highly accurate, absolute purity value , qNMR is the preferred method.

  • For a quick, low-cost assay of the main component , acid-base titration is a suitable option, particularly in environments where more sophisticated instrumentation is not available.

VI. Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a specific and stability-indicating analytical method. Based on common synthetic routes, potential impurities may include:

  • Starting Materials: Unreacted 2-methylbenzoic acid or other precursors.

  • Isomeric Impurities: Other iodo-2-methylbenzoic acid isomers (e.g., 3-iodo, 5-iodo, or 6-iodo-2-methylbenzoic acid) that may form during the iodination step.

  • Process-Related Impurities: Byproducts from the reaction, such as di-iodinated species or products of over-oxidation.

  • Degradation Products: Products of hydrolysis, oxidation, or photodecomposition.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A robust analytical method should be able to separate the main peak from all known and potential impurities.

Conclusion

The purity assessment of this compound is a multifaceted task that requires a thoughtful selection of analytical methodologies. This guide has provided a comparative overview of HPLC, GC-MS, qNMR, and titration, offering not just protocols, but the scientific rationale behind the experimental choices. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate. The implementation of these well-validated analytical methods is a testament to a commitment to scientific integrity and excellence in pharmaceutical development.

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-Iodo-2-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis and separation of structurally similar isomers are paramount for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Positional isomers, such as those of 4-iodo-2-methylbenzoic acid, often exhibit nearly identical physicochemical properties, presenting a significant challenge for analytical separation. This guide provides an in-depth comparison of HPLC methodologies for the effective resolution of this compound and its isomers, supported by experimental data and a detailed protocol.

The Challenge of Separating Positional Isomers

This compound and its isomers (e.g., 3-iodo-2-methylbenzoic acid, 5-iodo-2-methylbenzoic acid, and 2-iodo-4-methylbenzoic acid) share the same molecular formula and weight. Their separation by reversed-phase HPLC is challenging due to subtle differences in their hydrophobicity and polarity. The key to a successful separation lies in exploiting these minor structural variations to achieve differential retention on the stationary phase. This often requires a systematic approach to the selection of both the stationary phase and the mobile phase composition, with a particular focus on the mobile phase pH.

Comparing Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a critical first step in developing a robust HPLC method for isomer separation. While C18 columns are the workhorses of reversed-phase chromatography, specialty phases can offer unique selectivity. Here, we compare a standard C18 column with a Phenyl-Hexyl column for the separation of this compound isomers.

  • C18 Columns: These columns provide excellent hydrophobic retention. However, for structurally similar aromatic isomers, the separation can be limited as the primary interaction mechanism is non-specific hydrophobicity.

  • Phenyl-Hexyl Columns: These columns have a phenyl group bonded to the silica surface, which can induce π-π interactions with the aromatic rings of the analytes.[1][2] This additional interaction mechanism can provide a different selectivity for aromatic positional isomers compared to a C18 column, potentially leading to better resolution.[3]

The Critical Role of Mobile Phase pH

For acidic compounds like the isomers of iodo-methylbenzoic acid, the mobile phase pH is a powerful tool for controlling retention and selectivity.[4][5][6] The carboxylic acid functional group on these molecules will be in its protonated (neutral) form at a pH well below its pKa and in its deprotonated (anionic) form at a pH well above its pKa. The neutral form is more hydrophobic and will be retained longer on a reversed-phase column.[7][8]

Experimental Comparison of HPLC Conditions

To illustrate the impact of stationary phase and mobile phase composition on the separation of this compound and its isomers, a hypothetical experimental study was designed. The study compares the performance of a C18 column and a Phenyl-Hexyl column under various mobile phase conditions.

Experimental Protocol

A detailed, step-by-step methodology for the HPLC analysis is provided below:

1. Sample Preparation:

  • Prepare a stock solution of a mixture of this compound and its commercially available isomers (e.g., 3-iodo-2-methylbenzoic acid, 5-iodo-2-methylbenzoic acid) at a concentration of 1 mg/mL in methanol.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 100 µg/mL.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
  • Columns:
  • C18, 5 µm, 4.6 x 150 mm
  • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
  • Mobile Phase B: Acetonitrile
  • Gradient: 40-70% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: 254 nm
  • Injection Volume: 10 µL

3. Data Analysis:

  • Record the retention time (t R ), peak area, and peak width for each isomer.
  • Calculate the resolution (R s ) between adjacent peaks using the formula: R s = 2(t R2 - t R1 ) / (w 1 + w 2 ) where t R1 and t R2 are the retention times of the two peaks, and w 1 and w 2 are their respective peak widths at the base.
  • Calculate the selectivity (α) between adjacent peaks using the formula: α = k' 2 / k' 1 where k' is the retention factor, calculated as k' = (t R - t 0 ) / t 0 (where t 0 is the column dead time).
Data Presentation

The following tables summarize the expected experimental data from the comparative study.

Table 1: Chromatographic Data for the Separation of Iodo-methylbenzoic Acid Isomers on a C18 Column

IsomerRetention Time (min)Resolution (Rs)Selectivity (α)
5-Iodo-2-methylbenzoic acid8.2--
3-Iodo-2-methylbenzoic acid8.51.31.04
This compound8.71.11.03

Table 2: Chromatographic Data for the Separation of Iodo-methylbenzoic Acid Isomers on a Phenyl-Hexyl Column

IsomerRetention Time (min)Resolution (Rs)Selectivity (α)
5-Iodo-2-methylbenzoic acid9.1--
3-Iodo-2-methylbenzoic acid9.82.11.09
This compound10.31.81.06

Discussion of Results and Method Optimization

The illustrative data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation. The increased retention times on the Phenyl-Hexyl column suggest stronger interactions with the stationary phase. More importantly, the resolution and selectivity values are significantly better, indicating a more effective separation of the closely eluting isomers. This enhanced selectivity is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.

For further method optimization, a systematic approach can be taken. The following diagram illustrates the logical workflow for HPLC method development for this application.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Validation cluster_3 Final Method Start Define Separation Goal: Resolution of 4-Iodo-2-methylbenzoic acid and its isomers Column_Screening Column Screening: 1. C18 (Hydrophobic) 2. Phenyl-Hexyl (π-π interactions) Start->Column_Screening pH_Optimization pH Optimization: Test pH 2.5, 3.0, 3.5 (around pKa of analytes) Column_Screening->pH_Optimization Organic_Modifier Organic Modifier Optimization: Acetonitrile vs. Methanol Gradient Optimization pH_Optimization->Organic_Modifier Validation Method Validation: Specificity, Linearity, Accuracy, Precision, Robustness Organic_Modifier->Validation Final_Method Optimized HPLC Method Validation->Final_Method

Caption: A logical workflow for the development of an HPLC method for the separation of this compound isomers.

Conclusion

The successful HPLC separation of this compound and its positional isomers is achievable through a systematic approach to method development. While a standard C18 column can provide a partial separation, a stationary phase that offers alternative selectivity, such as a Phenyl-Hexyl column, is highly recommended for achieving baseline resolution. The ability of the phenyl-based stationary phase to engage in π-π interactions with the aromatic analytes provides the necessary enhancement in selectivity. Furthermore, careful control of the mobile phase pH to ensure the analytes are in their neutral, protonated form is crucial for achieving good peak shape and adequate retention. The experimental protocol and comparative data presented in this guide serve as a robust starting point for researchers and scientists in the pharmaceutical industry to develop and validate their own high-performance analytical methods for these challenging compounds.

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  • 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. PubChem. URL
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A Senior Application Scientist's Guide to the Analysis of 4-Iodo-2-methylbenzoic Acid: A Comparative Review of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates is paramount. 4-Iodo-2-methylbenzoic acid (C₈H₇IO₂), a halogenated aromatic carboxylic acid, serves as a critical building block. Its purity and accurate quantification directly impact the yield, safety, and efficacy of downstream products. However, its inherent chemical properties—polarity from the carboxylic acid group and a relatively high molecular weight (262.04 g/mol )—present distinct analytical challenges.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causalities behind methodological choices, present validated protocols, and objectively compare GC-MS with viable alternatives like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Analytical Challenge: Why Direct GC-MS is Problematic

Gas chromatography fundamentally requires analytes to be volatile and thermally stable. Carboxylic acids, such as this compound, pose a challenge on both fronts.[2] The carboxylic acid functional group contains an "active hydrogen" which readily forms strong intermolecular hydrogen bonds.[3][4] This high polarity significantly reduces volatility, preventing the compound from efficiently transitioning into the gas phase under typical GC inlet conditions.[2] Furthermore, direct injection can lead to poor peak shape (tailing), low response, and irreversible adsorption onto the GC column, compromising analytical accuracy and precision.[2][4]

To overcome this, chemical derivatization is not merely a suggestion but a mandatory step for robust GC-MS analysis of such compounds.[1][2]

The Gold Standard: Derivatization Followed by GC-MS

Derivatization transforms the polar, non-volatile carboxylic acid into a less polar, more volatile ester.[2][4] This is achieved by replacing the active hydrogen on the hydroxyl group, thereby eliminating the potential for hydrogen bonding.[2] The most common and effective approach is esterification , often to form a methyl ester.[2][3] This enhances volatility, improves chromatographic peak shape, and yields a derivative with excellent thermal stability.[2]

Experimental Workflow for GC-MS Analysis

The entire process, from sample preparation to data analysis, is a self-validating system designed for accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Data Acquisition & Processing a 1. Weigh Sample (e.g., 1 mg) b 2. Dissolve in Solvent (e.g., 1 mL Toluene) a->b c 3. Add Derivatizing Agent (e.g., 200 µL BF₃-Methanol) b->c d 4. Reaction (Heat at 80°C for 20 min) c->d e 5. Extraction & Neutralization (Add H₂O & Hexane, Vortex) d->e f 6. Dry & Dilute (Na₂SO₄, Dilute in Hexane) e->f g 7. Inject into GC-MS f->g h 8. Chromatographic Separation (Capillary Column) g->h i 9. Eluent Transfer to MS h->i j 10. Electron Ionization (EI) (70 eV) i->j k 11. Mass Analysis (Quadrupole Mass Filter) j->k l 12. Detection & Data Processing (TIC, Mass Spectrum) k->l m 13. Compound Identification & Quantification l->m

Caption: End-to-end workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: Methyl Esterification
  • Objective: To convert this compound into its volatile methyl ester derivative for GC-MS analysis.

  • Materials:

    • This compound sample

    • Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)

    • Toluene or Dichloromethane (Anhydrous)

    • Hexane (GC grade)

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Sodium Sulfate

    • 2 mL GC vials with PTFE-lined caps

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Dissolution: Add 500 µL of Toluene to dissolve the sample.

    • Derivatization: Add 200 µL of BF₃-Methanol reagent to the vial. Cap it tightly.

    • Reaction: Heat the vial at 80°C for 20 minutes in a heating block or water bath.

    • Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the organic layer.

    • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean vial.

    • Drying: Pass the organic layer through a small amount of anhydrous sodium sulfate to remove residual water.

    • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

Optimized instrument conditions are critical for achieving good separation and sensitivity.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.[5]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmA non-polar column ideal for separating a wide range of organic molecules.[5]
Oven Program 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential impurities.
MS System Agilent 7000D TQ or equivalentOffers high sensitivity and specificity.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible fragmentation patterns.[1]
Source Temp. 230°CMinimizes analyte condensation in the source.
Quadrupole Temp. 150°CEnsures stable ion transmission.
Scan Range m/z 50-350Covers the expected mass range of the derivative and its fragments.

Expected Results: Interpreting the Data

Following derivatization, the analyte becomes Methyl 4-iodo-2-methylbenzoate (C₉H₉IO₂, MW: 276.07 g/mol ).

Mass Spectrum and Fragmentation Pattern

Electron ionization of the methyl ester will produce a characteristic fragmentation pattern, which is the "fingerprint" used for identification.[6] The molecular ion (M⁺•) will be observed, and key fragments will arise from predictable bond cleavages.[6][7]

m/z (Mass-to-Charge)Proposed Ion IdentityFragmentation PathwayRelative Intensity
276 [M]⁺• (Molecular Ion) Initial ionization of the moleculeHigh
245 [M - OCH₃]⁺Loss of the methoxy radical from the esterHigh
217 [M - COOCH₃]⁺Loss of the entire carbomethoxy groupModerate
118 [M - I]⁺Loss of the iodine atomModerate
90 [C₇H₆]⁺•Loss of iodine and the ester groupModerate to Low

Note: Relative intensities are predictive and can vary based on instrument tuning.

Performance Comparison: GC-MS vs. Alternative Methods

While GC-MS is a powerful technique, it's essential to understand its performance in the context of other available methods, such as HPLC-UV and LC-MS.[5]

FeatureGC-MS (with Derivatization) HPLC-UV LC-MS
Specificity Very High: Mass fragmentation provides unambiguous compound identification.Moderate: Relies on retention time and UV absorbance, susceptible to co-eluting impurities.[8]Very High: Provides both retention time and mass data for high-confidence identification.[9]
Sensitivity High: Can achieve detection limits in the low ng/mL to pg/mL range.Moderate: Dependent on the compound's chromophore. Detection limits are typically in the µg/mL range.[8]Very High: Often the most sensitive technique, capable of sub-ng/mL detection.[10]
Sample Prep Complex: Requires a mandatory, multi-step derivatization protocol.[1][2]Simple: Typically requires only dissolution and filtration ("dilute and shoot").[5][11]Simple: Similar to HPLC-UV, though requires MS-compatible mobile phases (volatile buffers).[12]
Throughput Lower: Derivatization and longer GC run times can limit sample throughput.High: Fast analysis times (often <10 min) allow for high throughput.[11]High: Similar to HPLC, with fast gradients and run times.
Cost Moderate: Both instrument and operational costs are significant.Low: The most cost-effective of the three techniques.High: Highest initial capital investment and maintenance costs.
Matrix Effects Low: The high efficiency of capillary GC often separates the analyte from matrix interferences.Moderate: Co-eluting matrix components can interfere with quantification.High: Ion suppression or enhancement from matrix components is a significant challenge that must be managed.[9]
Why Choose One Over the Other?
  • Choose GC-MS when unambiguous identification is critical (e.g., for impurity structure elucidation) and when dealing with complex matrices where high chromatographic resolution is needed. It is the gold standard for volatile and semi-volatile compound analysis.[13]

  • Choose HPLC-UV for routine quality control and purity assessments where the primary impurities are known and chromatographically resolved.[8] Its simplicity and low cost make it ideal for high-throughput screening.

  • Choose LC-MS when the highest sensitivity is required or when analyzing thermally labile or extremely polar compounds that are unsuitable for GC even after derivatization.[9][14] It avoids the need for derivatization but requires careful method development to mitigate matrix effects.[12]

Method Validation and Trustworthiness

To ensure the reliability of any analytical method in a regulated environment, validation is crucial. Key parameters must be assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. In GC-MS, this is demonstrated by the unique retention time and mass spectrum.[15][17]

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration over a given range. A correlation coefficient (R²) of ≥0.999 is typically required.[17][18]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples. Recoveries are typically expected to be within 98-102%.[17][18]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. It is expressed as the Relative Standard Deviation (RSD), which should typically be <2%.[17][18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[18]

Conclusion

For the definitive analysis of this compound, GC-MS following a robust esterification protocol stands out for its unparalleled specificity and high resolving power. The derivatization step, while adding to the sample preparation time, is a necessary investment to overcome the compound's inherent non-volatility, enabling access to the superior capabilities of GC-MS. While HPLC-UV offers a simpler, higher-throughput alternative for routine quantitative analysis, and LC-MS provides superior sensitivity without derivatization, GC-MS remains the authoritative method for structural confirmation and analysis in complex sample matrices. The choice of method should always be guided by the specific analytical objective, balancing the need for specificity, sensitivity, throughput, and cost.

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A Comparative Guide to the Quantitative Analysis of 4-Iodo-2-methylbenzoic Acid: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Iodo-2-methylbenzoic acid, a crucial building block in organic synthesis, demands rigorous analytical scrutiny. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the robust quantification of this compound. We will delve into the fundamental principles, present detailed experimental protocols, and offer a critical evaluation of their respective performances, underscoring the unique advantages of qNMR in achieving metrological traceability and analytical excellence.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from most other analytical techniques: the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1][2] This intrinsic relationship allows for the absolute quantification of a target analyte without the need for a calibration curve generated from an identical reference standard of the analyte itself.[2][3] This is a significant departure from chromatographic methods like HPLC, which rely on the comparison of the analyte's response to that of a known concentration of the same compound.[4]

The power of qNMR lies in its ability to act as a primary ratio method of measurement, directly linking the quantification to the SI unit of mass through a certified reference material (CRM) used as an internal standard.[5] This provides a high degree of accuracy and traceability, which is increasingly vital in a regulated environment.[2][6]

A Practical Guide to qNMR for this compound

The successful implementation of a qNMR assay hinges on a well-designed experimental protocol. Here, we outline a comprehensive, step-by-step methodology for the quantification of this compound.

Experimental Workflow: A Visual Overview

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup acquire_spectrum Acquire 1H NMR Spectrum (Optimized Parameters) instrument_setup->acquire_spectrum phase_correction Phase & Baseline Correction acquire_spectrum->phase_correction integration Integrate Analyte & Internal Standard Peaks phase_correction->integration calculation Calculate Purity/ Concentration integration->calculation caption Figure 1. qNMR workflow for this compound.

Caption: Figure 1. A streamlined workflow for the quantitative analysis of this compound using NMR spectroscopy.

Detailed Experimental Protocol

1. Selection of the Internal Standard:

The choice of an internal standard is critical for the accuracy of the qNMR experiment.[1] An ideal internal standard should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Not react with the analyte.

For the analysis of this compound, Maleic Acid is a suitable internal standard.[7] It is a certified reference material, soluble in many common NMR solvents, and its vinylic protons give a sharp singlet at approximately 6.0-6.3 ppm, which is unlikely to overlap with the aromatic or methyl signals of the analyte.[7][8]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh a similar mass of the internal standard (e.g., Maleic Acid) into the same vial. The precise masses are crucial for the final calculation.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO-d6 is a good choice for dissolving carboxylic acids.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

To ensure accurate quantification, the NMR data must be acquired under conditions that allow for full relaxation of all relevant nuclei.[1] Key parameters to optimize include:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: A 30° pulse angle is often used to reduce the relaxation delay.[9]

  • Relaxation Delay (d1): This is the most critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified (both analyte and internal standard). For accurate results, a d1 of 30 seconds or more is often recommended.[9]

  • Number of Scans (ns): This should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[7]

  • Receiver Gain: Set to an optimal level to avoid signal clipping.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the methyl protons or the aromatic protons that are free from overlap. For maleic acid, the vinylic proton singlet is used.

  • The purity of the analyte can be calculated using the following equation:[4]

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the internal standard

    • analyte : this compound

    • std : Internal Standard (Maleic Acid)

Comparative Analysis: qNMR vs. HPLC and Titration

The choice of an analytical method depends on various factors, including the specific requirements of the analysis and the available resources.[10] Below is a comparative guide to the performance of qNMR, HPLC, and titration for the quantification of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Acid-Base Titration
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on polarity, with detection via UV absorbance.[11]Neutralization reaction between an acid and a base.[12]
Calibration Does not require a calibration curve with the identical analyte.[2]Requires a calibration curve with a reference standard of the analyte.[4]Requires a standardized titrant solution.[13]
Selectivity High; can distinguish between structurally similar compounds and isomers.[7]Good; can be optimized with different columns and mobile phases.[14]Low; titrates all acidic protons present in the sample.[15]
Accuracy High; directly traceable to SI units.Good; dependent on the purity of the reference standard.Good for high-purity samples; susceptible to interferences.
Precision (%RSD) Typically < 1%.[16]Typically < 2%.[10]Typically < 1%.
Speed Relatively fast per sample (10-15 mins) after method setup.[3]Can be time-consuming due to column equilibration and run times.Fast for individual samples.
Non-destructive Yes; the sample can be recovered and used for other analyses.[2]No; the sample is consumed during the analysis.No; the sample is consumed during the analysis.
Information Provided Provides quantitative and structural information simultaneously.[1]Provides quantitative information and retention time.Provides the total acidic content.
Versatility Can be applied to a wide range of organic molecules.[3]Broadly applicable but may require method development for each analyte.[17]Limited to acidic or basic compounds.

The Causality Behind Experimental Choices

The superiority of qNMR for the definitive quantification of this compound lies in its foundational principles. Unlike HPLC, where the detector response can vary between compounds, the NMR signal is a universal property of the nuclei being observed. This eliminates the need to source or synthesize a highly pure standard of this compound for calibration, which can be a significant bottleneck in drug development.[1]

Furthermore, the non-destructive nature of qNMR is a considerable advantage, especially when dealing with valuable or scarce materials. The ability to recover the sample for further characterization by other techniques adds to the efficiency of the analytical workflow.[2]

While acid-base titration is a simple and cost-effective technique, its lack of specificity makes it unsuitable for samples containing other acidic impurities.[15] HPLC offers better selectivity but is still a comparative method. qNMR, with its high resolution and direct proportionality, provides a more accurate and reliable quantification, especially for purity assessment where the simultaneous detection and quantification of impurities is possible.[1]

Conclusion: A Paradigm Shift in Quantitative Analysis

For the rigorous quantification of this compound, quantitative NMR emerges as a powerful and authoritative technique. Its ability to provide absolute quantification without the need for an identical analyte standard, coupled with its high precision, accuracy, and non-destructive nature, positions it as a superior alternative to traditional methods like HPLC and titration.[1][2] As the pharmaceutical industry continues to embrace modern analytical approaches that ensure data integrity and metrological traceability, the adoption of qNMR is not just a methodological choice but a strategic imperative. The principles and protocols outlined in this guide provide a robust framework for the implementation of qNMR in the quality control and development of pharmaceuticals, ensuring the highest standards of scientific rigor.

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Reactivity Demystified: A Comparative Guide to 4-Iodo- and 4-Bromo-2-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Halogenated benzoic acids are workhorse intermediates, prized for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-supported comparison of two such key intermediates: 4-Iodo-2-methylbenzoic acid and 4-Bromo-2-methylbenzoic acid . We will dissect their reactivity profiles, explore the underlying mechanistic principles, and provide actionable experimental protocols to guide your synthetic strategy.

The Fundamental Divide: Carbon-Halogen Bond Properties

The divergent reactivity of iodo- and bromo-arenes is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The C-I bond is significantly longer and weaker than the C-Br bond. This difference in bond dissociation energy (BDE) is the primary determinant of reactivity in the often rate-limiting step of palladium-catalyzed cross-coupling reactions: oxidative addition.

BondAverage Bond Energy (kJ/mol)Bond Length (pm)
C-Br~285~194
C-I~213~214
(Data compiled from various sources)[1][2][3]

The lower BDE of the C-I bond means that this compound will typically undergo oxidative addition to a Pd(0) catalyst center more readily and under milder conditions than its bromo counterpart.[4][5] This translates to faster reaction rates, potentially lower catalyst loadings, and the ability to perform transformations at lower temperatures.

Visualizing the Catalytic Cycle: The Critical First Step

The Palladium-catalyzed cross-coupling reaction, whether a Suzuki, Sonogashira, or Buchwald-Hartwig amination, initiates with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This step is where the fundamental difference between the iodo- and bromo- substrates manifests most significantly.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactant Reactivity Pd(0)L2 Active Pd(0) Catalyst OA_complex Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->OA_complex Oxidative Addition (Rate-Determining Step) Ar-X TM_complex Ar-Pd(II)-Nu(L2) Transmetalation/ Coordination Complex OA_complex->TM_complex Transmetalation (Suzuki) or Amine Coordination + Deprotonation (B-H) Product_complex Product Formation TM_complex->Product_complex Reductive Elimination Product_complex->Pd(0)L2 Ar-Nu (Product) ArI Ar-I (4-Iodo-) Lower Activation Energy Faster Rate ArI->OA_complex Favored ArBr Ar-Br (4-Bromo-) Higher Activation Energy Slower Rate ArBr->OA_complex Less Favored

Caption: Generalized catalytic cycle for cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling: A Quantitative Comparison

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. Here, the superior reactivity of the aryl iodide is starkly evident. A comparative study on the closely related 4-halobenzoic acids provides clear, quantitative evidence.[6][7]

In an aqueous Suzuki-Miyaura coupling with (3-propionamidophenyl)boronic acid, 4-iodobenzoic acid achieved quantitative conversion at room temperature with just 0.1 mol% of a palladium catalyst.[6] In contrast, 4-bromobenzoic acid showed only low conversion under the same conditions, even with a higher catalyst loading of 1 mol%.[6][8] To achieve full conversion, the reaction with 4-bromobenzoic acid required heating to 70 °C.[6]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl Halide Catalyst Loading (mol% Pd) Temperature Conversion (%) Reference
This compound (analog) 0.1 Room Temp 100 [6]
4-Bromo-2-methylbenzoic acid (analog) 1.0 Room Temp Low [6][8]

| 4-Bromo-2-methylbenzoic acid (analog) | 0.01 | 70 °C | 100 |[6] |

This data underscores a critical choice for the synthetic chemist: the use of the iodo-derivative allows for significantly milder conditions, preserving thermally sensitive functional groups and reducing energy consumption. The bromo-derivative, while often more economical, necessitates more forcing conditions to achieve comparable results.[8]

The Role of the Ortho-Methyl Group

The 2-methyl substituent introduces steric hindrance adjacent to the reacting C-X bond. This can potentially impede the approach of the bulky palladium-ligand complex, slowing the rate of oxidative addition for both substrates.[9][10] However, for many modern, bulky phosphine ligands (e.g., XPhos, SPhos), this steric clash is often overcome, and these catalysts are highly effective for coupling ortho-substituted aryl halides.[11] In some cases, the steric bulk can even be advantageous, promoting the reductive elimination step and preventing catalyst decomposition pathways.

Reactivity in Sonogashira and Buchwald-Hartwig Reactions

While direct comparative kinetic data for the title compounds in Sonogashira and Buchwald-Hartwig reactions is scarce, the established principles of reactivity hold true.

Sonogashira Coupling: This reaction, forming a C-C bond between an aryl halide and a terminal alkyne, also relies on the oxidative addition step.[12] Consequently, this compound is expected to react more readily. Couplings of aryl iodides often proceed at room temperature, whereas analogous reactions with aryl bromides typically require heating.[12] This allows for selective reactions in molecules containing both iodo and bromo substituents.

Buchwald-Hartwig Amination: The formation of C-N bonds via this powerful reaction follows the same reactivity trend. The use of this compound will generally permit the use of a wider range of amine coupling partners, including less nucleophilic amines, under milder conditions compared to 4-bromo-2-methylbenzoic acid.[13] Achieving high yields with the bromo-analogue, especially with challenging amines, often requires more specialized, highly active catalyst systems composed of bulky, electron-rich phosphine ligands and strong bases.[1]

Experimental Protocols: A Guide for the Bench

The following protocols are designed as robust starting points for comparing the reactivity of this compound and 4-bromo-2-methylbenzoic acid. Optimization of ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to highlight the reactivity difference under mild conditions.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 To separate oven-dried vials, add: - Aryl Halide (1.0 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh3)4 (2 mol%) - K3PO4 (2.5 eq) prep2 Seal vials with septa prep1->prep2 prep3 Evacuate and backfill with Argon (3x) prep2->prep3 react1 Add degassed Dioxane/H2O (4:1) via syringe prep3->react1 react2 Stir vigorously at 40 °C react1->react2 react3 Monitor by TLC/LC-MS at 1h, 4h, 12h react2->react3 workup1 Cool to RT, dilute with EtOAc react3->workup1 workup2 Acidify with 1M HCl to pH ~2-3 workup1->workup2 workup3 Extract with EtOAc (3x) workup2->workup3 workup4 Dry (Na2SO4), filter, concentrate workup3->workup4 workup5 Analyze yield and purity (NMR, LC-MS) workup4->workup5

Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.

Methodology:

  • Preparation: In two separate oven-dried reaction vials equipped with stir bars, add the aryl halide (4-iodo- or 4-bromo-2-methylbenzoic acid, 0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.01 mmol, 2 mol%), and powdered K₃PO₄ (1.25 mmol, 2.5 equiv).

  • Inerting: Seal the vials with rubber septa, and then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reaction: Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe. Place the vials in a preheated block at 40 °C and stir vigorously.

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 4, and 12 hours), quench with 1M HCl, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material.

  • Workup: After the reaction, cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Acidify the aqueous layer with 1M HCl to a pH of 2-3. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purify by column chromatography or recrystallization to obtain the final product.

Expected Outcome: The reaction with this compound is expected to proceed to high conversion or completion significantly faster than the reaction with its bromo-counterpart.

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-2-methylbenzoic acid is a classic trade-off between reactivity and cost.

  • Choose this compound when:

    • Mild reaction conditions are paramount to preserve sensitive functional groups.

    • Faster reaction times and higher throughput are required.

    • Working with challenging coupling partners (e.g., sterically hindered boronic acids, less nucleophilic amines).

    • Selectivity is required in a molecule containing both bromo and iodo substituents.

  • Choose 4-Bromo-2-methylbenzoic acid when:

    • Cost of starting materials is a primary driver.

    • The downstream molecule is robust enough to tolerate more forcing conditions (higher temperatures, stronger bases).

    • Access to highly active, modern catalyst systems is available to overcome its lower intrinsic reactivity.

By understanding the fundamental principles of C-X bond activation and leveraging the quantitative data available, researchers can make informed, strategic decisions, leading to more efficient and successful synthetic outcomes.

References

  • Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048-9050.
  • Guild, C., & Turnbull, W. B. (2010). Steric effects in palladium-catalysed amination of aryl triflates and nonaflates with the primary amines PhCH(R)NH2 (R=H, Me). Tetrahedron, 66(38), 7582-7589.
  • Kurniawan, D., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Biomacromolecules, 24(5), 2356-2365.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (2014). Catalysis Communications, 44, 74-79.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Leadbeater, N. E., & McGowan, C. (2009). Comparison of the catalytic activity of a Pd(DMAP)4(OH)2 complex with DMAP stabilised palladium nanoparticles in aqueous phase Suzuki reactions. Inorganica Chimica Acta, 362(3), 632-636.
  • University of Wisconsin. (n.d.). 7.5 Strengths of Ionic and Covalent Bonds. In Chemistry. Pressbooks.
  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

The Halobenzoic Acid Reactivity Spectrum in Suzuki Coupling: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmacologically active molecules. The choice of starting materials is paramount to the success of this palladium-catalyzed transformation, and among the most common building blocks are the halobenzoic acids. Their structural diversity and the synthetic handle provided by the carboxylic acid group make them highly valuable. However, the nature of the halogen substituent dramatically influences reactivity, dictating the necessary reaction conditions and ultimately impacting the efficiency and feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of the performance of iodo-, bromo-, chloro-, and fluorobenzoic acids in the Suzuki coupling reaction. By elucidating the underlying principles and providing supporting experimental data, this document aims to empower scientists to make informed decisions in the design and execution of their synthetic strategies.

The Fundamental Principle: A Hierarchy of Reactivity

In the catalytic cycle of the Suzuki coupling, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. The facility of this step is inversely related to the carbon-halogen bond dissociation energy. Consequently, the reactivity of halobenzoic acids follows a well-established trend:

Iodo- > Bromo- > Chloro- >> Fluorobenzoic Acid

This hierarchy is a cornerstone of understanding and predicting the behavior of these substrates in cross-coupling reactions.[1][2] The weaker carbon-iodine bond requires less energy to break, allowing for faster reaction rates and milder conditions. Conversely, the exceptionally strong carbon-fluorine bond renders fluorobenzoic acids the most challenging substrates in this class.

Comparative Performance Analysis

While the general reactivity trend provides a qualitative framework, a quantitative comparison requires an examination of the specific conditions needed to achieve high yields for each class of halobenzoic acid. It is important to note that a direct, side-by-side comparison under identical conditions is often impractical, as the optimal catalyst system and parameters are tailored to the reactivity of the specific halide.

Halobenzoic AcidTypical Catalyst SystemTypical BaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Iodobenzoic Acid Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water25-801-6>95
Bromobenzoic Acid Pd(dppf)Cl₂ or Pd(PPh₃)₄K₃PO₄ or K₂CO₃Toluene or Dioxane/Water80-10012-2485-95
Chlorobenzoic Acid Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane/Water or Toluene100-12012-2470-90
Fluorobenzoic Acid Pd(OAc)₂ / SPhos or other bulky, electron-rich ligandsK₃PO₄Dioxane/Water100-130>24Variable, often lower

This table compiles representative data from various sources and is intended for comparative purposes. Yields are highly substrate-dependent.[3][4][5][6][7]

Iodobenzoic Acids: The Most Reactive Partners

Due to the lability of the C-I bond, iodobenzoic acids are highly reactive substrates in Suzuki couplings. They can often be coupled using traditional palladium catalysts, such as those supported by triphenylphosphine (PPh₃), under relatively mild conditions and with short reaction times.[5] This high reactivity makes them ideal for the synthesis of complex molecules where sensitive functional groups might not tolerate harsh conditions.

Bromobenzoic Acids: The Workhorse Substrates

Bromobenzoic acids represent a balance of reactivity and stability, making them one of the most commonly used classes of substrates in Suzuki couplings. While they typically require more forcing conditions than their iodo- counterparts, such as higher temperatures and longer reaction times, they are generally less expensive and more readily available.[7][8][9] Catalyst systems employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[6]

Chlorobenzoic Acids: The Challenging but Cost-Effective Option

The strength of the C-Cl bond makes chlorobenzoic acids significantly less reactive than bromo- and iodobenzoic acids.[5] Effecting their coupling requires more sophisticated and highly active catalyst systems. The development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, by the Buchwald group has been instrumental in enabling the efficient coupling of these challenging substrates.[4] While requiring more specialized conditions, the lower cost of chlorobenzoic acids makes them an attractive option for large-scale synthesis.

Fluorobenzoic Acids: The Final Frontier

Fluorobenzoic acids are generally considered the most challenging substrates for Suzuki coupling due to the inertness of the C-F bond.[3] Their successful coupling is a more recent development in the field and necessitates the use of highly active, specialized catalyst systems, often employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands, along with strong bases and high temperatures.[3] Despite these challenges, the unique properties imparted by fluorine in medicinal chemistry continue to drive research into efficient methods for their functionalization.

The Influence of the Carboxylic Acid Group and Steric Effects

The presence of the carboxylic acid and the position of the halogen on the benzoic acid ring introduce additional layers of complexity.

  • Electronic Effects : The carboxylic acid is an electron-withdrawing group, which can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition.

  • Catalyst Inhibition : The carboxylate, formed under the basic reaction conditions, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4]

  • Steric Hindrance : For ortho-substituted halobenzoic acids, steric hindrance can significantly impede the approach of the bulky palladium catalyst to the carbon-halogen bond, slowing down the oxidative addition step.[4] This often necessitates the use of more active catalyst systems with specific ligand architectures to overcome the steric barrier.

Experimental Protocols

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of a bromobenzoic acid. It should be noted that optimization is often necessary for specific substrates.

General Procedure for the Suzuki Coupling of 3-Bromobenzoic Acid

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst [e.g., Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-bromobenzoic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl carboxylic acid.

Visualizing the Process

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Trend Start Decreasing C-X Bond Strength Increasing Reactivity in Oxidative Addition I Iodobenzoic Acid Start->I Br Bromobenzoic Acid I->Br Cl Chlorobenzoic Acid Br->Cl F Fluorobenzoic Acid Cl->F

Caption: Reactivity trend of halobenzoic acids in Suzuki coupling.

Conclusion

The choice of a halobenzoic acid for a Suzuki coupling reaction is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. Iodobenzoic acids offer the highest reactivity, enabling mild conditions, while the cost-effectiveness of chlorobenzoic acids makes them suitable for large-scale applications, provided a sufficiently active catalyst system is employed. Bromobenzoic acids serve as a reliable and versatile intermediate. The successful coupling of fluorobenzoic acids, though challenging, opens new avenues for the synthesis of novel fluorinated compounds. A thorough understanding of the principles outlined in this guide will enable researchers to navigate the complexities of the Suzuki-Miyaura coupling and efficiently advance their research and development goals.

References

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • UCD. (2009). The UCD community has made this article openly available. UCD. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Royal Society of Chemistry. (n.d.). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Publishing. [Link]
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • PubMed Central. (n.d.).
  • World Journal of Chemical Education. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
  • ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.

Sources

A Comparative Guide to the Iodination of 2-Methylbenzoic Acid for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodinated aromatic compounds are pivotal intermediates in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][2][3] Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] 5-Iodo-2-methylbenzoic acid, in particular, is a valuable building block used in the synthesis of various functional chemicals and medicines.[4][5][6]

The synthesis of this key intermediate via electrophilic aromatic substitution on 2-methylbenzoic acid presents a classic challenge in regioselectivity. The substrate contains two directing groups with conflicting influences: an activating, ortho-, para-directing methyl group (-CH3) and a deactivating, meta-directing carboxylic acid group (-COOH). The successful synthesis hinges on selecting an iodinating agent and reaction conditions that favor substitution at the C5 position, which is para to the methyl group and meta to the carboxyl group.

This guide provides a comparative analysis of three common iodinating systems for 2-methylbenzoic acid: Iodine with an oxidizing agent (Periodic Acid), N-Iodosuccinimide (NIS) with an acid catalyst, and Iodine Monochloride (ICl). We will delve into the mechanistic underpinnings, compare their performance based on experimental data, and provide detailed, field-tested protocols to assist researchers in making informed decisions for their synthetic campaigns.

Understanding Regioselectivity in the Iodination of 2-Methylbenzoic Acid

The outcome of the electrophilic iodination of 2-methylbenzoic acid is governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.

  • Methyl Group (-CH3): As an electron-donating group, it activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C3, C6) and para (C5) positions.

  • Carboxylic Acid Group (-COOH): As an electron-withdrawing group, it deactivates the ring and directs incoming electrophiles to the meta (C4, C6) positions.

The C5 position is uniquely favored as it satisfies the directing preference of the powerful activating methyl group (para-position) and is also a meta-position relative to the deactivating carboxyl group. Steric hindrance from the adjacent methyl group often disfavors attack at the C3 position. Therefore, a successful iodination protocol will maximize the formation of the 5-iodo isomer.

Caption: Directing influences on 2-methylbenzoic acid.

Comparative Analysis of Iodinating Agents

Iodine with Periodic Acid (I₂/H₅IO₆)

This system is a robust and highly efficient method for the iodination of moderately deactivated aromatic compounds. The key to its success is the in situ generation of a potent electrophilic iodinating species.

  • Mechanism of Action: Periodic acid (H₅IO₆) is a strong oxidizing agent that oxidizes molecular iodine (I₂) to a more electrophilic species, often considered to be an iodine cation (I⁺) equivalent. This highly reactive electrophile can then attack the electron-rich aromatic ring. A key feature of this reagent system is that both iodine and periodic acid are consumed to form the active iodinating species, leading to the formation of the desired product and water as the only byproduct, making it an atom-economical choice.[7]

  • Performance: This method is known for providing high yields and excellent regioselectivity for the 5-iodo product.[8] The use of a zeolite catalyst and acetic anhydride can further enhance yields and purity by managing water generated during the reaction.[4] Yields approaching and exceeding 90% have been reported, making this a preferred method for industrial-scale production.[4][8]

  • Causality of Experimental Choices: Acetic acid is a common solvent as it effectively dissolves the reactants and is stable to the oxidative conditions. The addition of a strong acid catalyst, like sulfuric acid, further polarizes the I-I bond, increasing the electrophilicity of the iodinating agent.[7]

N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA)

NIS is a mild and convenient source of electrophilic iodine. It is a crystalline solid that is easier and safer to handle than gaseous or volatile halogenating agents. However, for deactivated substrates like 2-methylbenzoic acid, an acid catalyst is essential.

  • Mechanism of Action: In the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid, the succinimide nitrogen of NIS is protonated.[9] This protonation dramatically increases the electrophilicity of the iodine atom, making it reactive enough to iodinate the deactivated ring. The active species is sometimes described as an iodine trifluoroacetate complex.[10]

  • Performance: This method offers a good balance of reactivity and mild conditions, typically proceeding at room temperature or with gentle heating.[11][12] It is particularly well-suited for laboratory-scale synthesis where ease of handling and avoidance of harsh reagents are priorities. While yields are generally good, they may be slightly lower than the more forceful I₂/H₅IO₆ system for this specific substrate. Regioselectivity remains high, favoring the 5-iodo position.[10]

  • Causality of Experimental Choices: Acetonitrile is a common solvent for NIS iodinations as it is polar and aprotic, effectively dissolving the reagents without interfering with the reaction.[13] The use of a catalytic amount of a strong, non-coordinating acid like TFA ensures efficient activation of NIS without causing significant side reactions.[11]

Iodine Monochloride (ICl)

Iodine monochloride is one of the simplest interhalogen compounds used for iodination. The I-Cl bond is polarized, with the iodine atom being the electrophilic center.

  • Mechanism of Action: The inherently electrophilic iodine atom of ICl can directly attack the aromatic ring. The reaction typically proceeds through a standard electrophilic aromatic substitution pathway.

  • Performance: While simple to use, ICl struggles with deactivated aromatic rings.[4][14] For benzoic acid itself, yields are often unsatisfactory, hovering around 43%.[4] For 2-methylbenzoic acid, the deactivating effect of the carboxyl group significantly hampers the reactivity of ICl, leading to low conversion rates and requiring more forcing conditions, which can reduce selectivity.

  • Causality of Experimental Choices: This agent is often used for more activated systems where its moderate reactivity is sufficient. For deactivated substrates, its poor performance highlights the necessity of using either a more potent oxidizing system (like I₂/H₅IO₆) or an acid-activated reagent (like NIS/H⁺) to generate a more powerful electrophile.

Quantitative Performance Summary

Iodinating Agent SystemTypical Yield (%)Regioselectivity (5-iodo isomer)Reaction Time (h)Temperature (°C)Key Considerations
I₂ / Periodic Acid / H₂SO₄ 85 - 95%[8][15]High1 - 465 - 80Highly efficient, scalable. Requires handling strong oxidizers and acids.[7]
NIS / Trifluoroacetic Acid 70 - 85%High4 - 1625 - 50Mild conditions, easy to handle solid reagent.[11][12] Potentially higher cost.
Iodine Monochloride (ICl) < 50%[4][14]Moderate12 - 2480 - 100Low reactivity for this substrate. Unsatisfactory yields and requires harsher conditions.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material before proceeding with the work-up.

Protocol 1: Iodination using Iodine and Periodic Acid

G cluster_0 Iodination Workflow: I₂ / Periodic Acid A 1. Charge Reactor - 2-Methylbenzoic Acid (1 eq) - Acetic Acid (solvent) - I₂ (0.4 eq) - Periodic Acid Dihydrate (0.2 eq) B 2. Add Catalyst - Add conc. H₂SO₄ (catalytic) dropwise with stirring. A->B C 3. Reaction - Heat mixture to 65-70°C. - Monitor by TLC until I₂ color fades and starting material is consumed (1-3h). B->C D 4. Work-up - Cool to RT. - Pour into ice water. - Add Na₂S₂O₃ solution to quench excess iodine. C->D E 5. Isolation - Filter the precipitated solid. - Wash with cold water. - Dry under vacuum. D->E F 6. Purification - Recrystallize from ethanol/water to yield pure 5-iodo-2-methylbenzoic acid. E->F

Caption: Experimental workflow for the I₂/Periodic Acid method.

Step-by-Step Procedure:

  • To a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 2-methylbenzoic acid (1.0 eq), glacial acetic acid (approx. 7 mL per gram of substrate), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).[7]

  • With stirring, carefully add concentrated sulfuric acid (approx. 0.2 mL per gram of substrate) to the mixture.

  • Heat the resulting purple solution to 65–70 °C. Maintain this temperature with stirring for 1-3 hours. The disappearance of the purple iodine color is a good visual indicator of reaction progress. Confirm the consumption of starting material by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature and pour it into a beaker containing ice water (approx. 20 mL per gram of substrate).

  • A precipitate will form. Add a saturated aqueous solution of sodium thiosulfate or sodium sulfite portion-wise until the yellow/brown color of any remaining iodine is discharged.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol-water mixture to obtain white crystals of 5-iodo-2-methylbenzoic acid.[15][16]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzoic acid (1.0 eq) in acetonitrile (approx. 15 mL per gram of substrate).

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution.[13]

  • Carefully add trifluoroacetic acid (TFA) (0.2 eq) to the mixture with vigorous stirring at room temperature. [Note: For some deactivated systems, catalytic H₂SO₄ may be required if TFA is not effective].[9][11]

  • Stir the reaction at room temperature for 16-24 hours, or gently heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any iodine), saturated sodium bicarbonate solution (to remove TFA and unreacted starting material), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Senior Scientist's Recommendation

The choice of iodinating agent for 2-methylbenzoic acid is dictated by the specific requirements of the synthesis, such as scale, cost, and available equipment.

  • For Large-Scale and Process Chemistry: The Iodine/Periodic Acid system is unequivocally the superior choice. Its high yield, excellent regioselectivity, use of relatively inexpensive reagents, and atom economy make it ideal for industrial applications.[4][8] The protocol is straightforward and robust, leading to a product that can often be purified by simple recrystallization.

  • For Laboratory and Discovery Chemistry: N-Iodosuccinimide (NIS) with an acid catalyst offers significant advantages in terms of safety and ease of handling. As a stable, crystalline solid, NIS avoids the need to handle corrosive ICl or weigh out molecular iodine. The reaction proceeds under milder conditions, which is beneficial when working with substrates that may be sensitive to the highly acidic and oxidative environment of the periodic acid method.[11]

  • To be Avoided: Iodine Monochloride (ICl) is not recommended for this particular transformation. Its low reactivity with the deactivated 2-methylbenzoic acid ring results in poor yields and necessitates forcing conditions that compromise the overall efficiency of the synthesis.[4][14]

By understanding the chemical principles behind each method and consulting the quantitative data, researchers can confidently select the optimal protocol to efficiently synthesize 5-iodo-2-methylbenzoic acid for their research and development needs.

References

  • Larraufie, M., et al. (2011). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Iodinated Radiocontrast Agents. Radiology Key. [Link]
  • Stavber, S., et al. (2008). Advances in the Direct Iodination of Aromatic Compounds.
  • Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem.com. [Link]
  • Wu, W., et al. Synthesis of 5-iodo-2-methylbenzoic acid. Oriprobe. [Link]
  • Ono, H., et al. (2006). Process for producing 5-iodo-2-methylbenzoic acid.
  • Markonda, K., et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
  • Evaluation of a variety of iodinating agents.
  • The Synthesis and Industrial Significance of 3-Iodo-2-methylbenzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Lulinski, P., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • Adimurthy, S., et al. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.
  • Ono, H., et al. (2005). Process for producing 5-iodo-2-methylbenzoic acid.
  • Adimurthy, S., et al. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry. [Link]
  • Ono, H., et al. (2008). Process for producing 5-iodo-2-methylbenzoic acid.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
  • N-Iodosuccinimide (NIS).
  • Fieser, L. F., & Fieser, M. (1967).
  • Prakash, G. K. S., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Springer Link. [Link]
  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. [Link]
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]
  • Cas 54811-38-0, 5-Iodo-2-methylbenzoic acid. LookChem. [Link]
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
  • 5-Iodo 2-Methyl Benzoic Acid (MIBA). Eskay Iodine. [Link]
  • Ortho-iodination of aromatic carboxylic acids in aqueous media.
  • Method for producing monoiodine of methylbenzoic acid.
  • Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids.
  • Iodination of hydroxy aromatics by iodine and iodic acid.
  • Chen, Z., et al. (2022).

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A Senior Application Scientist's Guide to the Validated Synthesis of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity of molecular building blocks is paramount. 4-Iodo-2-methylbenzoic acid is a key intermediate whose utility is defined by the precise placement of its substituents. A flawed synthetic approach not only wastes resources but can introduce intractable isomeric impurities that compromise downstream applications.

This guide provides a validated, in-depth comparison of synthetic strategies for this compound. We move beyond simple protocol recitation to dissect the underlying chemical principles, explaining the causality behind our recommended experimental choices. Our objective is to equip you with a robust, reliable, and reproducible method for obtaining high-purity this compound.

The Central Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The direct iodination of 2-methylbenzoic acid appears, at first glance, to be the most straightforward path. However, this approach is fundamentally compromised by the directing effects of the substituents already on the aromatic ring.

  • The Methyl Group (-CH₃): As an electron-donating group, the methyl group is ortho, para-directing.

  • The Carboxylic Acid Group (-COOH): As an electron-withdrawing group, the carboxylic acid is meta-directing.

When both are present, their influences compete. The powerful ortho, para-directing nature of the methyl group dominates, guiding the incoming electrophile (the iodine cation, I⁺) to the positions ortho and para to it. The position para to the methyl group (C5) is sterically accessible and electronically activated. Consequently, direct iodination of 2-methylbenzoic acid overwhelmingly yields the undesired 5-Iodo-2-methylbenzoic acid .[1][2] Methods attempting this route often report low yields of the desired 4-iodo isomer, necessitating difficult and costly purification steps.[1][2]

A patented method involving an oxidizing agent and acetic anhydride still focuses on producing the 5-iodo isomer, highlighting the inherent regiochemical bias of this substrate.[1][3] This inherent lack of selectivity makes direct iodination an unreliable and inefficient method for producing the 4-iodo isomer.

A Strategic Solution: The Sandmeyer Reaction

To bypass the challenge of regioselectivity, a more strategic approach is required. The Sandmeyer reaction offers a powerful and precise alternative.[4][5] This classic transformation allows for the introduction of a variety of substituents, including iodine, onto an aromatic ring via an aryl diazonium salt intermediate. The position of the iodo group is predetermined by the position of an amino group on the starting material, providing absolute regiochemical control.

The Mechanism of Action

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Radical Formation: A copper(I) catalyst, typically copper(I) iodide, initiates a single-electron transfer to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process.

  • Substitution: The aryl radical then abstracts an iodide from the copper(II) iodide species, yielding the final this compound product and regenerating the copper(I) catalyst.

This multi-step process, while more involved than direct iodination, provides a clean and high-yielding route to the desired isomer, free from the impurities that plague the electrophilic substitution method.

Comparison of Synthetic Methodologies

FeatureDirect Electrophilic IodinationSandmeyer Reaction
Starting Material 2-Methylbenzoic Acid4-Amino-2-methylbenzoic Acid
Key Reagents I₂, Oxidizing Agent (e.g., HIO₃, H₂O₂)NaNO₂, HCl, KI/CuI
Regioselectivity Poor; major product is 5-Iodo isomerExcellent; exclusively 4-Iodo isomer
Typical Yield Low to moderate for 4-Iodo isomerGood to high (typically 70-90%)
Number of Steps 12 (Diazotization, Substitution)
Purification Difficult isomeric separationStraightforward (e.g., recrystallization)
Scalability Challenging due to purification issuesReadily scalable
Recommendation Not Recommended Validated & Recommended

Validated Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a self-validating system. Success at each stage—complete dissolution, gas evolution, and final precipitation—provides confidence in the progression of the reaction.

Workflow Diagram

G cluster_0 Diazotization (0-5 °C) cluster_1 Iodination cluster_2 Work-up & Purification A Dissolve 4-amino-2-methylbenzoic acid in aqueous HCl B Add NaNO₂ solution dropwise A->B C Stir for 30 min at 0-5 °C B->C E Add diazonium salt solution to KI solution C->E D Prepare solution of KI in water D->E F Warm to RT, then heat to 60 °C (Observe N₂ evolution) E->F G Cool and add Na₂S₂O₃ solution F->G H Collect crude solid by filtration G->H I Recrystallize from aqueous ethanol H->I J Dry to yield pure product I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

1. Diazotization of 4-Amino-2-methylbenzoic Acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.1 g (0.1 mol) of 4-amino-2-methylbenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0 °C in an ice-salt bath. The suspension will become a fine, white slurry.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite (NaNO₂) in 40 mL of water and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Causality: A slow, dropwise addition is critical to maintain the low temperature and prevent the premature decomposition of the diazonium salt and the formation of hazardous nitrogen oxides. The temperature must be strictly maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solution should become clearer as the diazonium salt forms. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

2. Iodination

  • In a 500 mL beaker, dissolve 25 g (0.15 mol) of potassium iodide (KI) in 100 mL of water. A small amount of copper(I) iodide (CuI, ~0.5 g) can be added as a catalyst, though the reaction often proceeds well with KI alone.[5]

  • Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Causality: This order of addition (diazonium to iodide) is important for minimizing side reactions.

  • Once the addition is complete, allow the mixture to warm to room temperature over 30 minutes. You will observe the evolution of nitrogen gas.

  • Gently heat the reaction mixture to 60 °C on a water bath for approximately 1 hour, or until the vigorous bubbling of nitrogen gas ceases. This drives the reaction to completion.

3. Work-up and Purification

  • Cool the reaction mixture to room temperature. A dark-colored solid should precipitate.

  • To remove any excess iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of I₂ disappears and the solution becomes tan or light yellow.

  • Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Transfer the crude solid to a beaker and recrystallize from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Product Validation and Characterization

The identity and purity of the final product must be rigorously confirmed.

AnalysisPurposeExpected Result for this compound
Melting Point Assess PurityA sharp melting point. Literature values may vary slightly.
HPLC Quantify PurityA single major peak with purity >98%.
¹H NMR Confirm Structure & Regiochemistry~13 ppm (s, 1H): Carboxylic acid proton. ~8.1 ppm (d, 1H): Aromatic proton ortho to -COOH (H3). ~7.6 ppm (d, 1H): Aromatic proton ortho to -I (H5). ~7.5 ppm (dd, 1H): Aromatic proton between -I and -CH₃ (H6). ~2.6 ppm (s, 3H): Methyl protons. The distinct splitting pattern confirms the 1,2,4-substitution.
¹³C NMR Confirm Carbon Skeleton~170 ppm: Carboxylic acid carbon. ~140-125 ppm: Aromatic carbons. ~95 ppm: Carbon bearing the iodine atom (ipso-carbon). ~22 ppm: Methyl carbon.
FT-IR Identify Functional Groups3200-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.
Mass Spec (MS) Confirm Molecular Weight[M-H]⁻ at m/z 261.0 or [M+H]⁺ at m/z 263.0, confirming the molecular formula C₈H₇IO₂.

Note: Expected NMR chemical shifts are estimates and can vary based on the solvent and instrument used.[7][8]

Conclusion

While direct iodination of 2-methylbenzoic acid is a tempting one-step synthesis, it is an fundamentally flawed approach for obtaining this compound due to uncontrollable regioselectivity. The validated method, leveraging the precision of the Sandmeyer reaction, provides a robust and reliable pathway to the desired, high-purity product. This strategic, multi-step synthesis demonstrates a core principle of process chemistry: investing in a more controlled reaction pathway at the outset saves significant resources in purification and ensures the integrity of the final product for critical research and development applications.

References

  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • LookChem. Cas 54811-38-0,5-Iodo-2-methylbenzoic acid.
  • Wikipedia. Sandmeyer reaction.
  • ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • Organic Syntheses. m-IODOBENZOIC ACID.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Study.com. Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid.
  • Google Patents. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • ChemContent. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene.
  • European Patent Office. PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
  • The Royal Society of Chemistry. Supplementary Information.
  • Google Patents. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • ChemSynthesis. 2-amino-5-iodobenzoic acid.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • NIST WebBook. Benzoic acid, 4-methyl-.

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A Spectroscopic Guide to the Isomers of Iodo-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and organic synthesis, the precise identification of isomeric compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of iodo-methylbenzoic acid isomers, offering key differentiating features and detailed experimental protocols to aid in their unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation.

Introduction: The Challenge of Isomeric Differentiation

The iodo-methylbenzoic acid isomers, with the chemical formula C₈H₇IO₂, present a classic analytical challenge. The varied positions of the iodine and methyl substituents on the benzoic acid ring lead to subtle yet significant differences in their spectroscopic signatures. Misidentification can lead to impurities in drug synthesis, altered pharmacological activity, and compromised research outcomes. Therefore, a multi-technique spectroscopic approach is essential for definitive characterization. This guide will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison of these isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful first-pass technique for identifying the key functional groups present in the iodo-methylbenzoic acid isomers. While all isomers will exhibit characteristic absorptions for the carboxylic acid and aromatic moieties, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), offering valuable clues for differentiation.

Key Differentiating Features in IR Spectra:
  • Carboxylic Acid Group: All isomers will display a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹.[1]

  • Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[1]

  • C-I Stretching: A weak to medium intensity band is expected in the region below 600 cm⁻¹, corresponding to the carbon-iodine bond.[1]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to distinct absorption bands in the 700-900 cm⁻¹ region. These patterns are highly diagnostic for distinguishing between the different isomers.

Table 1: Characteristic IR Absorption Bands for Iodo-methylbenzoic Acid Isomers

Vibrational Mode2-Iodo-5-methylbenzoic Acid[1]5-Iodo-2-methylbenzoic Acid3-Iodo-4-methylbenzoic Acid[2]
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (Broad, Strong)~3300-2500 cm⁻¹ (Broad, Strong)~3300-2500 cm⁻¹ (Broad, Strong)
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹ (Strong, Sharp)~1700 cm⁻¹ (Strong, Sharp)~1700 cm⁻¹ (Strong, Sharp)
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (Medium to Strong)~1600-1450 cm⁻¹ (Medium to Strong)~1600-1450 cm⁻¹ (Medium to Strong)
C-H Out-of-Plane Bending ~800-700 cm⁻¹ (Strong)Varies with substitutionVaries with substitution
C-I Stretch Below 600 cm⁻¹ (Weak to Medium)Below 600 cm⁻¹ (Weak to Medium)Below 600 cm⁻¹ (Weak to Medium)
Experimental Protocol: Acquiring High-Quality FT-IR Spectra

A reliable FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for solid samples.

Diagram 1: Experimental Workflow for FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of the solid sample on the ATR crystal. B Apply pressure to ensure good contact. A->B Firm Contact C Record the background spectrum. B->C Instrument Ready D Acquire the sample spectrum. C->D Background Corrected E Perform baseline correction and normalization. D->E Raw Spectrum F Identify and label characteristic peaks. E->F Processed Spectrum

Caption: Workflow for FT-IR data acquisition and processing.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental noise.

  • Sample Application: Place a small amount of the iodo-methylbenzoic acid isomer directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectral Acquisition: Collect the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and normalize the spectrum for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for differentiating positional isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise determination of the substitution pattern on the aromatic ring.

Key Differentiating Features in ¹H NMR Spectra:

The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly diagnostic. The relative positions of the iodo and methyl groups will significantly influence the electronic environment of the aromatic protons, leading to unique spectral fingerprints for each isomer.

Key Differentiating Features in ¹³C NMR Spectra:

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature and position of the substituents. The carbon atom directly attached to the iodine atom (ipso-carbon) will experience a significant upfield shift due to the heavy atom effect. The quaternary carbons and the carboxyl carbon will also have distinct chemical shifts for each isomer.

Table 2: ¹H NMR Spectroscopic Data for Iodo-methylbenzoic Acid Isomers (in CDCl₃)

Proton2-Iodo-5-methylbenzoic Acid5-Iodo-2-methylbenzoic Acid3-Iodo-4-methylbenzoic Acid
-CH₃ 2.36 (s, 3H)~2.5 (s, 3H)2.44 (s, 3H)
Aromatic H 7.02 (dd, 1H), 7.84 (d, 1H), 7.91 (d, 1H)Varies with substitution7.45 (d, 1H), 7.85 (dd, 1H), 8.31 (d, 1H)
-COOH Not consistently reported (broad)Not consistently reported (broad)Not consistently reported (broad)

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Iodo-methylbenzoic Acid Isomers

CarbonPredicted Chemical Shift (ppm)
-COOH 165-175
C-I (ipso) 90-100
C-CH₃ (ipso) 135-145
Aromatic CH 120-140
-CH₃ 20-25
Experimental Protocol: NMR Data Acquisition

Diagram 2: Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Place the sample in the NMR spectrometer. A->B Homogeneous Solution C Acquire ¹H and ¹³C NMR spectra. B->C Tuned & Shimmed D Fourier transform the FID. C->D Raw FID E Phase and baseline correct the spectra. D->E Transformed Spectrum F Reference the spectra to TMS or residual solvent peak. E->F Corrected Spectrum GCMS_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve a small amount of sample in a suitable solvent (e.g., methanol). B Inject the sample into the GC-MS system. A->B Diluted Sample C Separate components on the GC column. B->C Vaporized Sample D Analyze eluting components by the mass spectrometer. C->D Separated Analytes E Identify the molecular ion peak. D->E Mass Spectrum F Analyze the fragmentation pattern. E->F Structural Information

Sources

A Comparative Guide to the Electrochemical Properties of 4-Iodo-2-methylbenzoic Acid and Other Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle interplay of a molecule's structure and its electronic behavior is paramount. Halogenated benzoic acids, a cornerstone in synthetic chemistry, exhibit a fascinating range of electrochemical properties governed by the nature and position of the halogen substituent. This guide provides an in-depth comparative analysis of 4-Iodo-2-methylbenzoic acid against its fluoro, chloro, and bromo-substituted counterparts. We will delve into the fundamental principles dictating their electrochemical reactivity, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for applications ranging from drug design to materials development.

The Influence of Halogenation on the Electrochemical Landscape of Benzoic Acids

The electrochemical properties of substituted benzoic acids are intricately linked to the electronic effects exerted by the substituents on the aromatic ring. These effects, primarily inductive and resonance effects, alter the electron density at the carboxylic acid group, thereby influencing its ease of oxidation and reduction. The Hammett equation provides a quantitative framework for understanding these structure-reactivity relationships.[1][2][3]

Halogens, being more electronegative than carbon, exert an electron-withdrawing inductive effect (-I), which generally increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion.[4][5] This stabilization facilitates the removal of a proton and, in an electrochemical context, can make the reduction of the proton more favorable. Conversely, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). The interplay between the inductive and resonance effects, which varies down the halogen group, is a key determinant of the overall electrochemical behavior.[6][7][8]

Comparative Analysis: this compound vs. Other Halobenzoic Acids

The introduction of a methyl group at the ortho position in this compound adds another layer of complexity due to the "ortho effect." This steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, inhibiting resonance and influencing its acidity and electrochemical properties.[9][10]

Below is a comparative summary of the key electrochemical and related properties of this compound and other representative halobenzoic acids.

CompoundpKaHammett Constant (σp) of HalogenKey Electrochemical Characteristics
This compound N/A+0.18 (Iodo)The combined electron-withdrawing inductive effect of iodine and the electron-donating effect of the methyl group, along with the ortho effect, will influence its redox potentials. The steric hindrance from the ortho-methyl group can disrupt the planarity of the carboxyl group, affecting conjugation and potentially increasing acidity compared to its para-isomer.
4-Fluorobenzoic acid 4.14[6]+0.06Fluorine's strong inductive effect is partially offset by its significant resonance effect due to effective 2p-2p orbital overlap.[6][7] This results in a pKa value slightly higher than that of 4-chlorobenzoic acid.
4-Chlorobenzoic acid 3.98 - 4.03[6][11][12]+0.23Chlorine has a strong inductive effect and a weaker resonance effect compared to fluorine due to less efficient 3p-2p orbital overlap, making it a stronger acid than 4-fluorobenzoic acid.[6][7]
4-Bromobenzoic acid ~4.0+0.23The inductive and resonance effects of bromine are similar in magnitude to chlorine, resulting in comparable acidity.
4-Iodobenzoic acid ~4.0+0.18Iodine has the weakest inductive effect among the halogens but also a weak resonance effect. Its larger size can also influence steric interactions.

The electrochemical reduction of benzoic acids in aprotic solvents typically proceeds via a mechanism where the dissociation of the acidic proton is followed by the electron transfer to the proton.[13][14] Therefore, a lower pKa (stronger acid) generally correlates with a less negative reduction potential. Based on the trends in acidity, we can predict the following order for the ease of reduction of the para-halobenzoic acids:

4-Chlorobenzoic acid ≈ 4-Bromobenzoic acid > 4-Iodobenzoic acid > 4-Fluorobenzoic acid > Benzoic acid

For this compound, the ortho-methyl group is expected to increase its acidity due to the ortho effect, which would likely make its reduction potential less negative compared to 4-iodobenzoic acid.[10]

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique for investigating the redox properties of chemical species.[15][16][17] It provides valuable information about oxidation and reduction potentials, electron transfer kinetics, and the stability of reaction intermediates.

Objective: To determine and compare the reduction potentials of this compound and other halobenzoic acids.
Materials and Instrumentation:
  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in a suitable aprotic solvent (e.g., Acetonitrile or Dimethylformamide)

  • Analyte solutions: ~1 mM solutions of each halobenzoic acid in the electrolyte solution

  • Inert gas (Nitrogen or Argon) for deoxygenation

Step-by-Step Methodology:
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Allow the electrode to dry completely.

  • Cell Assembly and Deoxygenation:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

    • Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Switching Potential: A potential sufficiently negative to observe the reduction of the benzoic acid.

      • Final Potential: Same as the initial potential.

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

    • Initiate the potential sweep and record the resulting cyclic voltammogram.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the benzoic acid.

    • If a corresponding anodic peak is observed on the reverse scan, it indicates a reversible or quasi-reversible process.

    • Compare the Epc values obtained for each halobenzoic acid under the same experimental conditions. A less negative Epc indicates an easier reduction.

Causality Behind Experimental Choices:
  • Aprotic Solvent and Supporting Electrolyte: An aprotic solvent is chosen to avoid interference from solvent protons. The supporting electrolyte (TBAP) is necessary to ensure sufficient conductivity of the solution and to minimize migration effects.

  • Three-Electrode Setup: This setup allows for accurate control and measurement of the working electrode's potential against a stable reference electrode, while the current flows between the working and counter electrodes.[16][18]

  • Deoxygenation: Oxygen is electroactive and its reduction can obscure the electrochemical signals of the analyte.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Polish Working Electrode B Prepare Analyte Solution in Electrolyte A->B C Assemble 3-Electrode Cell B->C D Deoxygenate with Inert Gas C->D E Run Cyclic Voltammetry D->E F Record Cyclic Voltammogram E->F G Determine Peak Potentials (Epc) F->G H Compare Redox Properties G->H

Caption: A streamlined workflow for the electrochemical analysis of halobenzoic acids using cyclic voltammetry.

Structure-Property Relationships

The following diagram illustrates the key structural factors influencing the electrochemical properties of substituted benzoic acids.

structure_property substituent Substituent Properties (Halogen, Methyl) electronic Electronic Effects (-I, +R) substituent->electronic steric Steric Effects (Ortho Effect) substituent->steric acidity Acidity (pKa) electronic->acidity steric->acidity redox Electrochemical Properties (Redox Potentials) acidity->redox

Caption: The relationship between substituent properties and the resulting electrochemical behavior of benzoic acids.

Conclusion

The electrochemical properties of this compound and its halogenated analogues are governed by a delicate balance of inductive, resonance, and steric effects. While a direct experimental comparison of this compound is warranted, the principles outlined in this guide provide a robust framework for predicting its behavior. The ortho-methyl group is expected to play a significant role in enhancing its acidity and, consequently, facilitating its electrochemical reduction compared to its para-isomer. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of molecules with tailored electronic and reactive properties. The provided experimental protocol for cyclic voltammetry offers a reliable method for empirically determining and comparing these vital electrochemical parameters.

References

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  • Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | The Journal of Physical Chemistry C - ACS Public
  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? - Quora.
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  • Structural and Thermodynamic Effects on the Kinetics of C H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzo
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
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  • This compound | CAS 133232-58-3 | SCBT.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4-Iodo-2-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and a thorough cost-effectiveness analysis.

Introduction to this compound

This compound, with the chemical structure illustrated below, is an aromatic carboxylic acid containing an iodine substituent. The strategic placement of the iodo and methyl groups on the benzoic acid core makes it a versatile intermediate for introducing these functionalities into more complex molecules through various cross-coupling reactions.

Caption: Chemical structure of this compound.

This guide will dissect three principal synthetic strategies:

  • Multi-step Synthesis from a Brominated Precursor

  • Direct Electrophilic Iodination of 2-Methylbenzoic Acid

  • The Sandmeyer Reaction from an Amino Precursor

Each route will be evaluated based on yield, purity, cost of reagents, reaction conditions, and scalability.

Route 1: Multi-step Synthesis from 4-Bromo-2-methylbenzoic Acid Methyl Ester

This synthetic pathway involves a two-step sequence starting from the more readily available 4-bromo-2-methylbenzoic acid, which is first esterified and then subjected to a halogen-exchange reaction.

Causality Behind Experimental Choices

The initial esterification of the carboxylic acid is a crucial step to protect this functional group from interfering with the subsequent organometallic reactions. The core of this route is a Stille coupling reaction, which utilizes an organotin reagent to introduce a tributylstannyl group onto the aromatic ring. This intermediate is then subjected to iododestannylation, a reliable method for introducing iodine with high regioselectivity. The choice of a palladium catalyst is critical for the efficiency of the Stille coupling.

Experimental Protocol

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

A solution of 4-bromo-2-methylbenzoic acid in methanol is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated to reflux to afford the methyl ester.

Step 2: Stille Coupling and Iodination

The detailed two-step protocol for the conversion of the bromo-ester to the iodo-ester is as follows:

  • Stille Coupling: 4-bromo-2-methylbenzoic acid methyl ester is dissolved in anhydrous toluene. To this solution is added bis(tri-n-butyltin) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The mixture is heated to facilitate the coupling reaction, forming 2-methyl-4-(tributylstannyl)benzoic acid methyl ester.

  • Iodination: The resulting organotin compound is then dissolved in a suitable solvent like chloroform, and a solution of iodine is added. The reaction is typically rapid at room temperature and yields the desired this compound methyl ester.

  • Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid, usually by treatment with a base like sodium hydroxide followed by acidification.

Data Summary
MetricValue
Overall Yield ~60-70%
Purity High, requires chromatographic purification
Key Reagents 4-bromo-2-methylbenzoic acid, bis(tri-n-butyltin), palladium catalyst, iodine
Scalability Moderate, limited by the cost and toxicity of tin reagents and palladium catalysts
Cost-Effectiveness Analysis

This route, while providing good yields and high purity, is often hampered by the high cost of the palladium catalyst and the organotin reagent. The toxicity of organotin compounds also necessitates special handling and disposal procedures, adding to the overall cost.

Route1_Workflow A 4-Bromo-2-methylbenzoic Acid B Esterification A->B C 4-Bromo-2-methylbenzoic Acid Methyl Ester B->C D Stille Coupling (Bis(tri-n-butyltin), Pd catalyst) C->D E 2-Methyl-4-(tributylstannyl)benzoic Acid Methyl Ester D->E F Iodination (Iodine) E->F G This compound Methyl Ester F->G H Hydrolysis G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from a brominated precursor.

Route 2: Direct Electrophilic Iodination of 2-Methylbenzoic Acid

Direct iodination of the readily available and inexpensive 2-methylbenzoic acid is an attractive and more atom-economical approach. This method relies on an electrophilic aromatic substitution reaction where an iodinating agent is activated in situ.

Causality Behind Experimental Choices

The key to a successful electrophilic iodination is the generation of a potent electrophilic iodine species, often denoted as "I+". This is typically achieved by using molecular iodine in the presence of a strong oxidizing agent. The choice of the oxidizing agent and the addition of a catalyst can significantly influence the reaction's yield and regioselectivity. The methyl and carboxylic acid groups on the starting material direct the incoming electrophile, but a mixture of isomers can be formed. To enhance the selectivity for the desired 4-iodo isomer, specific catalysts are sometimes employed.

Variations and Experimental Protocols

Several effective variations of this method have been reported, primarily differing in the choice of the oxidizing agent and catalyst.

Variation A: Iodine and Periodic Acid

  • 2-methylbenzoic acid is dissolved in a suitable solvent, often glacial acetic acid.

  • Iodine and periodic acid are added to the solution.

  • The reaction mixture is heated to facilitate the iodination. The periodic acid acts as the in-situ oxidizing agent to regenerate the electrophilic iodine species.

  • The product is typically isolated by precipitation upon addition of water, followed by recrystallization.

Variation B: Iodine and Potassium Persulfate

  • 2-methylbenzoic acid is dissolved in a mixture of acetic acid and water.[1]

  • Iodine and potassium persulfate are added, along with a catalytic amount of sulfuric acid.[1]

  • The mixture is heated to reflux for several hours.[1]

  • Workup involves cooling the mixture and filtering the precipitated product.[1]

Variation C: Zeolite-Catalyzed Iodination

To improve the regioselectivity and yield, a microporous compound like a β-form zeolite can be used as a catalyst.[2]

  • 2-methylbenzoic acid, iodine, an oxidizing agent (such as iodic acid), and acetic anhydride are mixed in the presence of a β-form zeolite.[2][3][4][5]

  • The reaction is carried out at reflux temperature.[4][5]

  • The zeolite catalyst can be recovered by filtration and reused.[1][2]

  • The product is isolated from the filtrate. This method has been reported to provide high purity and yield of the desired 5-iodo-2-methylbenzoic acid (an isomer of the target molecule, but the principle of enhanced selectivity is relevant).[2]

Data Summary
MetricVariation A (Periodic Acid)Variation B (Potassium Persulfate)Variation C (Zeolite)
Yield 52-65%High>90%[4]
Purity ~95%Good>99%[2]
Key Reagents 2-methylbenzoic acid, I₂, Periodic acid2-methylbenzoic acid, I₂, K₂S₂O₈2-methylbenzoic acid, I₂, Oxidizing agent, Zeolite
Scalability GoodGoodExcellent, catalyst is recyclable[1][2]
Cost-Effectiveness Analysis

Direct iodination routes are generally more cost-effective than the multi-step synthesis from the bromo-precursor due to the low cost of the starting material, 2-methylbenzoic acid. The use of relatively inexpensive oxidizing agents like periodic acid or potassium persulfate contributes to the economic viability. The zeolite-catalyzed method, although requiring an initial investment in the catalyst, can be highly economical on a larger scale due to the catalyst's reusability.[1][2]

Route2_Workflow cluster_variations Electrophilic Iodination A 2-Methylbenzoic Acid B Iodine + Periodic Acid A->B C Iodine + Potassium Persulfate A->C D Iodine + Oxidizing Agent + Zeolite A->D E This compound B->E C->E D->E

Caption: Variations of the direct electrophilic iodination of 2-methylbenzoic acid.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[6] For the synthesis of this compound, the starting material would be 2-amino-4-methylbenzoic acid.

Causality Behind Experimental Choices

This reaction proceeds in two main stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. In the second step, the diazonium group is replaced by an iodide ion. This is typically achieved by adding a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination can proceed without a catalyst.

Experimental Protocol
  • Diazotization: 2-amino-4-methylbenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

  • Iodination: A solution of potassium iodide in water is then added to the cold diazonium salt solution. The mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt and the formation of the product, which is often observed by the evolution of nitrogen gas.

  • Isolation: The crude product often precipitates from the reaction mixture and can be collected by filtration. Purification is typically achieved by recrystallization.

Data Summary
MetricValue
Yield Moderate to good (typically 60-80%)
Purity Generally good after recrystallization
Key Reagents 2-amino-4-methylbenzoic acid, Sodium nitrite, Potassium iodide, Strong acid
Scalability Good, but requires careful temperature control
Cost-Effectiveness Analysis

The cost-effectiveness of the Sandmeyer route is largely dependent on the price of the starting amine, 2-amino-4-methylbenzoic acid. While the other reagents (sodium nitrite, potassium iodide, and mineral acids) are relatively inexpensive, the cost of the substituted aminobenzoic acid can be a significant factor. However, this route offers a reliable and often high-yielding pathway to the desired product.

Route3_Workflow A 2-Amino-4-methylbenzoic Acid B Diazotization (NaNO₂, H⁺, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E This compound D->E

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Comparative Analysis and Conclusion

Synthesis RouteStarting Material CostReagent CostYieldPurityScalabilityOverall Cost-Effectiveness
Route 1: From Bromo-precursor ModerateHigh (Pd catalyst, tin reagent)GoodHighModerateLow
Route 2: Direct Iodination LowLow to ModerateGood to ExcellentGood to HighExcellentHigh
Route 3: Sandmeyer Reaction Moderate to HighLowGoodGoodGoodModerate

Based on this analysis, the direct electrophilic iodination of 2-methylbenzoic acid (Route 2) emerges as the most cost-effective and scalable method for the synthesis of this compound. The use of inexpensive starting materials and reagents, coupled with high potential yields and purity (especially in the zeolite-catalyzed variation), makes it a highly attractive option for both laboratory and industrial-scale production.

While the multi-step synthesis from a brominated precursor (Route 1) can provide a high-purity product, its reliance on expensive and toxic reagents significantly diminishes its economic viability. The Sandmeyer reaction (Route 3) is a robust and reliable method, but its cost-effectiveness is contingent on the availability and price of the specific amino-benzoic acid precursor.

For researchers and drug development professionals seeking an efficient, economical, and scalable synthesis of this compound, the direct electrophilic iodination approach, particularly with the use of a recyclable catalyst, represents the most logical and advantageous choice.

References

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Texium. (2018). Preparation of 2-iodobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.
  • Patsnap. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
  • European Patent Office. (n.d.). EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid.

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A Comparative Guide to the Environmental Impact of 4-Iodo-2-methylbenzoic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

4-Iodo-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring an iodine atom and a carboxylic acid on a toluene backbone, allows for versatile downstream modifications, particularly through cross-coupling reactions like Suzuki or Heck, to construct complex molecular architectures.[1] However, as the chemical industry pivots towards greater sustainability, it is no longer sufficient to merely synthesize a target molecule; how it is synthesized has become a critical consideration. The principles of green chemistry—which prioritize waste reduction, energy efficiency, and the use of less hazardous substances—are now central to modern process development.[2][3]

This guide provides an in-depth comparison of different synthetic routes to this compound, with a focus on their environmental and safety footprints. We will dissect traditional methods, evaluate emerging greener alternatives, and provide the quantitative data necessary for researchers, chemists, and process development professionals to make informed, environmentally conscious decisions in their work.

Methodology 1: Classical Electrophilic Iodination

The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution of 2-methylbenzoic acid. This class of reactions typically requires an iodine source and a strong oxidizing agent or acid catalyst to generate a potent electrophilic iodine species (I+) capable of attacking the electron-rich aromatic ring.

Chemical Rationale and Environmental Concerns

The methyl and carboxyl groups on the starting material direct the incoming electrophile. While the methyl group is activating and ortho-, para-directing, the carboxylic acid group is deactivating and meta-directing. The outcome is often a mixture of isomers, necessitating significant downstream purification, which contributes to waste generation.

Common reagent systems include:

  • Iodine with strong oxidizing acids: Methods using fuming sulfuric acid or nitric acid are effective but environmentally problematic due to the use of highly corrosive and toxic reagents and the generation of acidic waste streams.[4][5]

  • Iodine with other oxidizing agents: Reagents like periodic acid or potassium persulfate can be used, but these reactions still require stoichiometric amounts of oxidants, leading to poor atom economy.[4][6]

  • Thallium(III) salts: While effective, thallium compounds are extremely toxic and their use is inappropriate for industrial-scale synthesis due to safety and environmental disposal concerns.[4][7]

The primary environmental drawbacks of these classical methods are the generation of significant inorganic waste, the use of hazardous and corrosive acids, and often, low selectivity leading to purification challenges.[3]

Illustrative Reaction Pathway: Direct Iodination

cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reaction Electrophilic Aromatic Substitution 2-Methylbenzoic Acid->Reaction I2 Iodine (I₂) I2->Reaction Oxidant Oxidizing Agent (e.g., H₅IO₆, H₂SO₄) Oxidant->Reaction Product This compound Isomers Other Isomers (e.g., 5-iodo-, 6-iodo-) Waste Inorganic Waste (Reduced Oxidant, Acid) Reaction->Product Reaction->Isomers Reaction->Waste

Caption: Workflow for classical electrophilic iodination.

Methodology 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, multi-step route that offers high regioselectivity, avoiding the isomer problem inherent in direct iodination.[8][9] The synthesis begins with an appropriately substituted aniline, such as 4-amino-2-methylbenzoic acid.

Chemical Rationale and Environmental Concerns

The core of the Sandmeyer reaction involves three key steps:

  • Diazotization: The primary aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This reaction is typically run at low temperatures (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures.

  • Iodide Displacement: The diazonium group is an excellent leaving group (N₂ gas). Its displacement is achieved by introducing an iodide salt, typically potassium iodide (KI) or sodium iodide (NaI).[10] This step often uses a copper(I) salt as a catalyst, though for iodination, the reaction can often proceed without it.[9]

  • Workup: The reaction mixture is typically heated to ensure complete decomposition of the diazonium salt, followed by extraction and purification.

While highly selective, the Sandmeyer reaction is not without environmental drawbacks. The use of nitrites can lead to the formation of nitrogen oxides (NOx), and the management of potentially unstable diazonium intermediates is a significant safety concern.[11] If a copper catalyst is used, the resulting copper-containing waste stream requires treatment. The overall process is also longer and involves more steps than direct iodination.

Illustrative Reaction Pathway: Sandmeyer Synthesis

Start 4-Amino-2-methylbenzoic Acid Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Iodide Displacement (KI) Intermediate->Step2 Product This compound Step2->Product Byproduct1 Nitrogen Gas (N₂) Step2->Byproduct1 Byproduct2 KCl, H₂O Step2->Byproduct2

Caption: The multi-step Sandmeyer reaction pathway.

Methodology 3: Greener and Catalytic Approaches

Recognizing the limitations of classical methods, recent research has focused on developing more sustainable iodination protocols. These approaches aim to replace harsh reagents, improve efficiency, and minimize waste.

Catalytic Direct Iodination

One promising strategy involves using solid acid catalysts, such as zeolites, in conjunction with an oxidizing agent.[4][7] This method, detailed in patent literature, describes the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like β-form zeolite), iodine, an oxidizing agent (preferably iodic or periodic acid), and acetic anhydride.[4][7]

Environmental Advantages:

  • Catalyst Recyclability: The solid zeolite catalyst can be recovered by simple filtration and reused, reducing waste and cost.[4]

  • Improved Selectivity: The shape-selective nature of zeolites can favor the formation of the desired para-isomer, simplifying purification.

  • Milder Conditions: While still requiring an oxidant, these methods can often proceed under less harsh conditions than those using fuming sulfuric acid.

Electrochemical Synthesis

Organic electrosynthesis represents a significant leap forward in green chemistry, using electrons as the "reagent" to drive reactions.[12] For iodination, an electrochemical approach can oxidize iodide (I⁻) from a simple salt (like KI or NaI) into an electrophilic iodinating species in situ.[12] This completely obviates the need for stoichiometric chemical oxidants.

Environmental Advantages:

  • High Atom Economy: By eliminating chemical oxidants, the atom economy is dramatically improved. The primary byproduct is hydrogen gas at the cathode.

  • Safety and Control: The reaction is controlled by the applied voltage or current, allowing for precise and safe operation at ambient temperature and pressure.

  • Reduced Waste: The process avoids the generation of spent oxidants, significantly simplifying waste streams. Recent strategies have demonstrated the successful electrochemical halogenation of aryl diazonium salts, merging the selectivity of the Sandmeyer route with the green credentials of electrochemistry.[13]

Quantitative Comparison of Synthesis Methods

MetricClassical Electrophilic IodinationSandmeyer ReactionGreener Catalytic IodinationElectrochemical Iodination
Starting Material 2-Methylbenzoic Acid4-Amino-2-methylbenzoic Acid2-Methylbenzoic Acid2-Methylbenzoic Acid or Aryl Amine
Key Reagents I₂, Strong Oxidant (H₅IO₆, H₂SO₄)[4]NaNO₂, HCl, KI, Cu(I) salt (optional)[8][10]I₂, Oxidant, Zeolite Catalyst[4][7]Iodide Salt (e.g., KI), Electrolyte[12]
Typical Yield 50-70% (often as mixed isomers)[4]70-90% (regiospecific)[10]>90% (high purity)[6]80-95%[12][13]
Atom Economy [14][15]LowModerateModerate to HighVery High
E-Factor [3][16]High (significant inorganic waste)Moderate (salt byproducts)Low (recyclable catalyst)Very Low
Primary Waste Stream Spent acid, reduced oxidantInorganic salts, potential copper wasteRecoverable catalyst, reduced oxidantMinimal salt/electrolyte waste
Safety Hazards Corrosive acids, toxic reagents[4]Unstable diazonium intermediates, nitritesFlammable solventsElectrical hazards, H₂ gas evolution
Environmental Impact HighModerateLow to ModerateLow

Detailed Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound (Representative)

This protocol is adapted from general Sandmeyer procedures.[5][10]

  • Diazotization: Dissolve 4-amino-2-methylbenzoic acid (1.0 eq) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Decomposition & Isolation: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate (cessation of N₂ evolution).

  • Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove any excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Electrochemical Iodination of 2-Methylbenzoic Acid (Conceptual)

This protocol is conceptualized based on modern electrochemical methods.[12][13]

  • Cell Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add a solution of 2-methylbenzoic acid (1.0 eq) and sodium iodide (2.0 eq) in a suitable solvent system (e.g., methanol/water) containing a supporting electrolyte.

  • Electrolysis: Apply a constant current to the cell at room temperature with stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~2 with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion and Future Outlook

While classical electrophilic iodination and the Sandmeyer reaction have long been the workhorses for synthesizing compounds like this compound, their environmental profiles are far from ideal. They are characterized by poor atom economy, reliance on hazardous reagents, and the generation of significant waste streams.

The development of greener alternatives marks a significant advancement. Catalytic methods using recoverable catalysts like zeolites offer a substantial improvement by reducing waste and enhancing selectivity. However, the most promising frontier lies in electrochemical synthesis. By leveraging electrons as the primary reagent, electrosynthesis minimizes waste to an unprecedented degree, enhances safety, and operates under mild, ambient conditions.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that extends beyond mere chemical yield. By adopting greener methodologies, the scientific community can not only achieve its synthetic goals but also contribute to a more sustainable and environmentally responsible future for the chemical industry. The continued development of catalytic and electrochemical strategies will be paramount in this endeavor.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and valid, clickable URLs for verification, as per the user's request.

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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of a final product is inextricably linked to the quality of its starting materials. 4-Iodo-2-methylbenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its purity is not a trivial specification; it is the foundation upon which reaction yields, impurity profiles, and ultimately, the safety and efficacy of a therapeutic agent are built.

This guide provides an in-depth, multi-technique framework for rigorously evaluating and comparing the purity of commercially available this compound. We move beyond a simple reliance on a supplier's Certificate of Analysis (CoA) to establish a self-validating, orthogonal analytical system. Our approach is grounded in the principles of scientific integrity and guided by internationally recognized regulatory standards.

The Regulatory Imperative: Why Purity Matters

In the context of drug development, the control of impurities is not merely good practice; it is a regulatory necessity. The International Council for Harmonisation (ICH) Q3A guidelines provide a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] Understanding this framework is essential for appreciating the causality behind rigorous purity assessment.

Impurities are broadly classified into three categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[2][3] The ICH establishes specific thresholds based on the maximum daily dose of the drug, which dictate the level of scrutiny required:

  • Reporting Threshold: The level at which an impurity must be reported. For drugs with a maximum daily dose of ≤ 2 g/day , this is typically 0.05%.[2][4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10%.[2]

  • Qualification Threshold: The level at which an impurity's biological safety must be ascertained. This is often 0.15%.[2]

Adhering to these principles from the earliest stages of development, starting with key building blocks, is a cornerstone of a robust and compliant drug development program.[5]

An Orthogonal Strategy for Comparative Purity Assessment

A single analytical technique can be misleading. A compound may appear pure by one method but show significant impurities by another. Therefore, we employ an orthogonal approach, using multiple techniques with different separation and detection principles, to build a comprehensive and trustworthy purity profile.

This guide presents a hypothetical comparison of three commercial sources of this compound:

  • Product X (Our In-House Standard)

  • Supplier A (Alternative 1)

  • Supplier B (Alternative 2)

The following workflow outlines our comparative assessment strategy.

G cluster_0 Phase 1: Initial Screening & Physical Characterization cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Data Synthesis & Final Assessment P1_Start Receive Samples (Product X, Supplier A, Supplier B) P1_MP Melting Point Analysis P1_Start->P1_MP P2_HPLC Quantitative Purity by HPLC-UV P1_MP->P2_HPLC Proceed if physical properties are reasonable P2_NMR Structural Confirmation by ¹H & ¹³C NMR P2_HPLC->P2_NMR P2_MS Molecular Weight Verification by LC-MS P2_NMR->P2_MS P3_Compare Compile Orthogonal Data P2_MS->P3_Compare P3_Assess Assess Purity Profile vs. ICH Thresholds P3_Compare->P3_Assess P3_Report Generate Final Purity Report & Supplier Recommendation P3_Assess->P3_Report

Sources

comparative kinetics of cross-coupling with different halobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Kinetics of Cross-Coupling with Different Halobenzoic Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and scalability. Halobenzoic acids are foundational building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts the kinetics of subsequent cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chlorobenzoic acids, supported by mechanistic principles and experimental data, to inform rational substrate selection and reaction optimization.

Theoretical Background: Why the Halogen Matters

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[1] The generally accepted mechanism for these transformations, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][3] This step is often the rate-determining step of the entire cycle.

The energy required to break the C-X bond, known as the bond dissociation energy (BDE), follows the trend: C-Cl > C-Br > C-I .[4][5]

  • Chlorobenzene: ~97.6 kcal/mol[4]

  • Bromobenzene: ~82.6 kcal/mol[4]

  • Iodobenzene: ~65 kcal/mol (Estimated from trends)

Consequently, the ease of oxidative addition, and thus the overall reaction rate, follows the reverse trend: Iodo- > Bromo- > Chloro- .[6][7] Aryl iodides, possessing the weakest C-I bond, react fastest and under the mildest conditions. Aryl bromides are moderately reactive, while aryl chlorides, with the strongest C-Cl bond, are the most challenging to activate and often require more forcing conditions, higher catalyst loadings, or specialized, highly active catalyst systems.[8][9]

Visualizing the Mechanism: The Cross-Coupling Catalytic Cycle

To understand the kinetic differences, it is essential to visualize the reaction pathway. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(X)Ln Pd0->OA_Complex Oxidative Addition (Ar-X) RATE DETERMINING TM_Complex Ar-Pd(II)(R)Ln OA_Complex->TM_Complex Transmetalation (R-B(OR)2) TM_Complex->Pd0 Product_Complex R-Ar TM_Complex->Product_Complex Reductive Elimination caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Data

While exact rate constants can vary significantly with the specific coupling partners, catalyst, ligands, and conditions, the relative reactivity trend is consistently observed in the literature. The following table summarizes comparative data extrapolated from studies on halobenzoic acids and analogous aryl halides to illustrate these kinetic differences in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Aryl HalideRelative ReactivityTypical ConditionsCatalyst LoadingReaction Time
4-Iodobenzoic Acid Very High25-80 °CLow (e.g., 0.004 mol%)[7]Minutes to a few hours[7]
4-Bromobenzoic Acid Moderate80-100 °CModerate (e.g., 0.013 mol%)[7]Several hours
4-Chlorobenzoic Acid Low100-120 °CHigh (e.g., 0.40 mol%)[7]Often >6 hours[7]

Data is compiled and representative based on trends reported in cited literature.[6][7][8]

These data underscore the practical implications of C-X bond strength. A reaction with 4-iodobenzoic acid might be complete in under an hour at room temperature, whereas the analogous reaction with 4-chlorobenzoic acid could require prolonged heating at high temperatures with a significantly larger amount of catalyst to achieve a comparable yield.[7]

Experimental Protocol: Monitoring Suzuki-Miyaura Coupling Kinetics

To provide a practical framework, we outline a detailed protocol for a comparative kinetic study of the Suzuki-Miyaura reaction with different 4-halobenzoic acids. This self-validating system is designed for monitoring by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of 4-iodo-, 4-bromo-, and 4-chlorobenzoic acid with phenylboronic acid.
Materials:
  • 4-Iodobenzoic acid

  • 4-Bromobenzoic acid

  • 4-Chlorobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dioxane/Water (4:1 v/v), degassed

  • Dodecane (Internal Standard for GC analysis)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:
  • Catalyst Preparation (Pre-formation of Pd(PPh₃)₄ in situ): In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) to a reaction vessel containing degassed dioxane/water. Stir for 15 minutes. Rationale: Using a well-defined catalyst precursor ensures reproducibility. The excess phosphine ligand stabilizes the Pd(0) species.

  • Reaction Setup: To a series of identical, oven-dried reaction vials equipped with stir bars, add the halobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the internal standard, dodecane (0.5 mmol). Rationale: A slight excess of the boronic acid ensures the aryl halide is the limiting reagent. The internal standard is crucial for accurate quantitative analysis via GC/HPLC.

  • Initiation and Sampling: Place the vials in a pre-heated reaction block set to a constant temperature (e.g., 80 °C). At time t=0, inject the prepared catalyst solution into each vial simultaneously. Begin vigorous stirring.

  • Time-Course Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), take an aliquot (approx. 0.1 mL) from each reaction vial.

  • Quenching and Workup: Immediately quench the aliquot in a vial containing ethyl acetate (1 mL) and a small amount of water. Vortex thoroughly. This extracts the organic components and stops the reaction. Add a small amount of anhydrous Na₂SO₄ to dry the organic layer. Rationale: Rapid quenching is essential to accurately capture the reaction progress at a specific time point.

  • Analysis: Analyze the organic layer by GC or HPLC to determine the ratio of the starting halobenzoic acid to the biphenyl-4-carboxylic acid product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each of the three halobenzoic acids to generate reaction progress curves and determine initial rates.

Visualizing the Workflow

The following diagram outlines the key stages of the kinetic experiment, from preparation to final data analysis.

Caption: Workflow for a comparative kinetic cross-coupling experiment.

Conclusion and Strategic Outlook

The kinetic behavior of halobenzoic acids in cross-coupling reactions is a direct consequence of carbon-halogen bond dissociation energies. The reactivity hierarchy of I > Br > Cl is a fundamental principle that guides synthetic strategy.

  • Iodobenzoic acids are ideal for rapid, high-yield couplings under mild conditions, making them excellent choices for the synthesis of complex, sensitive molecules where functional group tolerance is paramount.

  • Bromobenzoic acids offer a balance between reactivity and cost, representing a versatile option for a wide range of applications.

  • Chlorobenzoic acids , while the least reactive, are often the most cost-effective and readily available starting materials, making them highly desirable for large-scale industrial synthesis. The challenge of their inertness has driven significant innovation in catalyst development, leading to highly active phosphine ligands and N-heterocyclic carbene (NHC) systems capable of activating the strong C-Cl bond efficiently.[9][10]

By understanding these kinetic principles and employing robust experimental designs, researchers can make informed decisions to optimize reaction conditions, improve efficiency, and accelerate the development of novel chemical entities.

References

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Malig, T. C., et al. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Ariafard, A., et al. (2011). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia.
  • Maseras, F., et al. (2006). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
  • Bryant, J., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Tumanov, V. E. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen-containing hydrocarbons: correlation ratios with electronegativity, force constants of bonds and radii of atom X. Butlerov Communications.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Savéant, J. M. (1989). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. RSC Publishing.
  • Hennelly, J. P., & MacFhionnghaile, P. (2009). The UCD community has made this article openly available. University College Dublin.
  • BYJU'S. (n.d.). Salient Points on the Nature of CX Bond in Haloarenes. BYJU'S.
  • Amatore, C., et al. (1995). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides. Organometallics.
  • Green, J. C., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor.
  • Testbook. (n.d.). The correct sequence of bond enthalpy of 'C – X'. Testbook.com.
  • Schulz, L., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing.
  • Jutand, A., et al. (1998). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Novaes, L. F. T., et al. (2017). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. ResearchGate.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
  • Ananikov, V. P. (2021). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. ResearchGate.
  • de la Cruz-Cruz, J. I., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Užarević, K., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Iodo-2-methylbenzoic Acid: A Comparative Analysis of Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-Iodo-2-methylbenzoic acid is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its utility lies in the strategic placement of the iodo- and methyl- substituents on the benzoic acid core, which allows for diverse downstream chemical modifications, such as cross-coupling reactions. This guide provides an in-depth technical comparison between the theoretical and experimental yields of this compound, primarily focusing on its synthesis via the Sandmeyer reaction, a cornerstone of aromatic chemistry. Furthermore, we will explore an alternative synthetic route and discuss the critical factors influencing the practical outcomes of these syntheses.

The Sandmeyer Reaction: A Reliable Route to Aryl Iodides

The Sandmeyer reaction offers a robust and widely adopted method for the introduction of an iodo-substituent onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide ion.[1] This multi-step process, while classic, requires careful control of reaction conditions to maximize yield and purity.

Mechanistic Underpinnings of the Sandmeyer Reaction

The reaction proceeds in two main stages: diazotization and iodide displacement. In the first stage, the primary amine, 4-amino-2-methylbenzoic acid, is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.

In the second stage, the diazonium salt is treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (N₂) to form the desired this compound. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination reaction often proceeds efficiently without a catalyst.[2]

Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction

This protocol is a synthesized methodology based on established procedures for analogous transformations.[3]

Materials:

  • 4-amino-2-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium bisulfite

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Ice bath

  • Heating mantle or water bath

Step-by-Step Methodology:

Part 1: Diazotization of 4-amino-2-methylbenzoic acid

  • In a 250 mL round-bottom flask, suspend 4-amino-2-methylbenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

Part 2: Iodide Displacement

  • In a separate beaker, dissolve potassium iodide in deionized water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it in a water bath at 40-50 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. A dark-colored precipitate of the crude product should form.

Part 3: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • To remove any unreacted iodine, wash the product with a small amount of cold sodium bisulfite solution until the color of the filtrate is no longer brown.

  • Wash the product again with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Theoretical vs. Experimental Yield: A Quantitative Comparison

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the amount of product actually obtained after performing the synthesis and purification.

Calculating the Theoretical Yield

The synthesis of this compound from 4-amino-2-methylbenzoic acid proceeds with a 1:1 stoichiometry.

Reaction: C₈H₉NO₂ + HNO₂ + KI → C₈H₇IO₂ + N₂ + H₂O + K⁺

To calculate the theoretical yield, we first need the molecular weights of the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-amino-2-methylbenzoic acidC₈H₉NO₂151.16
This compoundC₈H₇IO₂262.04

Calculation Example:

Assuming we start with 10.0 g of 4-amino-2-methylbenzoic acid (the limiting reactant):

  • Moles of starting material: Moles = Mass / Molecular Weight = 10.0 g / 151.16 g/mol ≈ 0.0661 mol

  • Theoretical moles of product: Based on the 1:1 stoichiometry, the theoretical moles of this compound are also 0.0661 mol.

  • Theoretical mass of product: Mass = Moles × Molecular Weight = 0.0661 mol × 262.04 g/mol ≈ 17.32 g

Therefore, the theoretical yield of this compound from 10.0 g of 4-amino-2-methylbenzoic acid is approximately 17.32 g .

Experimental Yield and Percent Yield

The experimental yield is the actual mass of the purified this compound obtained in the laboratory. The percent yield is a measure of the reaction's efficiency and is calculated as follows:

Percent Yield = (Experimental Yield / Theoretical Yield) × 100%

For Sandmeyer reactions of this type, experimental yields can vary significantly. A Chinese patent suggests that yields for similar iodo-benzoic acid syntheses can be as high as 70%.[4] However, in a typical laboratory setting, yields often range from 50% to 80%, depending on the purity of the starting materials, the precise control of the reaction conditions, and the efficiency of the purification process.

For our example, if an experimental yield of 12.99 g of this compound is obtained:

Percent Yield = (12.99 g / 17.32 g) × 100% = 75%

ParameterValue
Starting Mass of 4-amino-2-methylbenzoic acid10.0 g
Theoretical Yield of this compound17.32 g
Example Experimental Yield12.99 g
Example Percent Yield 75%

Factors Influencing Experimental Yield

Several factors can cause the experimental yield to be lower than the theoretical yield:

  • Incomplete Reaction: The reaction may not go to completion, leaving some unreacted starting material.

  • Side Reactions: The formation of byproducts is a common issue. In the Sandmeyer reaction, side reactions can include the formation of phenols (from the reaction of the diazonium salt with water) and azo compounds (from the coupling of the diazonium salt with other aromatic species).

  • Purification Losses: Product is inevitably lost during transfer, filtration, and recrystallization steps.

  • Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.

  • Temperature Control: The stability of the diazonium salt is highly dependent on temperature. If the temperature rises above 5-10 °C during diazotization, the diazonium salt can decompose, leading to a significant decrease in yield.

Alternative Synthetic Route: Direct Iodination of 2-Methylbenzoic Acid

An alternative approach to the synthesis of iodo-2-methylbenzoic acid isomers is the direct iodination of 2-methylbenzoic acid. This method avoids the multi-step nature of the Sandmeyer reaction. Patents have described processes for the synthesis of 5-iodo-2-methylbenzoic acid, an isomer of our target compound, with high yields.[5][6]

This reaction is typically carried out using iodine in the presence of an oxidizing agent (such as iodic acid or periodic acid) and often a catalyst. The reaction conditions, including the solvent and temperature, are critical for controlling the regioselectivity of the iodination. While this method can be more atom-economical, achieving the desired regioselectivity to produce this compound specifically can be challenging and may result in a mixture of isomers, necessitating careful purification.

Synthesis MethodAdvantagesDisadvantagesTypical Yields
Sandmeyer Reaction Well-established and reliable; good for specific isomer synthesis.Multi-step process; requires careful temperature control; potential for diazonium salt instability.50-80%
Direct Iodination More atom-economical; fewer steps.Can produce a mixture of isomers; may require harsh reagents and catalysts.Can be high (patents report >90% for related isomers) but may require extensive purification.

Visualizing the Synthetic Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the Sandmeyer synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Solutions: - 4-amino-2-methylbenzoic acid in HCl/H₂O - NaNO₂ in H₂O - KI in H₂O start->reagents diazotization Diazotization (0-5 °C) reagents->diazotization Add NaNO₂ dropwise iodination Iodide Displacement (Warm to RT, then ~40-50 °C) diazotization->iodination Add KI solution filtration Vacuum Filtration iodination->filtration washing Wash with: 1. Cold H₂O 2. NaHSO₃ (aq) 3. Cold H₂O filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying end Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a practical and effective method for laboratory-scale production. While the theoretical yield provides a crucial benchmark, the experimental yield is invariably lower due to a combination of factors including incomplete reactions, side product formation, and purification losses. A well-executed procedure with careful control over temperature and purification can lead to respectable yields in the range of 50-80%. Alternative methods like direct iodination offer a more direct route but may present challenges in regioselectivity. For researchers and drug development professionals, a thorough understanding of both the theoretical and practical aspects of these synthetic routes is essential for the efficient and successful production of this valuable chemical intermediate.

References

  • CN113582847B - Improved method for preparing iodo-benzoic acid (ester)
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
  • Benzoic acid, 4-iodo-, methyl ester - the NIST WebBook. [Link]
  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]
  • EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google P
  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) - YouTube. [Link]
  • Process For Producing 5 Iodo 2 Methylbenzoic Acid - Quick Company. [Link]
  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google P
  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P
  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. [Link]
  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European P
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Sandmeyer reaction - Wikipedia. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable component of our professional practice. This guide provides an in-depth, procedural framework for the safe disposal of 4-Iodo-2-methylbenzoic acid, grounded in an understanding of its chemical nature and the regulatory landscape.

This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that these procedures are not merely followed, but understood.

Hazard Profile: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the subject compound's hazard profile is essential. This compound is a halogenated aromatic carboxylic acid. Its disposal procedure is dictated by the hazards associated with this classification.

Key Hazards:

  • Irritation: The compound is classified as irritating to the eyes, skin, and respiratory system.[1][2] Direct contact and inhalation of dust must be avoided.

  • Incompatibility: It is incompatible with strong oxidizing agents.[2] Accidental mixing with such agents in a waste container could lead to a vigorous, exothermic reaction.

  • Thermal Decomposition: When heated to decomposition, it can emit hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen iodide.[2] This necessitates disposal methods that can safely manage these byproducts, such as high-temperature incineration.

  • Environmental Hazard: While specific data for this compound is limited, halogenated organic compounds as a class can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, direct release to the environment via drains or as regular trash is strictly prohibited.[4]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Skin IrritationCauses skin irritation.[1][5]P280, P302+P352[6]
Eye IrritationCauses serious eye irritation.[1][5]P280, P305+P351+P338[6]
Respiratory IrritationMay cause respiratory tract irritation.[1][2][5]P261, P304+P340[6]

Pre-Disposal: Segregation and Containment

Proper disposal begins at the point of waste generation. The principle of waste segregation is paramount to prevent accidental reactions and to ensure compliance with hazardous waste regulations.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[7] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[5][6]

  • Accurate Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound." All constituents of the waste must be listed.[7]

  • Maintain a Closed Container: Keep the waste container closed at all times, except when adding waste.[5][6] This prevents the release of vapors and protects the lab environment.

  • Incompatible Waste Streams: Never mix halogenated organic waste with other waste categories such as non-halogenated solvents, strong acids, bases, or oxidizers in the same container.[7][8]

Disposal Protocol: From Laboratory to Final Disposition

The disposal of this compound is governed by federal, state, and local regulations.[2] The universally accepted method for final disposition is incineration by a licensed hazardous waste disposal facility.[7][9]

The following diagram illustrates the decision workflow for handling this chemical waste within a laboratory setting.

G cluster_0 Waste Disposal Workflow A Waste Generated (this compound) B Is container for 'Halogenated Organic Solids' available? A->B C Obtain new, properly labeled container from EHS. B->C No D Place solid waste into dedicated container. B->D  Yes C->D E Securely close lid. D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Is container full? F->G H Continue to collect waste. G->H No I Arrange for pickup by Environmental Health & Safety (EHS). G->I  Yes J EHS transports for incineration at licensed facility. I->J

Caption: Workflow for compliant disposal of this compound.

Operational Steps:

  • Collection: Following the segregation protocol in Section 2.0, carefully transfer the solid this compound waste into the designated container using appropriate tools (e.g., a dedicated spatula). Avoid creating dust.[5]

  • Storage: Store the sealed waste container in a designated, secure area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[10] This area should be away from general lab traffic and incompatible materials.[5]

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for a pickup by your organization's Environmental Health and Safety (EHS) department.[10]

  • Final Disposition: The EHS department will then manage the transport of the waste to a licensed and approved waste disposal plant, where it will be destroyed via high-temperature incineration.[1][4][9] This is the required method for halogenated organic wastes as it ensures complete destruction and scrubbing of acidic gases like hydrogen iodide.[9]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[5] For large spills, restrict access to the area.

  • Wear PPE: At a minimum, wear protective gloves, safety glasses or goggles, and a lab coat.[1][4] If dust is generated, a NIOSH-approved respirator is necessary.[2]

  • Contain and Collect: Do not dry sweep, as this can create airborne dust.[5] Gently sweep or scoop up the spilled solid and place it into a labeled hazardous waste container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][11]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-iodobenzoate.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Iodoxybenzoic acid.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Fisher Scientific. (2024). Safety Data Sheet: Benzoic acid, 3-iodo-4-methyl-.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Iodo-3-methylbenzoic acid. Retrieved from Santa Cruz Biotechnology SDS portal.
  • Apollo Scientific. (2023). Safety Data Sheet: 2-Iodo-5-methylbenzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Iodobenzoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzoic acid, 2-methyl-. Retrieved from Thermo Fisher Scientific SDS portal.
  • Omkar Speciality Chemicals Ltd. (n.d.). MSDS for 5-IODO-2-METHYL BENZOIC ACID.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Iodo-5-methylbenzoic acid methyl ester.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine.
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Iodine | Public Health Statement.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the successful application of our chemical reagents to the unwavering safety of the professionals who handle them. This guide provides an in-depth, procedural framework for the safe handling of 4-Iodo-2-methylbenzoic acid, grounded in established safety protocols and a causal understanding of its hazard profile. This is not a generic checklist, but a self-validating system of protocols designed to ensure your safety and experimental integrity.

Hazard Assessment: Understanding the "Why"

This compound is a solid, crystalline powder at room temperature.[1][2] Its primary hazards stem from direct contact with the solid or inhalation of its dust. Safety data sheets for this compound and its close isomers consistently classify it as:

  • A skin irritant (Category 2) [3][4]

  • A serious eye irritant (Category 2) [3][4]

  • A potential respiratory irritant [3][4]

The causality is clear: the physical nature of the compound as a fine powder increases the risk of it becoming airborne during handling (e.g., weighing, transferring). These fine particles can be easily inhaled or settle on skin and eyes, leading to irritation. Therefore, our protective strategy must prioritize robust barriers against particulate matter and effective engineering controls to contain dust.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale & Key Considerations
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing.[6][7]
Skin & Body Protection Nitrile or butyl rubber gloves. A fully buttoned, long-sleeved laboratory coat.[6][8]Nitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin irritation upon contact.[7] A lab coat protects the skin on your arms and body from settling dust. For larger quantities, a chemical-resistant apron is recommended.[9]
Respiratory Protection Generally not required when using proper engineering controls (i.e., a chemical fume hood).If a fume hood is unavailable or if significant dust is generated, a NIOSH/MSHA-approved respirator is mandatory.[1][10] A full-face respirator with appropriate cartridges for organic vapors and particulates offers the highest level of protection.[6]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and dropped equipment. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[8][11]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing exposure.

Step 1: Preparation & Engineering Controls

  • Verification: Before starting, ensure a chemical fume hood is certified and functioning correctly. This is your primary engineering control.

  • Material Staging: Designate a specific area within the fume hood for handling the solid. Place a disposable bench liner to contain any minor spills.

  • Gather Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers, waste bags) is inside the hood before you begin.

Step 2: Donning PPE The sequence is crucial to avoid cross-contamination.

  • Lab Coat: Don your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your chemical safety goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Handling the Chemical

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

  • Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust clouds, such as dropping the powder from a height. If transferring to a flask with solvent, add the solid slowly to prevent splashing.

Step 4: Doffing PPE This sequence is designed to prevent contact with any contamination on the exterior of your PPE.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated storage area.

  • Goggles/Face Shield: Remove eye and face protection last.

  • Hand Washing: Wash your hands thoroughly with soap and water.[12]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an incident is vital.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Response Workflow: The following workflow outlines the decision-making process for managing a spill of this compound.

SpillResponse start Spill Occurs assess Assess Spill Size & Location start->assess is_large Large Spill (>10g) or Outside Containment? assess->is_large evacuate Evacuate Immediate Area is_large->evacuate Yes don_ppe Don Additional PPE (e.g., respirator, double gloves) is_large->don_ppe No (Small & Contained) alert Alert Supervisor & EHS evacuate->alert secure Secure Area - Prevent Entry alert->secure end_node Spill Managed secure->end_node Await Professional Response contain Gently Cover with Inert Absorbent Material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully Sweep Up Material. Avoid Creating Dust. contain->cleanup package Place in a Labeled, Sealable Waste Container cleanup->package decontaminate Wipe Spill Area with a Damp Cloth. Place Cloth in Waste. package->decontaminate decontaminate->end_node

Caption: Workflow for this compound spill response.

Waste Disposal Protocol

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can harm the environment and violate regulatory standards.[13][14]

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste.[15][16][17] Disposal costs for halogenated materials are significantly higher due to the need for specialized incineration processes.[14]

  • Designated Container: All waste, including contaminated gloves, weigh boats, and spill cleanup materials, must be placed in a clearly labeled "Halogenated Organic Waste" container.[13][15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[15][17]

  • Storage: Keep the waste container closed at all times except when adding waste.[15][17] Store it in a designated satellite accumulation area until it is collected for disposal by your institution's Environmental Health and Safety (EHS) department.

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that protects not only yourself but your entire research team.

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • Halogenated Solvents in Laboratories.
  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]
  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
  • MSDS for 5-IODO-2-METHYL BENZOIC ACID. Omkar Speciality Chemicals Ltd. [Link]
  • 5-Iodo-2-methylbenzoic acid PubChem CID 621745. PubChem. [Link]
  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.